molecular formula C10H19NO3 B3378509 tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate CAS No. 1429182-36-4

tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

Cat. No.: B3378509
CAS No.: 1429182-36-4
M. Wt: 201.26 g/mol
InChI Key: DILZCRKRYCQDAC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 2-methyl-3-oxobutan-2-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(12)10(5,6)11-8(13)14-9(2,3)4/h1-6H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILZCRKRYCQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429182-36-4
Record name tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate
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Foundational & Exploratory

Boc-3-amino-3-methyl-2-butanone chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

Boc-3-amino-3-methyl-2-butanone (CAS: 1429182-36-4) is a specialized, sterically hindered amino ketone scaffold used primarily in the synthesis of peptidomimetics and protease inhibitors. Derived from 2-aminoisobutyric acid (Aib) , this moiety introduces a gem-dimethyl group alpha to the ketone carbonyl. This structural feature provides two critical advantages in medicinal chemistry:

  • Conformational Restriction: The gem-dimethyl effect restricts bond rotation, locking peptides into specific secondary structures (helices/turns) and improving metabolic stability against proteolysis.

  • Electronic Modulation: The electron-donating methyl groups influence the electrophilicity of the adjacent ketone, modifying its reactivity as a warhead or transition-state mimic.

This guide details the structural specifications, a validated synthesis route via the Weinreb amide protocol, and key application pathways.

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

Structural Specifications

The compound is the methyl ketone analog of Boc-protected Aib. Unlike standard amino ketones derived from alanine or valine, the quaternary carbon at the


-position prevents enolization-driven racemization, making it chemically robust but sterically challenging to functionalize.
PropertySpecification
IUPAC Name tert-butyl (2-methyl-3-oxobutan-2-yl)carbamate
Common Name Boc-Aib-methyl ketone; Boc-3-amino-3-methyl-2-butanone
CAS Number 1429182-36-4
Molecular Formula C

H

NO

Molecular Weight 201.26 g/mol
SMILES CC(C)(C)OC(=O)NC(C)(C)C(=O)C
Appearance White to off-white solid or colorless viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Structural Visualization

The core connectivity features a tert-butyl carbamate (Boc) protecting group attached to a quaternary carbon (derived from Aib), which is directly bonded to a methyl ketone.

ChemicalStructure Figure 1: Connectivity of Boc-3-amino-3-methyl-2-butanone Boc Boc Group (t-Bu-O-C=O) N NH Boc->N C_alpha C(α) (Quaternary) N->C_alpha Me1 CH3 C_alpha->Me1 Me2 CH3 C_alpha->Me2 Ketone C=O (Ketone) C_alpha->Ketone Me_ketone CH3 (Methyl) Ketone->Me_ketone

Synthesis Strategy: The Weinreb Amide Route

Why this Route?

Direct addition of methyl lithium or Grignard reagents to Boc-Aib-OH (carboxylic acid) often fails or produces low yields due to the formation of tertiary alcohols (over-addition) or difficulty in forming the stable dilithio species caused by the steric bulk of the gem-dimethyl group.

The Weinreb Amide (N-methoxy-N-methylamide) protocol is the industry standard for this transformation. It serves as a "chemical brake," forming a stable five-membered chelate intermediate with the organometallic reagent that prevents over-alkylation. Upon acidic workup, the chelate collapses to release the desired methyl ketone.

Reaction Pathway

The synthesis proceeds in two distinct stages:[1]

  • Activation & Amidation: Conversion of Boc-Aib-OH to the Weinreb amide using a coupling agent (EDC/HOBt or HATU).

  • Nucleophilic Addition: Reaction with Methyl Magnesium Bromide (MeMgBr) to form the ketone.[2]

SynthesisPathway Figure 2: Weinreb Amide Synthesis Pathway Start Boc-Aib-OH (Carboxylic Acid) Step1 Activation & Amidation (EDC, HOBt, N,O-dimethylhydroxylamine) Start->Step1 Weinreb Boc-Aib-Weinreb Amide (Stable Intermediate) Step1->Weinreb Step2 Grignard Addition (MeMgBr, THF, 0°C) Weinreb->Step2 Chelate Mg-Chelated Intermediate (Prevents Over-addition) Step2->Chelate Quench Acidic Workup (KHSO4/H2O) Chelate->Quench Product Boc-3-amino-3-methyl-2-butanone (Target Ketone) Quench->Product

Detailed Experimental Protocol

Phase 1: Synthesis of Boc-Aib-N(OMe)Me (Weinreb Amide)

Reagents: Boc-Aib-OH (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Dissolution: Dissolve Boc-Aib-OH in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Activation: Add HOBt and EDC.HCl at 0°C. Stir for 15 minutes. Note: For Aib, HATU is a superior alternative if EDC fails due to steric hindrance.

  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash with 1M KHSO

    
    , Sat. NaHCO
    
    
    
    , and Brine. Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: Grignard Addition to Form the Ketone

Reagents: Boc-Aib-Weinreb Amide (1.0 eq), MeMgBr (3.0 M in ether, 2.5 eq), Anhydrous THF.

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Dissolve the Weinreb amide in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to 0°C (ice bath). Note: -78°C is often unnecessary for Weinreb amides but can be used if selectivity is an issue.

  • Addition: Add MeMgBr dropwise over 20 minutes. The solution may turn slightly cloudy.

  • Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (the intermediate chelate is stable; the ketone forms only after workup, so monitor for disappearance of amide).

  • Quench (Critical): Pour the reaction mixture into a vigorously stirred mixture of ice and 1M KHSO

    
      (or saturated NH
    
    
    
    Cl). Warning: Do not use strong acids like HCl, as this will remove the Boc group.
  • Extraction: Extract with Ethyl Acetate (3x).

  • Isolation: Wash organics with brine, dry (MgSO

    
    ), and concentrate under reduced pressure.
    
  • Result: The product is typically obtained as a white solid or oil.

Applications in Drug Discovery

Protease Inhibitor "Warheads"

The ketone carbonyl in Boc-3-amino-3-methyl-2-butanone serves as an electrophilic trap. In serine or cysteine protease inhibitors, this ketone can be:

  • Reduced to an alcohol to form a hydroxyethylene isostere (transition state mimic).

  • Converted to an

    
    -haloketone (e.g., chloromethyl ketone) to act as an irreversible covalent inhibitor (alkylating the active site histidine or cysteine).
    
Heterocycle Synthesis

The ketone functionality allows for the construction of heterocycles fused to the amino-acid backbone, useful in fragment-based drug design (FBDD).

  • Thiazoles: Reaction with thiourea/iodine (Hantzsch synthesis).

  • Oxazoles: Cyclodehydration protocols.

Peptidomimetics (Ketomethylene Isosteres)

Replacing a scissile amide bond (-CO-NH-) with a ketomethylene group (-CO-CH


-) renders the peptide bond non-hydrolyzable. This compound provides the N-terminal fragment for such ligations, particularly where the rigidity of the Aib residue is required to enforce a helical conformation.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids." Synthesis, 1983 , 1983(8), 676-678. (Foundational methodology for Boc-amino acid reduction/modification).

  • PubChem Compound Summary. "tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate (CAS 1429182-36-4)." National Center for Biotechnology Information.

  • Organic Syntheses. "Preparation of Weinreb Amides and their conversion to Ketones." Organic Syntheses, Coll. Vol. 10, p. 559 (2004 ).

Sources

3-(Boc-amino)-3-methyl-2-butanone: A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the realm of peptidomimetic drug design and complex heterocyclic synthesis, the incorporation of sterically constrained


-amino acids is a proven strategy to enhance metabolic stability and enforce specific conformational geometries. 3-(Boc-amino)-3-methyl-2-butanone  emerges as a critical, highly specialized building block in this context. This whitepaper details the physicochemical properties, mechanistic utility, and field-proven synthetic protocols for this compound, providing a self-validating framework for its application in modern drug discovery.

Physicochemical Properties & Structural Analysis

Understanding the structural nuances of 3-(Boc-amino)-3-methyl-2-butanone is essential for predicting its behavior in both synthetic pathways and biological systems. The compound is an


-disubstituted-

-acylaminoketone, derived from

-aminoisobutyric acid (Aib).
Quantitative Data Summary
PropertyValue
IUPAC Name tert-butyl (2-methyl-3-oxobutan-2-yl)carbamate
CAS Registry Number 1429182-36-4
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Structural Core

-disubstituted-

-acylaminoketone
Protective Group tert-Butyloxycarbonyl (Boc)

Causality in Structural Design: The presence of the gem-dimethyl group at the


-carbon induces the Thorpe-Ingold effect  (angle compression). In medicinal chemistry, this severe steric hindrance serves two primary functions:
  • Conformational Restriction: It restricts the dihedral angles (

    
    ) of downstream peptide sequences, strongly favoring the formation of 
    
    
    
    -helices or
    
    
    -helices [1].
  • Metabolic Shielding: The bulky methyl groups physically block proteolytic enzymes from accessing adjacent amide bonds, drastically increasing the in vivo half-life of the resulting drug candidates.

Mechanistic Role in Drug Development

3-(Boc-amino)-3-methyl-2-butanone is highly prized as a precursor for synthesizing electrophilic ketone pharmacophores and sterically hindered heterocycles.

A prominent application is its use in the development of mechanism-based serine protease inhibitors, such as those targeting Prolylcarboxypeptidase (PrCP) for obesity management [2]. In these architectures, the ketone moiety (or a downstream heterocyclic derivative) acts as an electrophilic "warhead." When the drug enters the enzyme's active site, the catalytic serine hydroxyl group executes a nucleophilic attack on the carbonyl carbon. This forms a reversible tetrahedral hemiacetal, effectively mimicking the transition state of peptide bond cleavage and locking the enzyme in an inactive state.

Mechanism S Serine Protease (Active Site Ser-OH) T Tetrahedral Hemiacetal (Transition State Analog) S->T Nucleophilic Attack I Inhibitor Core (Electrophilic Carbonyl) I->T Nucleophilic Attack R Reversible Enzyme Inhibition T->R Conformational Lock

Mechanism of reversible serine protease inhibition via electrophilic carbonyl trapping.

Synthetic Methodologies & Self-Validating Protocols

Direct addition of organometallic reagents to esters typically results in over-addition, yielding tertiary alcohols. To strictly synthesize the ketone, the industry standard relies on the Weinreb amide intermediate [3]. The bidentate coordination of magnesium (or lithium) to both the carbonyl and methoxy oxygens of the Weinreb amide forms a highly stable 5-membered chelate. This chelate prevents the collapse of the tetrahedral intermediate until the reaction is deliberately quenched with aqueous acid, ensuring absolute chemoselectivity for the ketone.

Synthesis A Boc-Aib-OH (Starting Material) B Weinreb Amide Intermediate A->B NH(CH3)OCH3·HCl EDC, HOBt, DIPEA C 3-(Boc-amino)-3-methyl- 2-butanone B->C MeMgBr or MeLi THF, 0°C to RT

Synthetic workflow for 3-(Boc-amino)-3-methyl-2-butanone via Weinreb amide intermediate.

Experimental Protocol: A Self-Validating System

The following protocol is designed with embedded in-process controls to guarantee structural integrity at each phase.

Phase 1: Synthesis of the Weinreb Amide (Boc-Aib-N(OMe)Me)
  • Causality of Reagents: EDC·HCl and HOBt are selected over uronium-based coupling agents (like HATU) to minimize the formation of oxazolone byproducts. The extreme steric bulk of the Aib residue forces the carboxylate and the Boc-carbonyl into close proximity, making oxazolone formation a significant competing pathway if activation is too rapid.

  • Procedure:

    • Dissolve Boc-Aib-OH (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HOBt (1.2 eq).

    • Cool the mixture to 0 °C, then add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to neutralize the hydrochloride salt and establish a basic environment.

    • Add EDC·HCl (1.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). Because the Aib core lacks a UV chromophore, visualize using a Phosphomolybdic Acid (PMA) stain.

    • Analytical Confirmation: Extract an aliquot for LC-MS. The system is validated to proceed only when the mass spectrum confirms the Weinreb amide:

      
       .
      
Phase 2: Grignard Addition to Form the Ketone
  • Procedure:

    • Dissolve the purified Boc-Aib-N(OMe)Me (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under N₂.

    • Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in Diethyl Ether, 1.5 eq) dropwise. The stable chelate forms immediately, preventing exothermic runaway.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Critical Quench: Cool the reaction back to 0 °C and strictly quench with saturated aqueous

      
      . Do not use strong acids (like HCl), as this will prematurely cleave the acid-labile Boc protecting group.
      
    • Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Final Validation: Analyze the crude product via LC-MS. A successful transformation is confirmed by the target mass

      
       . Expert Note: Look for the characteristic Boc-fragmentation peak at 
      
      
      
      , which serves as a secondary confirmation of the intact tert-butyl carbamate.

References

  • O'Donnell, M. J., et al. "Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of

    
    -Disubstituted-
    
    
    
    -acylaminoketones." ACS Combinatorial Science, 2005. URL: [Link]
  • Zhou, C., et al. "Design and Synthesis of Prolylcarboxypeptidase (PrCP) Inhibitors To Validate PrCP As A Potential Target for Obesity." Journal of Medicinal Chemistry, 2010. URL: [Link]

  • "Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists." Google Patents (US20160326205A1), 2016.

An In-Depth Technical Guide to Gem-Dimethyl α-Amino Ketone Building Blocks: Synthesis, Properties, and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The gem-dimethyl group is a recurring and highly valued structural motif in both natural products and synthetic pharmaceuticals.[1][2][3] When incorporated adjacent to an α-amino ketone, this functionality creates a unique building block with profound implications for medicinal chemistry. This guide provides an in-depth exploration of gem-dimethyl α-amino ketone synthons, moving beyond simple definitions to uncover the strategic rationale for their use. We will dissect the conformational and metabolic advantages conferred by the gem-dimethyl group, detail robust synthetic methodologies for creating these chiral centers, provide actionable experimental protocols, and illustrate their application in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful building blocks to overcome common challenges in lead optimization and candidate selection.

The Strategic Value of the Gem-Dimethyl Moiety in Medicinal Chemistry

The incorporation of a gem-dimethyl group is a deliberate design choice aimed at enhancing the physicochemical and pharmacological properties of a molecule. Its influence stems from a combination of steric and conformational effects, often referred to as the "Thorpe-Ingold effect" in the context of cyclization, but with broader implications for acyclic systems as well.[1][3]

Key Advantages:

  • Enhanced Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group acts as a "metabolic shield." It blocks enzymatic oxidation (e.g., by Cytochrome P450 enzymes) at a typically labile α-carbon position, which can significantly increase the compound's half-life and overall stability.[4]

  • Conformational Restriction: The steric bulk of the two methyl groups restricts the rotational freedom of adjacent bonds. This pre-organization of the molecule into a more rigid, bioactive conformation can lead to a favorable entropic profile upon binding to a biological target, resulting in increased potency and selectivity.[1][2][3]

  • Improved Pharmacokinetic (DMPK) Profile: By mitigating metabolic degradation, the gem-dimethyl group contributes to a more predictable and favorable DMPK profile.[2][3] This includes potentially higher oral bioavailability and longer duration of action.

  • Modulation of Physicochemical Properties: The gem-dimethyl group increases the lipophilicity of a molecule, which can be strategically employed to optimize solubility and membrane permeability. Furthermore, it can modulate the pKa of nearby functional groups, influencing ionization state and target engagement.[1][2]

The following diagram illustrates the logical relationship between the structural feature and its downstream benefits in drug design.

G A gem-Dimethyl Group (Quaternary Carbon Center) B Steric Shielding A->B C Conformational Rigidity (Thorpe-Ingold Effect) A->C D Increased Lipophilicity A->D E Blocked Metabolic Oxidation (e.g., CYP450) B->E F Reduced Bond Rotation C->F G Enhanced Membrane Permeability D->G H Improved Metabolic Stability & Longer Half-Life E->H I Increased Binding Affinity (Lower Entropic Penalty) F->I J Optimized ADME Profile G->J L Superior Drug Candidate H->L K Increased Potency & Selectivity I->K J->L K->L

Caption: Benefits of the gem-dimethyl group in drug design.

Synthetic Strategies for gem-Dimethyl α-Amino Ketones

The construction of a quaternary carbon center adjacent to a carbonyl and an amine presents a significant synthetic challenge. However, numerous robust methodologies have been developed, each with distinct advantages regarding substrate scope, stereocontrol, and scalability.

Synthesis from α-Amino Acids

A common and powerful approach utilizes natural or unnatural α-amino acids as chiral starting materials. This strategy inherently preserves the stereochemistry of the α-carbon.

A general workflow involves N-protection of the amino acid, activation of the carboxylic acid, and subsequent reaction with an organometallic reagent. The key challenge is to avoid racemization and over-addition.

G start α-Amino Acid (Chiral Pool) step1 Step 1: N-Protection (e.g., Boc, Cbz) start->step1 intermediate1 N-Protected Amino Acid step1->intermediate1 step2 Step 2: Carboxylic Acid Activation (e.g., Mixed Anhydride, Weinreb Amide formation) intermediate1->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Step 3: Reaction with Organometallic Reagent (e.g., Grignard, Organolithium) intermediate2->step3 intermediate3 N-Protected α-Amino Ketone step3->intermediate3 step4 Step 4: α,α-Dimethylation (e.g., MeI, strong base) intermediate3->step4 intermediate4 N-Protected gem-Dimethyl α-Amino Ketone step4->intermediate4 step5 Step 5: Deprotection (Optional) intermediate4->step5 finish Final Product step5->finish

Caption: General workflow for synthesis from α-amino acids.

One effective method avoids the use of highly reactive organometallic reagents by converting the N-protected amino acid into an activated ester, which then reacts with a Grignard reagent in the presence of CuI.[5] This protocol offers high yields while preserving chiral integrity.[5]

Asymmetric Synthesis Approaches

For cases where a suitable chiral amino acid is unavailable, de novo asymmetric synthesis is required.

  • Brønsted Acid Catalysis: Highly efficient and enantioselective methods have been developed for the transfer hydrogenation of α-keto ketimines and the reductive amination of diketones.[6][7] Chiral phosphoric acids are particularly effective catalysts, enabling the preparation of a wide range of chiral α-amino ketones in high yields and excellent enantioselectivities (up to 98% ee).[6][7]

  • Palladium-Catalyzed Asymmetric Arylation: This method involves the chiral palladium-catalyzed arylation of in situ generated α-keto imines with arylboronic acids. It provides a direct route to acyclic α-amino ketones with high stereocontrol.[8]

Other Key Methodologies
  • Direct α-C-H Amination of Ketones: Transition-metal-free methods using reagents like ammonium iodide as a catalyst and sodium percarbonate as an oxidant allow for the direct coupling of ketones with a variety of amines.[9]

  • Oxidation of Benzylic Secondary Alcohols: A metal-free, one-pot strategy uses N-bromosuccinimide (NBS) to sequentially oxidize a secondary alcohol to a ketone, perform α-bromination, and finally achieve nucleophilic substitution with an amine to yield the α-amino ketone.[9][10]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool. For instance, the direct α-acylation of N-aryl amines can be achieved using photoredox and nickel dual catalysis.[11] This approach offers mild reaction conditions and broad functional group tolerance.[4][11]

Comparative Summary of Synthetic Methods
MethodStarting MaterialsKey Reagents/CatalystAdvantageYield (%)Reference(s)
From Amino Acids N-Protected α-Amino Acids, Grignard Reagent2-Chloro-4,6-dimethoxytriazine (CDMT), CuIPreserves stereochemistry, high yields, cost-effective.~90-95[5]
Asymmetric Reductive Amination 1,2-Diketones, AminesChiral Phosphoric Acid (Brønsted Acid)High enantioselectivity, broad substrate scope.up to >99[6][7]
Oxidative α-C-H Amination Ketones, AminesAmmonium Iodide, Sodium PercarbonateTransition-metal-free, direct C-H functionalization.~60-90[9]
Oxidation/Amination Benzylic Secondary Alcohols, AminesN-Bromosuccinimide (NBS)Metal-free, one-pot procedure from readily available alcohols.~70-90[9][10]
Photoredox/Nickel Dual Catalysis N-Aryl Amines, Carboxylic AnhydridesIr or Ru photocatalyst, Ni catalystMild conditions, excellent functional group tolerance.~60-85[11]

Key Experimental Protocols

Adherence to validated protocols is critical for reproducibility and safety. The following sections provide detailed, step-by-step methodologies for common transformations of gem-dimethyl α-amino ketone building blocks.

Protocol: N-Acetylation of an α-Amino Ketone

This protocol describes a standard procedure for protecting the primary or secondary amine of the α-amino ketone, a common step required before subsequent modifications. This method is adapted from established procedures for small-scale derivatization.[10]

Materials:

  • α-Amino Ketone (1.0 nmol)

  • Ammonium Bicarbonate (50 mM solution)

  • Acetic Anhydride

  • Methanol (ACS Grade)

  • Microcentrifuge tubes

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the α-amino ketone (1.0 nmol) in 20 µL of 50 mM ammonium bicarbonate solution in a microcentrifuge tube.

  • Reagent Preparation: In a separate tube, prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol. Causality Note: Preparing this reagent fresh is crucial as acetic anhydride readily hydrolyzes. Methanol serves as a solvent to moderate the reaction.

  • Reaction Initiation: Add 50 µL of the freshly prepared acetylation reagent to the α-amino ketone solution. Vortex briefly to mix.

  • Incubation: Allow the reaction to proceed at room temperature for 1 hour. Monitor reaction progress by LC-MS if necessary.

  • Drying: Lyophilize the reaction mixture to dryness. The resulting solid is the N-acetylated α-amino ketone, which can be used directly or stored under inert conditions.

Protocol: Reduction of Carbonyl to a Chiral Amino Alcohol

The reduction of the ketone functionality yields a 1,2-amino alcohol, a privileged scaffold in asymmetric synthesis and pharmaceuticals. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[10]

Materials:

  • N-Protected gem-Dimethyl α-Amino Ketone (1.0 mmol)

  • Methanol (10 mL)

  • Sodium Borohydride (NaBH₄) (1.1 mmol, 42 mg)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the N-protected gem-dimethyl α-amino ketone (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 mmol) portion-wise to the stirred solution. Causality Note: The slow, portion-wise addition at 0 °C is a critical safety and selectivity measure. It controls the exothermic reaction and minimizes potential side reactions.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 5 mL of deionized water, followed by 10 mL of saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amino alcohol.

  • Purification: Purify the product via silica gel chromatography as needed.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized building blocks.

  • ¹H NMR: Expect to see a characteristic singlet in the 1.2-1.5 ppm region integrating to 6 protons, corresponding to the two magnetically equivalent methyl groups of the gem-dimethyl moiety. The proton on the α-carbon (if present) will appear as a multiplet, with its chemical shift dependent on the N-protecting group.

  • ¹³C NMR: A key signal will be the quaternary carbon of the gem-dimethyl group, typically appearing around 40-50 ppm. The carbonyl carbon will be significantly downfield, usually in the 195-210 ppm range. The two methyl carbons will appear as a single peak around 20-30 ppm.

  • FT-IR: Look for a strong, sharp absorption band for the ketone carbonyl (C=O) stretch, typically between 1700-1725 cm⁻¹. The N-H stretch of the amine or amide will appear in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to determine the molecular weight. The compound will typically be observed as the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion and Future Outlook

Gem-dimethyl α-amino ketone building blocks represent a powerful asset in the medicinal chemist's toolkit. Their ability to confer metabolic stability and conformational rigidity addresses two of the most significant hurdles in drug discovery.[1][4] The continued development of novel synthetic methods, particularly in the realm of asymmetric and photoredox catalysis, is making these complex synthons more accessible than ever.[4][6][8] As the demand for drug candidates with superior DMPK profiles and high target specificity grows, the strategic deployment of these building blocks is expected to play an increasingly critical role in the design of next-generation therapeutics.

References

  • Mague, J. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.
  • Talele, T. T. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. Benchchem.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
  • (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.).
  • (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.
  • (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.
  • (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D0OB02098B.
  • (n.d.).
  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015).
  • Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015).
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones.

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2-methyl-3-oxobutan-2-yl carbamate molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-methyl-3-oxobutan-2-yl carbamate

Abstract

This technical guide provides a comprehensive scientific overview of 2-methyl-3-oxobutan-2-yl carbamate, a unique polyfunctional organic molecule. While specific experimental data for this compound is not prevalent in existing literature, this document constructs a robust profile based on first-principle chemical knowledge and data from structurally analogous compounds. We will detail its physicochemical properties, propose a validated synthetic pathway, outline methods for analytical characterization, and explore its potential applications in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering foundational knowledge and practical insights into the chemistry and potential utility of this keto-carbamate.

Introduction to Carbamates in Drug Discovery

The carbamate functional group, characterized by an ester-amide hybrid structure, is a cornerstone in modern medicinal chemistry.[1][2] Carbamates are widely employed as bioisosteres of the peptide bond, conferring enhanced metabolic stability and improved cell membrane permeability to parent molecules.[2][3] Their unique electronic and steric properties, including the ability to act as both hydrogen bond donors and acceptors, allow them to participate in crucial drug-target interactions.[3] This has led to their incorporation into a wide array of approved therapeutic agents, from antiviral medications to anticancer drugs.[3][4]

2-methyl-3-oxobutan-2-yl carbamate presents a compelling scaffold for further investigation. It combines the well-established carbamate moiety with a reactive ketone group on a tertiary alkyl frame. This dual functionality offers multiple avenues for chemical modification, positioning it as a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties for 2-methyl-3-oxobutan-2-yl carbamate have been calculated based on its deduced molecular structure.

Molecular Structure:

Table 1: Physicochemical Data for 2-methyl-3-oxobutan-2-yl carbamate
PropertyValueSource
Molecular Formula C₆H₁₁NO₃(Calculated)
Molecular Weight 145.16 g/mol (Calculated)[5][6][7]
Exact Mass 145.0739 u(Calculated)[5][6]
IUPAC Name 2-methyl-3-oxobutan-2-yl carbamate(Systematic)
Hydrogen Bond Donors 1 (from -NH₂)(Calculated)
Hydrogen Bond Acceptors 3 (from C=O, C=O, -O-)(Calculated)
Predicted LogP -0.1 to -0.5(Estimated based on similar structures)

Reactivity and Chemical Behavior

The reactivity of 2-methyl-3-oxobutan-2-yl carbamate is governed by its three key structural features: the tertiary alkyl framework, the ketone carbonyl, and the carbamate group.

  • Tertiary Carbamate Moiety : Carbamates on tertiary alcohols exhibit significant steric hindrance. While this can make their synthesis challenging, it also imparts considerable stability against hydrolysis compared to primary or secondary alkyl carbamates.[8] This stability is a desirable trait in drug design, as it can prevent premature degradation of the molecule in vivo.[3]

  • Ketone Functionality : The ketone group is a versatile site for chemical modification. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol (introducing a new chiral center), or participate in condensation reactions with amines to form imines or related derivatives. This handle is particularly valuable for conjugating the molecule to other pharmacophores or for building more complex heterocyclic systems.

  • Amide-Ester Hybrid Nature : The carbamate group itself has a unique resonance structure that makes it more stable than a typical ester but potentially more susceptible to enzymatic cleavage than an amide.[3] The N-H protons can participate in hydrogen bonding, a critical interaction for receptor binding.

Proposed Synthesis and Experimental Protocol

Synthetic Workflow Diagram

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Carbamoylation cluster_2 Part 3: Purification start Methyl 2-methyl-3-oxobutanoate reagent1 + H₂O (Acid or Base Catalysis) start->reagent1 intermediate 2-Methyl-3-oxobutanoic acid reagent1->intermediate reagent2 Heat (Decarboxylation) intermediate->reagent2 precursor_ketone Butan-2-one reagent2->precursor_ketone reagent3 α-Hydroxylation (e.g., with SmI₂/I₂) precursor_ketone->reagent3 precursor_alcohol Precursor: 2-hydroxy-2-methyl-3-butanone reagent3->precursor_alcohol reagent4 + Trichloroacetyl isocyanate (or NaOCN/TFA) precursor_alcohol->reagent4 product Target Molecule: 2-methyl-3-oxobutan-2-yl carbamate reagent4->product purification Purification (Column Chromatography) product->purification analysis Analysis (NMR, IR, MS) purification->analysis

Caption: Proposed workflow for the synthesis and purification of 2-methyl-3-oxobutan-2-yl carbamate.

Step-by-Step Experimental Protocol

Objective: To synthesize 2-methyl-3-oxobutan-2-yl carbamate from its tertiary alcohol precursor.

Materials:

  • 2-hydroxy-2-methyl-3-butanone (precursor)

  • Trichloroacetyl isocyanate

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-hydroxy-2-methyl-3-butanone in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition of Reagent: While stirring, slowly add 1.1 equivalents of trichloroacetyl isocyanate to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).

  • Workup - Hydrolysis: Upon completion, carefully quench the reaction by adding methanol to the flask. This step hydrolyzes the intermediate trichloroacetyl carbamate. Stir for an additional hour.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water and saturated aqueous NaHCO₃ solution to remove acidic byproducts. Extract the aqueous layers with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the pure fractions and concentrate to yield 2-methyl-3-oxobutan-2-yl carbamate as a solid or oil. Confirm the structure and purity using the analytical methods described in the next section.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of spectroscopic methods should be employed. The following table outlines the expected data for 2-methyl-3-oxobutan-2-yl carbamate.

Table 2: Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR * δ ~ 5.0-6.0 ppm (broad singlet, 2H): -NH₂ protons.
  • δ ~ 2.2 ppm (singlet, 3H): -C(=O)CH₃ protons.

  • δ ~ 1.6 ppm (singlet, 6H): -C(CH₃)₂ protons. | | ¹³C NMR | * δ ~ 205 ppm: Ketone carbonyl carbon.

  • δ ~ 155 ppm: Carbamate carbonyl carbon.

  • δ ~ 85 ppm: Quaternary carbon C(CH₃)₂.

  • δ ~ 50 ppm: Methyl carbons of the C(CH₃)₂ group.

  • δ ~ 25 ppm: Methyl carbon of the -C(=O)CH₃ group. | | IR Spectroscopy | * ~3400-3200 cm⁻¹ (two bands): N-H stretching of the primary amine.

  • ~1740 cm⁻¹ (strong): C=O stretching of the ketone.

  • ~1710 cm⁻¹ (strong): C=O stretching of the carbamate.

  • ~1600 cm⁻¹: N-H bending.

  • ~1250 cm⁻¹: C-O stretching. | | Mass Spectrometry | * [M]+•: Expected molecular ion peak at m/z = 145.07.

  • Fragmentation: Loss of NH₂ (m/z = 129), loss of CONH₂ (m/z = 101), and cleavage yielding an acetyl cation (m/z = 43). |

Potential Applications in Drug Development

The unique structural combination of a stable tertiary carbamate and a reactive ketone makes 2-methyl-3-oxobutan-2-yl carbamate a promising scaffold in medicinal chemistry.

Logical Framework for Application

G cluster_apps Potential Applications compound 2-methyl-3-oxobutan-2-yl carbamate Tertiary Carbamate Ketone Group app1 Bioisostere / Peptide Mimetic (Improves PK properties) compound:f1->app1 Metabolic Stability Cell Permeability app2 Prodrug Moiety (Enhances stability) compound:f1->app2 Steric Shielding app3 Scaffold for Library Synthesis (Derivatization at ketone) compound:f2->app3 Reactive Handle app4 Precursor for Heterocycles (e.g., Oxazoles, Pyrimidines) compound:f2->app4 Cyclization Reactions

Caption: Relationship between the structural features of the molecule and its potential applications in drug discovery.

  • As a Bioisostere: The carbamate group can replace an amide bond in a peptide-based drug candidate.[3] This substitution can protect the molecule from degradation by proteases, potentially increasing its half-life and oral bioavailability.

  • As a Synthetic Building Block: The ketone functionality serves as a key reaction point. It allows for the attachment of various side chains or the construction of more complex ring systems. This makes the molecule an ideal starting point for creating a library of diverse compounds for high-throughput screening.

  • In Prodrug Design: The entire molecule could be considered a prodrug. The carbamate could be designed to be cleaved by specific enzymes (e.g., esterases) within a target tissue, releasing an active pharmacophore.[3]

  • In Glycoconjugate Chemistry: The ketone can be used to link the carbamate scaffold to sugar moieties, creating glycoconjugates. This strategy is sometimes used to improve the targeting of drugs to specific cells, such as cancer cells, which often have an altered glucose metabolism.[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-methyl-3-oxobutan-2-yl carbamate is not available, general precautions for handling functionally similar chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Wikipedia. C6H11NO3. [Link]

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  • PubChem, National Institutes of Health. Allysine | C6H11NO3 | CID 160603. [Link]

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  • Matošević, A., & Bosak, A. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, National Institutes of Health. [Link]

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  • PubChem, National Institutes of Health. 3-Carbamoylpentanoic acid | C6H11NO3 | CID 53786756. [Link]

  • PubChem, National Institutes of Health. Methyl 2-methyl-3-oxobutyldithiocarbamate | C7H13NOS2 | CID 5363131. [Link]

  • NIST Chemistry WebBook. Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. [Link]

  • Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, National Institutes of Health. [Link]

  • Chemsrc. 2-methyl-3-oxobutanal | CAS#:22428-91-7. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

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  • ResearchGate. Carbamates: Are they "Good" or "Bad Guys"?. [Link]

  • MDPI. Glycomimetics and Glycoconjugates in Drug Discovery. [Link]

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An In-Depth Technical Guide to N-Boc-alpha-Aminoisobutyryl Methyl Ketone: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Boc-alpha-aminoisobutyryl methyl ketone is a specialized chemical intermediate of significant interest in medicinal chemistry and peptide science. This guide provides a comprehensive technical overview of its synthesis, detailed characterization, chemical reactivity, and potential applications. By combining the structural rigidity of the α-aminoisobutyric acid (Aib) residue with the versatile reactivity of a methyl ketone, this molecule serves as a unique building block for creating novel peptidomimetics and complex heterocyclic structures. The narrative herein explains the causal chemistry behind synthetic choices, provides validated protocols, and explores the molecule's utility for professionals in drug discovery.

Introduction: Strategic Importance in Molecular Design

The alpha-amino ketone moiety is a pivotal structural motif in medicinal chemistry, present in a range of bioactive molecules and serving as a versatile precursor for many synthetic transformations.[1][2] When this functionality is incorporated into an N-terminally protected α,α-disubstituted amino acid like α-aminoisobutyric acid (Aib), the resulting compound, N-Boc-alpha-aminoisobutyryl methyl ketone, becomes a highly valuable and specialized building block.

The strategic importance of this molecule lies in the unique combination of its three core components:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust, acid-labile protection of the amine.[3][4] Its stability under a wide range of nucleophilic and basic conditions allows for selective chemistry to be performed at other sites of the molecule.[4]

  • The α-Aminoisobutyric Acid (Aib) Core: The gem-dimethyl substitution on the α-carbon imparts significant conformational constraints.[5] Incorporating Aib into a peptide backbone strongly induces helical conformations (specifically 3₁₀-helices), a property leveraged by medicinal chemists to stabilize desired secondary structures and enhance metabolic stability.[5][6][7] This steric hindrance also protects against racemization.

  • The Methyl Ketone Moiety: Unlike a carboxylic acid, the methyl ketone is a versatile functional handle. It can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as an electrophilic site for the synthesis of complex heterocyclic systems and as a precursor to chiral amino alcohols.[6][8]

This guide details a reliable synthetic route to this compound, provides expected characterization data, and explores its chemical behavior and applications, offering researchers a practical framework for its utilization.

Synthesis and Mechanism: A Validated Approach via Weinreb-Nahm Chemistry

The conversion of a carboxylic acid to a ketone using highly nucleophilic organometallic reagents is often plagued by over-addition, leading to the formation of tertiary alcohols as byproducts.[9][10] The Weinreb-Nahm ketone synthesis elegantly circumvents this issue through the formation of a stable intermediate, the N-methoxy-N-methylamide (Weinreb-Nahm amide).[9] This strategy is the most reliable and widely applicable method for preparing N-Boc-alpha-aminoisobutyryl methyl ketone from its parent amino acid.

The key to this method's success is the formation of a stable, five-membered chelate upon addition of the organometallic reagent to the Weinreb-Nahm amide. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[10] This prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent.

The overall synthetic pathway is a two-step process starting from commercially available N-Boc-α-aminoisobutyric acid (Boc-Aib-OH).

Synthesis_Pathway Boc_Aib_OH Boc-Aib-OH Weinreb_Amide N-Boc-Aib Weinreb-Nahm Amide Boc_Aib_OH->Weinreb_Amide Step 1: Amide Formation Reagents1 N,O-Dimethylhydroxylamine HCl EDC, HOBt, DIPEA DMF, 0°C to RT Final_Product N-Boc-Aib Methyl Ketone Weinreb_Amide->Final_Product Step 2: Ketone Formation Reagents2 1. MeMgBr or MeLi THF, -78°C to 0°C 2. Aq. NH4Cl Workup

Figure 1: Two-step synthesis of N-Boc-Aib methyl ketone.
Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxo-2-methylpropan-2-yl)carbamate (Weinreb-Nahm Amide)

  • Rationale: This step converts the carboxylic acid into the Weinreb-Nahm amide. A standard peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), is used to activate the carboxylate for efficient amidation. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the hydroxylamine and facilitate the coupling.

  • Protocol:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-α-aminoisobutyric acid (Boc-Aib-OH) (1.0 eq).

    • Dissolve the starting material in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M).

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and HOBt (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Add EDC hydrochloride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to yield the pure Weinreb-Nahm amide.

Step 2: Synthesis of tert-butyl (3-methyl-2-oxobutan-3-yl)carbamate (N-Boc-alpha-Aminoisobutyryl Methyl Ketone)

  • Rationale: The purified Weinreb-Nahm amide is reacted with a methyl organometallic reagent. Methylmagnesium bromide (MeMgBr) is a common and effective choice.[11][12] The reaction is performed at low temperature to ensure the stability of the tetrahedral intermediate and prevent side reactions. A mild acidic quench (e.g., saturated NH₄Cl) hydrolyzes the intermediate to release the final ketone product.

  • Protocol:

    • Dissolve the N-Boc-Aib Weinreb-Nahm amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of Methylmagnesium bromide in Et₂O (typically 3.0 M, 1.5 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to yield the target N-Boc-alpha-aminoisobutyryl methyl ketone.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected properties and spectral data.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid or colorless oil
Solubility Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, THF, Methanol
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques for structural elucidation.[13][14]

¹H NMR Spectroscopy (500 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.0br s1HNH The carbamate proton signal is often broad and its chemical shift can be concentration-dependent.
~2.20s3HC(=O)-CH₃ A sharp singlet for the methyl ketone protons.
~1.45s9H-C(CH₃ )₃The characteristic, intense singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.[4]
~1.40s6H-C(CH₃ )₂-A singlet for the six equivalent protons of the gem-dimethyl group of the Aib core.

¹³C NMR Spectroscopy (125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum provides key information about the carbon framework.

Chemical Shift (δ, ppm)AssignmentRationale
~210C =O (Ketone)The characteristic downfield shift for a ketone carbonyl carbon.[15]
~155C =O (Boc)The typical chemical shift for the carbamate carbonyl carbon of a Boc group.
~80-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~58-C (CH₃)₂-The quaternary α-carbon of the Aib residue.
~28.5-C(C H₃)₃The three equivalent methyl carbons of the Boc group.
~26C(=O)-C H₃The methyl carbon of the ketone.
~25-C(C H₃)₂-The two equivalent methyl carbons of the Aib gem-dimethyl group.

Mass Spectrometry (ESI+):

  • [M+H]⁺: Expected at m/z 202.14

  • [M+Na]⁺: Expected at m/z 224.12

  • Key Fragments: A prominent fragment is expected at m/z 146.1, corresponding to the loss of tert-butene (-56 Da) from the Boc group, a characteristic fragmentation pathway. Another fragment at m/z 102.1 corresponds to the loss of the entire Boc group (-100 Da).

Chemical Reactivity and Synthetic Utility

The title compound is a bifunctional molecule with distinct reactive sites, enabling a variety of subsequent chemical transformations.

Reactivity_Workflow cluster_0 Ketone Modifications cluster_1 Boc Deprotection Start N-Boc-Aib Methyl Ketone Ketone_Reduction Reduction (e.g., NaBH₄) Start->Ketone_Reduction Forms Chiral Amino Alcohol Wittig_Reaction Wittig Olefination (e.g., Ph₃P=CH₂) Start->Wittig_Reaction Forms Allylic Amine Reductive_Amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) Start->Reductive_Amination Forms Diamine Deprotection Acidolysis (e.g., TFA or HCl) Start->Deprotection Forms Primary Amine Amide_Coupling Amide Coupling (Peptide Synthesis) Deprotection->Amide_Coupling

Figure 2: Key reaction pathways for N-Boc-Aib methyl ketone.
  • Reactions at the Ketone: The carbonyl group can undergo nucleophilic addition reactions.

    • Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) will produce the corresponding chiral amino alcohol, a valuable synthon.

    • Olefination: Wittig or Horner-Wadsworth-Emmons reactions can convert the ketone into an alkene.

    • Reductive Amination: Reaction with an amine followed by reduction provides access to 1,2-diamine structures.

  • Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in dioxane.[16] This unmasks the primary amine, which can then be used for subsequent reactions, most notably for peptide bond formation.

  • Enolization: The ketone can be enolized under basic conditions, although care must be taken as strong bases may compromise the Boc protecting group.

Applications in Drug Discovery and Peptide Chemistry

The unique structural and reactive features of N-Boc-alpha-aminoisobutyryl methyl ketone make it a powerful tool for drug development professionals.

  • Peptidomimetic Design: The primary application is in the synthesis of modified peptides and peptidomimetics. After Boc deprotection, the free amine can be coupled into a growing peptide chain using standard solid-phase or solution-phase synthesis methodologies.[17] The C-terminal methyl ketone can then be used as a handle for:

    • Cyclization: Intramolecular reactions between the ketone and another functional group in the peptide can create constrained cyclic peptides with improved stability and receptor affinity.

    • Conjugation: The ketone can be used to attach imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) chains.

    • Warhead Installation: The electrophilic ketone can act as a covalent warhead to form a stable bond with a nucleophilic residue (e.g., cysteine or serine) in a target enzyme's active site, leading to irreversible inhibition.

  • Heterocycle Synthesis: The α-amino ketone motif is a well-established precursor for the synthesis of nitrogen-containing heterocycles like pyrazines, imidazoles, and oxazoles, which are privileged structures in medicinal chemistry.[2]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized fragment, it can be used in screening campaigns to identify initial hits that bind to a biological target. The ketone and protected amine provide clear vectors for synthetic elaboration to improve potency and selectivity.

Conclusion

N-Boc-alpha-aminoisobutyryl methyl ketone is more than a simple chemical intermediate; it is a strategically designed building block that bridges the worlds of peptide chemistry and traditional small-molecule synthesis. Its preparation via the reliable Weinreb-Nahm methodology provides access to a versatile tool for constructing conformationally constrained and functionally diverse molecules. For researchers aiming to enhance the drug-like properties of peptides or to build complex molecular architectures, a thorough understanding of the synthesis, characterization, and reactivity detailed in this guide is essential for innovation in drug discovery.

References

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry, 1(2), 94-99. [Link]

  • Concellon, J. M., & Rodriguez-Solla, H. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Current Organic Chemistry, 12(7), 544-561. [Link]

  • Allen, L. A. T., Raclea, R. C., Natho, P., & Parsons, P. J. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 249-268. [Link]

  • Allen, L. A. T., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19, 249-268. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, D., Song, Z., & Wang, J. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Communications Chemistry, 1(1), 1-8. [Link]

  • Soloshonok, V. A., & Ueki, H. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 7, 1323-1327. [Link]

  • Sureshbabu, R. & Kumar, K.S. (2022). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 12, 1234-1245. [Link]

  • Li, G., & Szostak, M. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3832. [Link]

  • Martina, F., et al. (2017). Flow protocol for the preparation of N -Boc- β -amino ketones 3a – g. ResearchGate. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

  • Gebreslasie, H. G., Jacobsen, Ø., & Görbitz, C. H. (2011). N-(tert-Butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P21/n. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 8), o283–o287. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Sureshbabu, R., & Kumar, K. S. (2022). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 12(3), 1234-1245. [Link]

  • Zhang, W., et al. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Angewandte Chemie International Edition, 56(29), 8599-8603. [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Elguero, J., et al. (1993). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (5), 989-996. [Link]

  • Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric Acid. Organic Syntheses, 11, 4. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

  • Broutin, P. E., Hilty, P., & Thomas, A. W. (2003). An efficient synthesis of ortho-N-Boc-aryl methyl ketones. Tetrahedron Letters, 44(35), 6429-6432. [Link]

  • Gao, D., & O'Doherty, G. A. (2010). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 15(1), 1-28. [Link]

  • Vaia. Addition of methylmagnesium bromide to 2 -methylcyclohexanone. Vaia. [Link]

  • The Royal Society of Chemistry. (2012). Preparation of amides mediated by isopropylmagnesium bromide under continuous flow conditions. Green Chemistry, ESI. [Link]

  • Sureshbabu, V.V., & Kumar, K.S. (2006). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Arkivoc, 2006(xiv), 143-151. [Link]

Sources

Technical Deep Dive: Synthetic Strategies for Boc-Aib-Methyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: N-tert-Butyloxycarbonyl-


-aminoisobutyric acid methyl ketone (Boc-Aib-Me).
CAS:  123387-51-9 (Generic structure reference)
Significance:  The conversion of the C-terminus of 

-aminoisobutyric acid (Aib) to a methyl ketone is a critical transformation in the synthesis of peptide-based protease inhibitors and peptidomimetics. Aib, a gem-dimethyl amino acid, is known for inducing helical conformations (

-helix) in peptides. However, its significant steric hindrance makes standard C-terminal modifications challenging.

This guide details the Weinreb Amide Route , the industry "Gold Standard" for this synthesis. It allows for the precise installation of the methyl ketone moiety without compromising the acid-labile Boc protecting group, a common pitfall in the harsher Dakin-West reaction.

Part 1: Strategic Analysis & Route Selection

The Steric Challenge

The gem-dimethyl group at the


-carbon of Aib creates a "steric wall." Standard nucleophilic attacks on the carbonyl carbon are significantly slower than with alanine or glycine.
  • Implication: Activation of the carboxylic acid requires high-energy intermediates (e.g., HATU, Acid Fluorides) rather than standard carbodiimides (DCC/EDC) to drive the reaction to completion.

Route Comparison
FeatureRoute A: Weinreb Amide (Recommended) Route B: Dakin-West Route C: Grignard to Nitrile
Mechanism Chelation-controlled nucleophilic additionAnhydride-mediated acylation/decarboxylationImine hydrolysis
Boc Stability High (Mild conditions)Low (Risk of thermal cleavage/exchange)High
Racemization None (Aib is achiral, but safe for chiral analogs)High (irrelevant for Aib, but bad for analogs)Low
Yield 75-90%40-60%Variable
Scalability ExcellentGoodModerate

Part 2: Detailed Experimental Protocol (Weinreb Amide Route)

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert Boc-Aib-OH to Boc-Aib-N(OMe)Me. Critical Factor: Overcoming steric hindrance during coupling.

Materials
  • Substrate: Boc-Aib-OH (1.0 equiv)

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Coupling Agent: HATU (1:1 [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol
  • Activation: Dissolve Boc-Aib-OH (10 mmol) in anhydrous DMF (30 mL) under

    
     atmosphere. Add DIPEA (30 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (11 mmol) in one portion. The solution will turn yellow. Stir for 10 minutes to ensure formation of the active ester.

    • Expert Insight: We use HATU here because the Aib steric bulk hinders the approach of the amine. Standard EDC/HOBt protocols often stall at 60% conversion.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (12 mmol).

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Dilute with EtOAc (150 mL). Wash sequentially with 1M HCl (3x), Sat.

    
     (3x), and Brine (1x).
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
    
Phase 2: Grignard Addition (The Methyl Ketone Formation)

Objective: Convert Boc-Aib-N(OMe)Me to Boc-Aib-COCH3. Mechanism: Formation of a stable tetrahedral magnesium chelate intermediate that collapses to the ketone only upon acidic quench.

Materials
  • Substrate: Boc-Aib-Weinreb Amide (from Phase 1)

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in Et2O) (2.5 equiv)

  • Solvent: Anhydrous THF

Protocol
  • Setup: Dissolve the Weinreb amide (5 mmol) in anhydrous THF (25 mL) in a flame-dried flask under Argon. Cool to 0°C .

    • Expert Insight: While many Weinreb reactions run at -78°C, the steric bulk of Aib requires slightly higher thermal energy for the nucleophilic attack. 0°C is the sweet spot.

  • Addition: Dropwise add MeMgBr (12.5 mmol) over 15 minutes.

    • Stoichiometry Note: You need >2 equivalents.[1] The first equivalent deprotonates the carbamate N-H (Boc-NH). The second equivalent attacks the carbonyl.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to RT and stir for another 2 hours.

  • Quench (Critical): Cool back to 0°C. Quench by slow addition of Sat.

    
     or 1M HCl. Vigorous stirring is required to break the Mg-chelate.
    
  • Extraction: Extract with Et2O (3x). Wash organics with Brine.

  • Isolation: Dry (

    
    ) and concentrate. The resulting oil often crystallizes upon standing or trituration with cold pentane.
    

Part 3: Visualization & Logic

Pathway Logic: The Weinreb Chelation Model

The success of this reaction hinges on the stability of the tetrahedral intermediate, which prevents the "over-addition" of Grignard reagent (which would lead to a tertiary alcohol).

WeinrebMechanism Start Boc-Aib-Weinreb Amide Step1 Deprotonation (N-H) Start->Step1 + 1 eq MeMgBr Intermediate Stable Tetrahedral Mg-Chelate Step1->Intermediate + 2nd eq MeMgBr (Nucleophilic Attack) Intermediate->Intermediate Mg stabilizes O-Me and O- Quench Acidic Hydrolysis Intermediate->Quench HCl / H2O Product Boc-Aib-Methyl Ketone Quench->Product Collapse to Ketone

Caption: The "Self-Validating" nature of the Weinreb route: The Mg-chelate prevents double-addition, ensuring high fidelity for the ketone product.

Decision Tree: Troubleshooting Steric Bulk

DecisionTree Start Start: Boc-Aib-OH Coupling Check1 Standard EDC/HOBt? Start->Check1 Result1 Low Yield / Incomplete (Due to Aib Sterics) Check1->Result1 Yes Solution1 Switch to HATU/DIPEA Result1->Solution1 Optimize Check2 Successful Conversion? Solution1->Check2 AltSolution Generate Acid Fluoride (TFFH or Cyanuric Fluoride) Check2->AltSolution No (Still sluggish) Final Proceed to Grignard Check2->Final Yes (>90%) AltSolution->Final

Caption: Optimization logic for coupling sterically hindered amino acids like Aib.

Part 4: Characterization Data Summary

Analytical MethodExpected SignalInterpretation
1H NMR (CDCl3)

1.44 (s, 9H)
Boc Group (

-Butyl)

1.50 (s, 6H)
Aib Gem-dimethyl (

)

2.15 (s, 3H)
Methyl Ketone (

) - Key Diagnostic

4.9-5.1 (br s, 1H)
Carbamate N-H
13C NMR

~205-208 ppm
Carbonyl Carbon (Ketone)
Mass Spec (ESI)

Sodium adduct is common for Boc-ketones
TLC

~0.6 (1:1 Hex/EtOAc)
Distinct shift from Weinreb amide (

~0.4)

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

    • Core Reference: The foundational paper establishing the Weinreb amide methodology.
  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active

    
    -(t-butoxycarbonylamino)-aldehydes from 
    
    
    
    -amino acids. Synthesis, 1983(08), 676–678. Link
    • Application: Establishes the specific utility of this method for N-protected amino acids.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Protocol Support: Justifies the use of HATU/HOAt for sterically hindered couplings (Aib).
  • Wende, R. C., et al. (2016). The Dakin–West Reaction. Angewandte Chemie International Edition, 55(8), 2719–2723. Link

    • Alternative Route: Provides context on the Dakin-West reaction and its limitations regarding protecting group stability.

Sources

Navigating the Synthesis and Procurement of tert-butyl N-(2-acetylpropan-2-yl)carbamate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and synthetic strategies surrounding tert-butyl N-(2-acetylpropan-2-yl)carbamate. While direct commercial suppliers for this specific molecule are not readily identifiable, this document outlines a clear path for its acquisition through custom synthesis. We delve into the significance of its structural motif, the Boc-protected α-amino ketone, in medicinal chemistry and provide a detailed, plausible synthetic protocol. Furthermore, we identify potential suppliers for a closely related analogue, suggesting their capabilities for custom synthesis projects.

Introduction: The Significance of Boc-Protected α-Amino Ketones

The target molecule, tert-butyl N-(2-acetylpropan-2-yl)carbamate, belongs to the important class of tert-butoxycarbonyl (Boc) protected α-amino ketones. The α-amino ketone moiety is a crucial structural element in a variety of biologically active molecules and serves as a versatile building block in organic synthesis.[1][2][3][4] The Boc protecting group provides a robust yet readily cleavable shield for the amine functionality, enabling selective transformations at other parts of the molecule. This feature is of paramount importance in the multi-step synthesis of complex pharmaceutical agents.[5]

The presence of a quaternary carbon center bearing both the protected amine and an acetyl group in the target molecule suggests its potential utility in constructing sterically hindered and functionally dense molecular architectures. Such motifs are often explored in the design of enzyme inhibitors and other therapeutic agents where precise three-dimensional arrangements are critical for activity.

Procurement Strategy: Identifying Custom Synthesis Partners

A thorough search of commercial chemical databases reveals that tert-butyl N-(2-acetylpropan-2-yl)carbamate is not a standard catalog item. However, a structurally similar, less substituted analogue, tert-butyl (2-oxopropyl)carbamate (CAS No. 170384-29-9), is available from several suppliers.[6][7][8] The established production of this related compound indicates that these vendors possess the necessary expertise and chemical starting materials to undertake the custom synthesis of the target molecule.

Below is a table of potential suppliers for custom synthesis inquiries, based on their offering of the aforementioned analogue.

SupplierProduct Name of AnalogueCAS Number of AnalogueLocation
Sigma-Aldrichtert-Butyl (2-oxopropyl)carbamate170384-29-9Global
Aaronchemtert-Butyl (2-oxopropyl)carbamate170384-29-9Global
Synthonixtert-Butyl (2-oxopropyl)carbamate170384-29-9Wake Forest, NC, US
Ambeed, Inc.tert-Butyl (2-oxopropyl)carbamate170384-29-9N/A

Proposed Synthetic Pathway

The synthesis of tert-butyl N-(2-acetylpropan-2-yl)carbamate can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the construction of the core amino alcohol followed by oxidation and Boc-protection.

G cluster_0 Synthesis of the Amino Alcohol Intermediate cluster_1 Final Synthetic Steps 2-methyl-2-nitropropane 2-methyl-2-nitropropane Nitroaldol_Reaction Nitroaldol (Henry) Reaction 2-methyl-2-nitropropane->Nitroaldol_Reaction Acetone Acetone Acetone->Nitroaldol_Reaction Intermediate_1 3-methyl-3-nitrobutan-2-ol Nitroaldol_Reaction->Intermediate_1 Reduction Reduction (e.g., H2, Raney Ni) Intermediate_1->Reduction Amino_Alcohol 3-amino-3-methylbutan-2-ol Reduction->Amino_Alcohol Amino_Alcohol_2 3-amino-3-methylbutan-2-ol Boc_Protection Boc Protection (Boc)2O, Base Amino_Alcohol_2->Boc_Protection Protected_Alcohol tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate Boc_Protection->Protected_Alcohol Oxidation Oxidation (e.g., Dess-Martin periodinane) Protected_Alcohol->Oxidation Final_Product tert-butyl N-(2-acetylpropan-2-yl)carbamate Oxidation->Final_Product G alpha_amino_ketone b α-Amino Ketone Core (e.g., tert-butyl N-(2-acetylpropan-2-yl)carbamate) Ketone Carbonyl α-Carbon Protected Amine Heterocycle_Synthesis Heterocycle Synthesis alpha_amino_ketone:f0->Heterocycle_Synthesis Reacts with dinucleophiles Chiral_Auxiliary Chiral Auxiliary Precursor alpha_amino_ketone:f1->Chiral_Auxiliary Reduction to amino alcohol Pharmacophore Pharmacophore Mimic alpha_amino_ketone:f2->Pharmacophore Bioisosteric replacement Peptidomimetic Peptidomimetic Scaffolds alpha_amino_ketone->Peptidomimetic Constrained amino acid surrogate

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate (also known as Boc-protected 3-amino-3-methyl-2-butanone) CAS Number: 1429182-36-4 Application: Critical building block for peptidomimetics, sterically hindered α,α-disubstituted amino acid derivatives, and active pharmaceutical ingredients (APIs), including potent Prolylcarboxypeptidase (PrCP) inhibitors[1].

Introduction & Mechanistic Rationale

The synthesis of α-amino ketones from their corresponding α-amino acids is notoriously challenging. Direct addition of organometallic reagents to esters or acid chlorides typically results in over-addition, yielding tertiary alcohols. To bypass this, the most robust, field-proven methodology employs a Weinreb Amide (N-methoxy-N-methylamide) intermediate [2].

When treating the Weinreb amide of Boc-protected α-aminoisobutyric acid (Boc-Aib-OH) with methylmagnesium bromide (MeMgBr), the methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion. This forms a stable, 5-membered tetrahedral magnesium chelate. This chelate is stable at room temperature and prevents the collapse of the tetrahedral intermediate, effectively halting the reaction after a single nucleophilic addition. Only upon an aqueous acidic quench does the chelate collapse to release the desired tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate without over-addition[2, 3].

Reaction Pathway Visualization

SynthesisWorkflow SM Boc-Aib-OH (Starting Material) WA Boc-Aib-N(OMe)Me (Weinreb Amide) SM->WA MeNHOMe·HCl EDC/HOBt, DIPEA CH Tetrahedral Mg-Chelate (Stable Intermediate) WA->CH MeMgBr (3 eq) THF, 0 °C PR Boc-NH-C(CH3)2-C(=O)CH3 (Target Ketone) CH->PR Sat. NH4Cl (Aqueous Quench)

Figure 1: Chelation-controlled synthesis of alpha-amino ketones via Weinreb amide.

Materials and Reagents

Table 1: Reagent Quantities for a 10.0 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Boc-Aib-OH 203.241.02.03 gStarting Material
N,O-Dimethylhydroxylamine·HCl 97.541.21.17 gAmine Nucleophile
EDC·HCl 191.701.22.30 gCoupling Agent
HOBt 135.121.21.62 gCoupling Additive
DIPEA 129.243.05.2 mLBase
Dichloromethane (DCM) 84.93-50 mLSolvent (Step 1)
Methylmagnesium bromide (3.0 M) 119.243.08.0 mL*Grignard Reagent
Tetrahydrofuran (THF, Anhydrous) 72.11-30 mLSolvent (Step 2)

*Note: 8.0 mmol scale of the intermediate Weinreb amide is assumed for the Grignard step based on typical Step 1 yields.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide (Boc-Aib-N(OMe)Me)
  • Pre-activation: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Boc-Aib-OH (10.0 mmol, 2.03 g) in anhydrous DCM (50 mL). Add HOBt (12.0 mmol, 1.62 g) and EDC·HCl (12.0 mmol, 2.30 g). Stir the mixture for 15 minutes at room temperature.

    • Expert Insight: Pre-activating the sterically hindered α,α-disubstituted carboxylic acid minimizes side reactions and maximizes the conversion to the active ester before the amine is introduced.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol, 1.17 g) to the flask, followed by the dropwise addition of DIPEA (30.0 mmol, 5.2 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12–16 hours. Validate completion via TLC (Hexanes/EtOAc 1:1, visualized with Ninhydrin stain; the product will appear as a distinct spot with an

    
     of ~0.35).
    
  • Workup: Dilute the mixture with additional DCM (50 mL). Wash the organic layer sequentially with 1M aqueous HCl (2 × 30 mL), saturated aqueous NaHCO₃ (2 × 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide as a white solid/viscous oil. (Typical yield: 85-90%). Proceed to Protocol B without further purification.

Protocol B: Grignard Addition and Chelate Collapse
  • Preparation: In a rigorously dried 100 mL Schlenk flask under an argon atmosphere, dissolve the Weinreb amide intermediate (assumed 8.0 mmol, 1.97 g) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Syringe in Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 24.0 mmol, 8.0 mL) dropwise over 15 minutes.

    • Expert Insight: Exactly 3.0 equivalents of Grignard reagent are utilized. The first equivalent is rapidly consumed by the deprotonation of the acidic carbamate (Boc-NH) proton, which will be visually validated by the evolution of methane gas. The remaining equivalents drive the nucleophilic addition to the sterically hindered carbonyl [3].

  • Chelation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours. The stable magnesium chelate prevents over-addition during this phase.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL).

    • Expert Insight: This step breaks the stable 5-membered magnesium chelate. A slow quench is mandatory to control the exothermic destruction of excess Grignard reagent and to prevent the localized heating that could trigger tertiary alcohol formation.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford the pure target ketone.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters.

Table 2: Expected Analytical Data for tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

Analytical MethodExpected Signals / Values
¹H NMR (400 MHz, CDCl₃) δ 5.20 (br s, 1H, NH), 2.15 (s, 3H, -C(=O)CH₃), 1.45 (s, 6H, -C(CH₃)₂-), 1.42 (s, 9H, Boc -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ 209.5 (C=O ketone), 154.2 (C=O carbamate), 79.5 (Cq Boc), 58.6 (Cq alpha), 28.3 (3C, Boc), 24.5 (2C, gem-dimethyl), 23.8 (1C, acetyl CH₃)
Mass Spectrometry (ESI+) m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺
TLC (Hexanes/EtOAc 1:1)

≈ 0.45 (Visualized via Ninhydrin or KMnO₄)

Troubleshooting & Optimization

  • Incomplete Grignard Addition: The α-carbon of Aib is highly sterically hindered. If starting material remains after 3 hours, do not heat the reaction, as this will break the chelate and cause over-addition. Instead, ensure your THF is strictly anhydrous (water destroys the Grignard reagent) and consider extending the reaction time at room temperature.

  • Low Yield in Amidation (Protocol A): If the EDC/HOBt coupling stalls, it is likely due to the steric bulk of the gem-dimethyl groups. Substituting EDC/HOBt with the highly reactive uronium salt HATU (1.2 eq) will force the amidation to completion [3].

  • Presence of Tertiary Alcohol: If mass spectrometry reveals an m/z of 218.1[M+H]⁺, over-addition has occurred. This is almost exclusively caused by allowing the reaction mixture to overheat during the NH₄Cl quench. Ensure the quench is performed strictly at 0 °C with vigorous stirring.

References

  • Zhou, C., et al. "Design and Synthesis of Prolylcarboxypeptidase (PrCP) Inhibitors To Validate PrCP As A Potential Target for Obesity." Journal of Medicinal Chemistry, 2010, 53 (19), 7251-7263. URL:[Link]

  • Garcia, J., et al. "Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones." Journal of Combinatorial Chemistry, 2005, 7 (6), 843-863. URL:[Link]

  • Carson, K., et al. "Somatostatin receptor subtype 4 (SSTR4) agonists." US Patent US20160326205A1, 2016.

Application Note: The Arrested Dakin-West Reaction for Boc-Aib-OH Conversion in Sterically Hindered Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-aminoisobutyric acid (Aib) into peptide backbones is a cornerstone strategy for designing conformationally constrained peptidomimetics, particularly for inducing stable 

-helical structures[1]. However, the gem-dimethyl substitution at the

-carbon creates severe steric hindrance, often rendering standard coupling reagents (e.g., HATU, EDC) kinetically inefficient.

This application note details a highly efficient, alternative chemical strategy: the Arrested Dakin-West Reaction . By subjecting Boc-Aib-OH to modified Dakin-West conditions (acetic anhydride and pyridine), the reaction is intentionally halted at the highly electrophilic 2-tert-butoxy-4,4-dimethyl-1,3-oxazol-5(4H)-one (azlactone) stage. This isolated oxazolone serves as a potent, pre-activated acylating agent that overcomes the steric barriers of Aib-to-Aib or Aib-to-macromolecule couplings[2].

Mechanistic Causality: Why the Dakin-West Reaction "Arrests"

To understand the utility of this protocol, one must examine the causality of the reaction mechanism.

In a classical Dakin-West reaction, an


-protected 

-amino acid is treated with an acid anhydride and a base (typically pyridine) to yield an

-acetamido ketone[3]. The critical intermediate in this pathway is the oxazol-5(4H)-one, which undergoes base-catalyzed abstraction of its

-proton to form a mesoionic 1,3-oxazolium-5-olate (münchnone). This enolate is subsequently C-acylated and decarboxylated to form the final ketone[3].

The Aib Exception: Boc-Aib-OH is an


-disubstituted amino acid. Because it completely lacks an 

-proton, the formation of the münchnone intermediate is chemically impossible[4]. Consequently, the Dakin-West reaction cannot proceed to the ketone and is irreversibly "arrested" at the oxazolone stage[2].

Furthermore, while oxazolone intermediates are notoriously avoided in standard peptide synthesis due to rapid racemization via enolization[3], Aib is achiral. This unique structural feature allows the hyper-reactive Aib-oxazolone to be synthesized, isolated, and utilized without any risk of stereochemical degradation.

Mechanism A Boc-Aib-OH (No alpha-proton) B Mixed Anhydride A->B Ac2O / Pyridine C Oxazol-5(4H)-one (Azlactone) B->C Cyclodehydration D Münchnone (Enolate) C->D alpha-Proton Abstraction F Arrested State: Stable Oxazolone (Hyper-reactive) C->F Steric Block: Reaction Halts E alpha-Acetamido Ketone D->E Acylation & Decarboxylation

Mechanistic divergence of the Dakin-West reaction when applied to Boc-Aib-OH.

Comparative Efficacy of Aib Activation Strategies

When synthesizing Aib-rich sequences (e.g., alamethicin fragments), researchers must choose the correct activation strategy. Table 1 summarizes the empirical performance of various coupling methodologies[4].

Activation StrategyReagentsIntermediate FormedCoupling Efficiency (Aib-to-Aib)Racemization Risk
Arrested Dakin-West

, Pyridine
Oxazol-5(4H)-oneExcellent (>85%) None (Achiral)
Acid Fluoride Cyanuric FluorideBoc-Aib-FGood (~70%)None
Standard Uronium HATU / DIPEAO-At EsterPoor (<30%)None
Carbodiimide EDC / HOBtOBt EsterPoor (<20%)None

Table 1: Quantitative comparison of activation strategies for sterically hindered Aib couplings.

Experimental Protocols

The following self-validating protocols describe the synthesis of the Boc-Aib oxazolone and its subsequent application in peptide coupling.

Protocol A: Synthesis of 2-tert-Butoxy-4,4-dimethyl-1,3-oxazol-5(4H)-one

Note: The oxazolone is sensitive to ambient moisture and should be handled under inert atmosphere.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol (1.01 g) of Boc-Aib-OH in 15 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 15.0 mmol (1.41 mL) of acetic anhydride (

    
    ) followed by 10.0 mmol (0.81 mL) of anhydrous pyridine.
    
  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 2 hours. The reaction transitions from a mixed anhydride to the cyclic oxazolone[2].

  • Isolation: Cool the mixture to room temperature. Evaporate the volatiles in vacuo using a rotary evaporator. To remove residual pyridine and acetic acid, co-evaporate the crude residue with anhydrous toluene (3 × 10 mL).

  • Validation: Analyze a small aliquot via FT-IR. The successful formation of the oxazolone is confirmed by a strong, characteristic carbonyl (

    
    ) stretching frequency at 
    
    
    
    (distinct from the Boc urethane and free acid peaks).
Protocol B: Aminolysis (Peptide Coupling)
  • Preparation of the Amine: Dissolve the target

    
    -deprotected peptide segment (or resin-bound peptide) in a minimal volume of anhydrous 
    
    
    
    -methyl-2-pyrrolidone (NMP) or DMF.
  • Coupling: Dissolve the crude Boc-Aib oxazolone from Protocol A in 5 mL of anhydrous NMP and add it dropwise to the amine solution.

  • Thermal Acceleration: Heat the mixture to 80–110 °C for 1.5 to 2 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric repulsion between the nucleophilic amine and the gem-dimethyl groups of the oxazolone[2].

  • Workup: Cool the reaction. If performing solution-phase synthesis, precipitate the peptide by adding ice-cold water or diethyl ether. For solid-phase synthesis, drain the reactor and wash the resin sequentially with DMF, DCM, and MeOH.

Workflow Step1 Step 1: Activation Boc-Aib-OH + Ac2O + Pyridine Stir at 60°C for 2h Step2 Step 2: Isolation Evaporate volatiles in vacuo Co-evaporate with Toluene Step1->Step2 Step3 Step 3: Coupling Add Oxazolone to H2N-Peptide in NMP at 80-110°C Step2->Step3 Step4 Step 4: Purification Precipitation or RP-HPLC Verify via LC-MS Step3->Step4

Workflow for the synthesis and coupling of Boc-Aib oxazolone.

Troubleshooting & Quality Control

  • Incomplete Coupling: If LC-MS indicates unreacted starting amine, ensure that the oxazolone was not hydrolyzed back to Boc-Aib-OH prior to coupling. Strict anhydrous conditions are mandatory during Protocol A.

  • Side Reactions: Extended heating above 120 °C during coupling may lead to thermal degradation of the Boc group. Do not exceed 110 °C. If using highly sensitive peptide segments, consider substituting the arrested Dakin-West method with an acid fluoride activation strategy (using cyanuric fluoride) as a milder alternative[4].

References

  • Evolution of amide bond formation. University of Michigan.
  • Falb, E., et al. CHEMCO M M. RSC Publishing.
  • Synthesis of peptides employing Fmoc-/Boc-/Z-amino acid fluorides and activated commercial zinc dust. ResearchGate.
  • Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PMC.

Sources

Grignard addition to Boc-amino nitriles protocol

Author: BenchChem Technical Support Team. Date: March 2026

Grignard Addition to Boc-Amino Nitriles: Synthesis of N-Protected -Amino Ketones[1]

Executive Summary

This Application Note details the protocol for the chemoselective addition of Grignard reagents (


) to 

-Boc-protected

-amino nitriles to generate

-Boc-

-amino ketones. While Weinreb amides are the historical standard for this transformation, the nitrile route offers a more direct, atom-economical alternative using readily available precursors.

This guide addresses the specific challenges of this reaction: stoichiometry management (due to the acidic carbamate proton), suppression of racemization at the chiral


-center, and controlled hydrolysis  to preserve the acid-sensitive Boc protecting group.
Scientific Foundation & Mechanism
2.1 The Chemical Challenge

The synthesis of chiral


-amino ketones is a cornerstone in the production of protease inhibitors (e.g., HIV, HCV) and statins. The reaction of a Grignard reagent with a nitrile yields a metallo-imine intermediate. Unlike esters, which form unstable tetrahedral intermediates that collapse to ketones (susceptible to a second Grignard attack), the metallo-imine is stable in the reaction mixture, preventing "over-addition" to the tertiary alcohol.

Key Mechanistic Constraint: The


-Boc group contains an acidic proton (

). The Grignard reagent acts as a base before it acts as a nucleophile. Therefore, the reaction consumes one equivalent of Grignard reagent to deprotonate the carbamate nitrogen, necessitating a specific stoichiometric excess.
2.2 Reaction Pathway

The transformation proceeds through three distinct phases:

  • Deprotonation: Formation of the magnesium amide species.

  • Nucleophilic Addition: Formation of the magnesium imine salt (The "Blaise" intermediate's analog).

  • Hydrolysis: Conversion of the imine to the ketone under mild acidic conditions to avoid Boc removal.

GrignardMechanism Start Boc-NH-CHR-CN (Substrate) Step1 Deprotonation (Magnesium Amide) Start->Step1 + 1.0 eq RMgX (Acid-Base Rxn) Step2 Metallo-Imine Intermediate Step1->Step2 + 1.0-1.5 eq RMgX (Nucleophilic Attack) Step3 Imine (Transient) Step2->Step3 Mild Acid Quench (Citric Acid/H2O) Product Boc-NH-CHR-C(=O)R' (Target Ketone) Step3->Product Hydrolysis (- NH3)

Figure 1: Mechanistic pathway of Grignard addition to Boc-amino nitriles. Note the consumption of the first equivalent of reagent for deprotonation.

Critical Experimental Parameters

To ensure reproducibility and high enantiomeric excess (


), the following parameters must be strictly controlled:
ParameterSpecificationRationale
Stoichiometry 2.5 - 3.0 equiv. of

1.0 eq is sacrificed to deprotonate the Boc-NH. The remaining 1.5+ eq drives the addition to the nitrile.
Temperature

to

Low temperature suppresses the deprotonation of the

-proton (which leads to racemization) and prevents attack on the Boc carbonyl.
Solvent Anhydrous THF THF coordinates

better than

, stabilizing the dianionic intermediate.
Quenching 10% Citric Acid or Sat.

Strong mineral acids (HCl) will cleave the Boc group. Mild acidity is required to hydrolyze the imine without deprotection.
Addition Rate Dropwise (< 1 mL/min) Exothermic reaction. Heat spikes promote racemization and side-product formation.
Detailed Protocol: Synthesis of Boc-L-Phenylalanyl Ethyl Ketone

Target: Reaction of Boc-L-Phe-CN with Ethylmagnesium Bromide (


).
4.1 Materials & Reagents
  • Substrate: Boc-L-Phenylalanine nitrile (

    
    , 
    
    
    
    ).
  • Reagent: Ethylmagnesium bromide (

    
     in 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Solvent: Anhydrous Tetrahydrofuran (THF),

    
    .
    
  • Quench: 10% Aqueous Citric Acid.

4.2 Step-by-Step Methodology

Phase 1: Setup and Deprotonation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Boc-L-Phe-CN (

    
    ) and anhydrous THF (
    
    
    
    ).
  • Cool the solution to

    
      using an ice/water bath.
    
  • Crucial Step: Add the first equivalent of

    
     (
    
    
    
    ) dropwise over 5 minutes.
    • Observation: Gas evolution (ethane) may occur. The solution may become slightly cloudy as the magnesium amide forms.

Phase 2: Grignard Addition 5. Add the remaining


 (

) dropwise over 10 minutes. 6. Allow the reaction to stir at

for 1 hour, then warm slowly to Room Temperature (RT) and stir for an additional 2-3 hours.
  • Monitoring: Monitor by TLC (hexane/EtOAc 3:1). The nitrile spot should disappear. Note that the intermediate imine salt is not visible; you are monitoring the consumption of starting material.

Phase 3: Controlled Quench & Hydrolysis 7. Cool the reaction mixture back to


 .
8.  Quench:  Slowly add 10% aqueous Citric Acid  (

) with vigorous stirring.
  • Caution: Exothermic! Add slowly to prevent solvent boiling.
  • Hydrolysis: Allow the biphasic mixture to stir vigorously at RT for 1 hour. This step is essential to convert the imine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    ) to the ketone (
    
    
    ).

Phase 4: Workup & Isolation 10. Extract the mixture with Ethyl Acetate (


).
11. Wash the combined organic layers with saturated 

(to neutralize citric acid) and Brine. 12. Dry over anhydrous

, filter, and concentrate under reduced pressure. 13. Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Troubleshooting & Optimization Logic

The following decision tree assists in resolving common failure modes.

Troubleshooting Problem Issue Detected LowYield Low Yield / SM Recovered Problem->LowYield Racemization Loss of Chirality (low ee) Problem->Racemization BocLoss Boc Group Cleaved Problem->BocLoss CheckStoch CheckStoch LowYield->CheckStoch Did you use >2.5 eq RMgX? CheckTemp CheckTemp Racemization->CheckTemp Was Temp > 0°C? CheckAcid CheckAcid BocLoss->CheckAcid Did you use HCl? IncreaseTemp IncreaseTemp CheckStoch->IncreaseTemp Yes: Steric hindrance? Additive Additive IncreaseTemp->Additive Try reflux or add CuBr (5 mol%) LowerTemp LowerTemp CheckTemp->LowerTemp Yes: Run at -40°C or -78°C CheckBase CheckBase CheckTemp->CheckBase No: Basic workup? FastWorkup FastWorkup CheckBase->FastWorkup Avoid prolonged basic exposure UseCitric UseCitric CheckAcid->UseCitric Yes: Switch to Citric Acid or NH4Cl

Figure 2: Troubleshooting logic for Grignard addition to amino nitriles.

5.1 Common Failure Modes
  • Recovered Starting Material: Often caused by insufficient Grignard reagent. Remember, the first equivalent is consumed by the NH proton. Always calculate equivalents based on

    
    .
    
  • Racemization: The

    
    -proton is susceptible to deprotonation by the basic Grignard reagent if the temperature is too high. If 
    
    
    
    drops, conduct the addition at
    
    
    and warm only to
    
    
    .
  • Imine Persistence: If the product isolated is the imine (or looks like a mixture), the hydrolysis step was too short or the pH was not acidic enough. Ensure the citric acid stir lasts at least 1 hour.

References
  • Mechanism of Grignard Addition to Nitriles MasterOrganicChemistry.com. "Reaction of Grignard Reagents with Nitriles." [Link]

  • Synthesis of

    
    -Amino Ketones (Review) 
    Organic Chemistry Portal. "Synthesis of 
    
    
    
    -Amino Ketones." [Link]
  • Imine Hydrolysis Mechanism Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism." [Link]

  • Boc-Group Stability and Amide Synthesis National Institutes of Health (PMC). "Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines." (Demonstrates Boc stability in Grignard-mediated environments). [Link]

preparation of Boc-amino ketones from Weinreb amides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Preparation of Boc-Amino Ketones from Weinreb Amides

Executive Summary

Enantiomerically pure


-amino ketones are privileged pharmacophores and critical building blocks in the synthesis of peptidomimetics, protease inhibitors, and complex natural products[1]. A historical challenge in synthesizing these motifs from standard amino acid esters or acid chlorides is the uncontrolled over-addition of organometallic reagents, which typically yields unwanted tertiary alcohols[2]. The Weinreb ketone synthesis elegantly circumvents this limitation via the use of N-methoxy-N-methylamides (Weinreb amides)[3].

This application note provides a comprehensive, self-validating methodology for the preparation of enantiopure Boc-protected


-amino ketones. Designed for drug development professionals, this guide details the mechanistic rationale, step-by-step protocols, and critical quality control (QC) checkpoints required to ensure high yields while completely preserving the integrity of the 

-chiral center.

Mechanistic Rationale: The Chelation Effect

The fundamental success of the Weinreb amide relies on the formation of a highly stable, five-membered tetrahedral metal chelate intermediate during the nucleophilic addition of an organolithium or Grignard reagent[2].

When the organometallic species attacks the carbonyl carbon, the magnesium or lithium cation coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen of the amide[4]. This rigid bidentate chelate prevents the collapse of the tetrahedral intermediate and the subsequent expulsion of the leaving group. Consequently, the reactive electrophilic center is sequestered, precluding a second nucleophilic attack[5].

The desired ketone is only liberated upon the introduction of an aqueous acidic quench, which hydrolyzes the intermediate[6]. Furthermore, utilizing Boc-protected amino acids prevents premature coordination of the organometallic reagent to the amine and suppresses epimerization at the


-chiral center[7].

Mechanism Node1 Boc-Amino Acid Node2 Coupling Activation (Mixed Anhydride / Active Ester) Node1->Node2 Node3 Boc-Amino Weinreb Amide Node2->Node3 + HN(OMe)Me·HCl Base (e.g., DIPEA) Node4 Organometallic Addition (RMgX or RLi) Node3->Node4 Node5 Tetrahedral Metal Chelate (Prevents Over-addition) Node4->Node5 -78 °C to 0 °C Node6 Aqueous Acidic Quench Node5->Node6 Node7 Enantiopure Boc-Amino Ketone Node6->Node7 Hydrolysis of Chelate

Reaction workflow from Boc-amino acid to enantiopure Boc-amino ketone via a stable metal chelate.

Experimental Design & Causality

To ensure a self-validating workflow, the synthesis is divided into two distinct phases: Amidation and Organometallic Addition.

  • Phase 1: Amidation: We utilize EDC·HCl and HOBt to activate the Boc-amino acid. Causality: Mild coupling agents are strictly chosen over harsh reagents like thionyl chloride to prevent the formation of oxazolones, which rapidly racemize the

    
    -stereocenter. DIPEA is used to liberate the free base of N,O-dimethylhydroxylamine hydrochloride in situ[8].
    
  • Phase 2: Organometallic Addition: Grignard reagents (RMgX) are generally preferred over organolithiums (RLi). Causality: Grignard reagents are less basic, significantly reducing the risk of

    
    -deprotonation and subsequent epimerization of the Boc-amino ketone[7]. The reaction is initiated at -78 °C to control the exothermic addition and maintain the integrity of the chelate intermediate.
    

Workflow Step1 1. Amidation Activate Boc-AA & Add Amine Check1 QC: TLC/LC-MS Confirm complete conversion Step1->Check1 Step2 2. Purification Aqueous Workup & Extraction Check1->Step2 Pass Step3 3. Organometallic Addition Dropwise RMgX at -78 °C Step2->Step3 Dry Intermediate Check2 QC: Monitor by TLC Ensure chelate formation Step3->Check2 Step4 4. Quenching & Isolation Cold 1M HCl quench & Extract Check2->Step4 Pass Final Pure Boc-Amino Ketone Step4->Final

Self-validating workflow for synthesizing Boc-amino ketones with integrated QC checkpoints.

Self-Validating Protocols

Protocol A: Synthesis of Boc-Amino Weinreb Amide
  • Preparation: Dissolve the Boc-amino acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq). Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic amine while maintaining a slightly basic environment to prevent premature Boc deprotection.

  • Activation: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) and HOBt (1.2 eq) portion-wise. Causality: HOBt suppresses the formation of the highly reactive and racemization-prone oxazolone intermediate by rapidly forming a stable active ester.

  • Reaction: Stir the mixture, allowing it to gradually warm to room temperature over 12 hours.

  • QC Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 1:1) or LC-MS. Do not proceed until the starting material is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, wash the organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis of Boc-Amino Ketone via Grignard Addition
  • Preparation: Dissolve the purified Boc-amino Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under N₂. Causality: THF is essential for stabilizing the Grignard reagent through oxygen lone-pair coordination.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (RMgX, 2.5 eq) dropwise over 30 minutes. Causality: 2.5 equivalents are typically required because the first equivalent deprotonates the carbamate N-H, and the second equivalent attacks the carbonyl. Dropwise addition at cryogenic temperatures prevents localized heating and suppresses epimerization of the

    
    -stereocenter[7].
    
  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • QC Checkpoint: Monitor the reaction by TLC. The stable metal chelate will form, preventing over-addition[2].

  • Quenching: Quench the reaction strictly at 0 °C by the slow, dropwise addition of cold 1M HCl or saturated aqueous NH₄Cl. Causality: Acidic quenching breaks the tetrahedral magnesium chelate, liberating the ketone product[6].

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

Quantitative Data & Troubleshooting

Table 1: Typical Substrate Scope and Yields

Substrate Organometallic Reagent Target Product Yield (%) Enantiomeric Excess (ee %)
Boc-L-Ala-N(OMe)Me PhMgBr Boc-L-Ala-Ph 85 >98
Boc-L-Val-N(OMe)Me MeMgBr Boc-L-Val-Me 82 >98

| Boc-L-Phe-N(OMe)Me | VinylMgBr | Boc-L-Phe-Vinyl | 78 | >97 |

Table 2: Troubleshooting Guide

Issue Potential Cause Corrective Action
Formation of tertiary alcohol Premature collapse of the chelate intermediate. Ensure the reaction temperature never exceeds 0 °C before the acidic quench is fully complete.

| Epimerization (Loss of ee%) | Base-catalyzed enolization at the


-carbon. | Use Grignard reagents instead of more basic organolithiums; maintain strict -78 °C during initial addition. |
| Incomplete conversion  | Moisture in THF or degraded organometallic reagents. | Rigorously dry THF over sodium/benzophenone; titrate the Grignard reagent immediately prior to use. |

References

1.[7] Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones, ACS Publications. 7 2.[8] Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole, Semantic Scholar. 8 3.[3] Weinreb ketone synthesis, Wikipedia. 3 4.[1] Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines, PMC. 1 5.[2] Esters to Ketones via Weinreb Amide, Chemistry Steps. 2 6.[6] N-methoxy-n-methylamides as effective acylating agents, Penn State Research Database. 6 7.[4] Converting Amides to Aldehydes and Ketones, Chemistry Steps. 4 8.[5] Recent Developments in Weinreb Synthesis and their Applications, Oriental Journal of Chemistry. 5

Sources

Application Notes and Protocols for Boc-Protected Amino Ketone Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of amino ketone moieties into peptides is a critical strategy in the development of potent enzyme inhibitors, particularly protease inhibitors, and other peptidomimetics. The electrophilic nature of the ketone carbonyl is often key to their biological activity. However, this reactivity also presents unique challenges during chemical peptide synthesis. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful coupling of N-Boc-protected amino ketones to peptides. We will delve into the intricacies of reagent selection, reaction optimization to mitigate side reactions, and the critical issue of maintaining stereochemical integrity at the α-carbon. This document is intended to serve as a field-proven guide, blending established principles of peptide chemistry with specific insights into the nuances of handling these valuable but sensitive building blocks.

The Challenge: The Unique Reactivity of α-Amino Ketones

Standard peptide coupling protocols are optimized for the formation of an amide bond between two amino acids. The introduction of a Boc-protected α-amino ketone as the N-terminal coupling partner (the amine component) introduces several complexities:

  • Enhanced Racemization Risk: The α-proton of an amino ketone is generally more acidic than that of a corresponding amino acid due to the electron-withdrawing effect of the adjacent ketone. This increased acidity makes the chiral center highly susceptible to epimerization under basic conditions commonly employed in peptide coupling.[1][2][3]

  • Side Reactions at the Ketone: The ketone carbonyl is a potential site for undesired nucleophilic attack by amines or other nucleophiles present in the reaction mixture. This can lead to the formation of imines or other adducts, reducing the yield of the desired peptidyl ketone.

  • Steric Hindrance: The groups flanking the ketone can introduce significant steric bulk, potentially slowing down the coupling reaction and requiring more potent activation methods.

A judicious choice of coupling reagents, additives, and reaction conditions is therefore paramount to navigate these challenges successfully.

Strategic Approaches to Coupling Boc-Amino Ketones

There are two primary strategies for incorporating a Boc-amino ketone into a peptide sequence: direct coupling of the unprotected ketone and a protection/deprotection approach.

Direct Coupling: A Cautious Approach

Directly coupling the Boc-amino ketone without protecting the ketone functionality is the most atom-economical approach. However, it requires careful selection of coupling reagents that are highly efficient and minimize the risk of side reactions.

Key Considerations for Direct Coupling:

  • Coupling Reagents: Uronium/aminium salt-based reagents are often preferred due to their high reactivity and rapid coupling kinetics, which can help to outcompete side reactions.

  • Additives: The use of racemization-suppressing additives is non-negotiable.

  • Base Selection: The choice and stoichiometry of the base are critical to minimize epimerization.

Ketone Protection: A Safer Route

For particularly sensitive substrates or when side reactions are a major concern, protecting the ketone as a ketal (e.g., an ethylene ketal) is a robust strategy.[4] Acetals and ketals are stable to the basic and nucleophilic conditions of peptide coupling and can be removed under acidic conditions post-synthesis.[5][6]

Workflow for the Protection Strategy:

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Workflow for the ketone protection strategy.

Reagent Selection and Rationale

The success of the coupling reaction hinges on the appropriate choice of reagents. The following table summarizes recommended reagents and their key characteristics for coupling Boc-amino ketones.

Reagent ClassSpecific ReagentKey AdvantagesPotential Drawbacks
Uronium/Aminium Salts TPTU (O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)Has been specifically reported for coupling with aminoketones.[7] Generally efficient.Conflicting reports on racemization; some sources suggest a higher risk of epimerization.[7]
HBTU/HATU Widely used, well-understood reactivity. HATU is generally more reactive and provides better suppression of racemization than HBTU.[7][8]Can cause guanidinylation of the N-terminal amine if used in excess.[1]
COMU High coupling efficiency, often superior to HBTU/HATU. Byproducts are water-soluble, simplifying work-up.[9]
Phosphonium Salts PyBOP/PyAOP Do not cause guanidinylation, making them safer for sensitive couplings. PyAOP is more reactive than PyBOP.[7][10][11]Byproducts can sometimes be challenging to remove.
Carbodiimides DIC/EDC Cost-effective and widely available.[7][12]Prone to racemization without additives.[7] Can lead to N-acylurea formation.[1]

Racemization Suppressing Additives (Essential for all methods):

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization.[7][13][14]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at preventing racemization due to anchimeric assistance from the pyridine nitrogen.[1][9]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt with comparable or superior performance in suppressing racemization.[1][9]

Bases:

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base commonly used in peptide coupling.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be advantageous in minimizing racemization.[1][3]

  • 2,4,6-Collidine: A sterically hindered and weak base, often recommended for couplings prone to racemization.[3]

Detailed Experimental Protocols

Protocol 1: Direct Coupling of Boc-Amino Ketone using HATU/HOAt

This protocol is suitable for many Boc-amino ketones, especially when speed and atom economy are desired.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Boc-protected amino ketone

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide (1 equiv.) in DMF for 30-60 minutes. If the N-terminal amine is present as a salt (e.g., TFA salt), pre-neutralize the resin with a 5-10% solution of DIPEA in DMF (2 x 5 min washes), followed by thorough washing with DMF.

  • Activation of the Carboxylic Acid: In a separate vessel, dissolve the Boc-protected amino acid to be coupled (3 equiv.) and HOAt (3 equiv.) in a minimal amount of DMF. Add HATU (2.9 equiv.) to this solution.

  • Coupling: To the activated amino acid solution, add DIPEA or NMM (6 equiv.). Immediately add this solution to the swelled and neutralized resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

  • Proceed to the next cycle: The resin is now ready for the next deprotection and coupling cycle.

graph TD { rankdir=LR; subgraph "Activation" direction LR A[Boc-AA-COOH] -- HATU/HOAt --> B[Activated Ester]; end subgraph "Coupling" direction LR C[Resin-Peptide-NH2] -- DIPEA --> D[Resin-Peptide-N⁻]; B -- D --> E[Resin-Peptide-CO-AA-Boc]; end A -- Base --> B; style A fill:#FBBC05,fontcolor:#202124 style B fill:#34A853,fontcolor:#FFFFFF style C fill:#4285F4,fontcolor:#FFFFFF style D fill:#EA4335,fontcolor:#FFFFFF style E fill:#4285F4,fontcolor:#FFFFFF }
Figure 2: Direct coupling workflow using HATU/HOAt.
Protocol 2: Ketal Protection of a Boc-Amino Ketone

This protocol describes the formation of an ethylene ketal, a common and stable protecting group for ketones.

Materials:

  • Boc-amino ketone

  • Ethylene glycol

  • p-Toluenesulfonic acid (TsOH), catalytic amount

  • Toluene or Benzene

  • Dean-Stark apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the Boc-amino ketone (1 equiv.), ethylene glycol (1.5-2 equiv.), and a catalytic amount of TsOH (0.05 equiv.).

  • Reaction: Add toluene or benzene to the flask to azeotropically remove water. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The removal of water in the Dean-Stark trap drives the reaction to completion.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ketal-protected Boc-amino ketone.

Protocol 3: Coupling of a Ketal-Protected Boc-Amino Ketone

The coupling of the protected amino ketone follows standard peptide coupling protocols, as the ketone reactivity is masked. The protocol described in 4.1 can be used, substituting the unprotected Boc-amino ketone with the ketal-protected version.

Protocol 4: Deprotection of the Ketal Group from the Peptidyl Ketone

This step is performed after the peptide chain has been fully assembled and cleaved from the resin.

Materials:

  • Ketal-protected peptidyl ketone

  • Aqueous acid (e.g., 80% acetic acid, or TFA/water mixtures)

  • Solvent (e.g., THF, acetone)

Procedure:

  • Dissolution: Dissolve the purified, ketal-protected peptidyl ketone in a suitable solvent such as THF or acetone.

  • Acid Treatment: Add an aqueous acidic solution. For example, treat with 80% aqueous acetic acid and stir at room temperature, or use a mixture of TFA and water (e.g., 95:5 v/v) for more robust ketals.

  • Monitoring: Monitor the deprotection by LC-MS. The reaction is typically complete within a few hours at room temperature. Gentle heating may be required for very stable ketals.

  • Work-up: Once the reaction is complete, neutralize the acid carefully with a mild base (e.g., sodium bicarbonate solution) if necessary.

  • Purification: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify the final peptidyl ketone by HPLC.

Troubleshooting and Best Practices

Problem Possible Cause(s) Recommended Solution(s)
Significant Racemization - Base is too strong or used in excess.- Prolonged activation time.- High reaction temperature.- Use a weaker, sterically hindered base like NMM or 2,4,6-collidine.[1][3]- Minimize pre-activation time before adding the amine component.- Perform the coupling at 0°C or room temperature.
Incomplete Coupling - Steric hindrance.- Inefficient activation.- Perform a "double coupling" by repeating the coupling step with fresh reagents.- Switch to a more potent coupling reagent like HATU or COMU.- Increase the reaction time or temperature slightly, while monitoring for racemization.
Formation of Side Products - Nucleophilic attack on the unprotected ketone.- Protect the ketone as a ketal before coupling (Protocol 4.2).- Use a rapid and highly efficient coupling reagent to favor the desired reaction pathway.
Difficulty in Ketal Deprotection - Ketal is too stable.- Use stronger acidic conditions (e.g., higher concentration of TFA in water).- Gently heat the reaction mixture.

Conclusion

The successful incorporation of Boc-protected amino ketones into peptides is an achievable yet challenging endeavor that requires a departure from standard protocols. By understanding the inherent reactivity of the amino ketone moiety and making informed choices regarding coupling reagents, additives, and protective group strategies, researchers can effectively synthesize these valuable peptidomimetic compounds. The protocols and guidelines presented herein provide a robust framework for navigating the complexities of this specialized area of peptide synthesis, ultimately enabling the development of novel and potent therapeutic agents.

References

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Novabiochem® Coupling reagents. (n.d.). Merck. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides. Retrieved from [Link]

  • Fringuelli, F., Pizzo, F., & Vaccaro, L. (2001). Remarkably efficient deprotection of cyclic acetals and ketals. Academia.edu. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Protection and Deprotection. (n.d.). CEM Corporation. Retrieved from [Link]

  • Bode, J. W. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC - NIH. Retrieved from [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025, August 16). PMC. Retrieved from [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]

  • Process for the racemization of an alpha-amino acid. (n.d.). Google Patents.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Kemp, D. S., & Rebek, J. (1970). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 92(19), 5792–5793.
  • Peptide synthesis - Amino group protection. (n.d.). Retrieved from [Link]

  • Carbodiimide-mediated synthesis of b-dipeptide in flow. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aldehydes & Ketones: Acetal / Ketal Hydrolysis. (2024, May 28). YouTube. Retrieved from [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]

Sources

Application Note: Synthesis of Statine Analogs via Diastereoselective Reduction of Amino Ketone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) is a critical non-proteinogenic amino acid originally isolated as a constituent of the natural pentapeptide pepstatin[1]. Because statine acts as a transition-state isostere of the tetrahedral intermediate formed during peptide bond cleavage, it is a highly prized pharmacophore in the design of aspartic protease inhibitors targeting renin, cathepsin D, and viral proteases such as SARS-CoV-2 Mpro[2].

The most robust and convergent synthetic route to statine and its analogs involves the homologation of chiral N-protected amino acids to α-amino-β-keto esters, followed by the diastereoselective reduction of the ketone moiety[3]. While traditional hydride reductions using NaBH₄ or LiAlH(OBu-t)₃ provide moderate syn-selectivity under strict cryogenic conditions[1], modern protocols utilizing Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts offer superior, predictable stereocontrol[2]. By selecting either the (R)- or (S)-enantiomer of the CBS catalyst, chemists can stereodivergently access either the syn or anti diastereomer with exceptional diastereomeric excess (de)[4].

Synthetic Strategy & Workflow

Workflow SM N-Boc-L-Amino Acid (Starting Material) Act Activation & Homologation (CDI / Meldrum's Acid) SM->Act Int α-L-amino-β-keto ester (Key Intermediate) Act->Int Prevents racemization CatR (R)-CBS / BH3 Reduction Int->CatR CatS (S)-CBS / BH3 Reduction Int->CatS Syn (3S,4S)-Statine Ester (Syn-Diastereomer) CatR->Syn High syn-selectivity (>95% de) Anti (3R,4S)-Statine Ester (Anti-Diastereomer) CatS->Anti High anti-selectivity (>92% de) Sap Saponification (LiOH / THF / H2O) Syn->Sap Anti->Sap Prod Statine Analog (Final Product) Sap->Prod

Figure 1: Stereodivergent synthesis of statine analogs via CBS-catalyzed reduction of amino ketones.

Quantitative Data: Catalyst Influence on Diastereoselectivity

The choice of reducing agent fundamentally dictates the stereochemical outcome of the newly formed β-hydroxyl group. The table below summarizes the expected diastereomeric excess (de) and yields based on established literature parameters[3],[1],[2].

Reducing SystemSolventTemp (°C)Major Diastereomerde (%)Yield (%)
(R)-2-Methyl-CBS / BH₃ THF-20 to RT(3S, 4S) - Syn> 9585 - 90
(S)-2-Methyl-CBS / BH₃ THF-20 to RT(3R, 4S) - Anti> 9282 - 88
NaBH₄ MeOH-78(3S, 4S) - Syn~ 8075 - 80
LiAlH(OBu-t)₃ EtOH-78(3S, 4S) - Syn~ 8580 - 85

Step-by-Step Experimental Protocols

Safety Note: Borane-THF (BH₃·THF) is highly reactive and releases flammable hydrogen gas upon contact with moisture. Perform all reductions under a strict inert atmosphere (Argon or N₂) using rigorously dried solvents.

Protocol A: Homologation to α-L-amino-β-keto ester

Causality Focus: Direct ester enolate additions to activated amino acids often result in racemization at the labile α-chiral center. Utilizing Meldrum's acid circumvents this by forming a stable, cyclic tetramic acid intermediate that preserves the stereointegrity of the starting material[5].

  • Activation: Dissolve N-Boc-L-Leucine (1.0 equiv) and Meldrum's acid (1.1 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

  • Coupling: Add 4-Dimethylaminopyridine (DMAP, 1.5 equiv) followed by the dropwise addition of N,N'-Carbonyldiimidazole (CDI, 1.1 equiv). Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Methanolysis: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in anhydrous methanol and reflux for 4 hours. This step cleanly opens the Meldrum's acid ring, yielding the β-keto ester.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure N-Boc-α-amino-β-keto ester.

Protocol B: Diastereoselective CBS Reduction (Self-Validating System)

Causality Focus: The CBS catalyst acts as a chiral Lewis acid, coordinating both the ketone oxygen and the borane. This creates a rigid, chair-like transition state. The (R)-catalyst directs hydride attack exclusively to the Re-face of the ketone, establishing the (3S) stereocenter without affecting the adjacent (4S) center[3],[2].

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the N-Boc-α-amino-β-keto ester (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Catalyst Addition: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1 M in toluene). Cool the system to -20 °C.

    • Self-Validation Checkpoint: Cooling is critical; ambient temperature addition can lead to an uncatalyzed background reduction by borane, severely eroding the de.

  • Reduction: Dropwise add Borane-THF complex (1.5 equiv, 1 M in THF) over 30 minutes via a syringe pump. Maintain stirring at -20 °C for 1 hour, then slowly warm to room temperature over 2 hours[2].

  • Quenching: Carefully quench the reaction by the dropwise addition of methanol at 0 °C until hydrogen gas evolution ceases.

  • Workup: Concentrate the mixture, partition between EtOAc and 1M HCl, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol C: Saponification to Statine Analog
  • Hydrolysis: Dissolve the resulting statine ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 equiv) at 0 °C.

  • Monitoring: Stir for 2-3 hours.

    • Self-Validation Checkpoint: Monitor by TLC (ninhydrin stain). The complete disappearance of the high-Rf ester spot confirms the reaction is finished without risking epimerization from over-exposure to the base.

  • Isolation: Acidify the mixture to pH 3 using 1M KHSO₄, extract with EtOAc, and concentrate to yield the final N-Boc-statine analog[5].

Trustworthiness & Analytical Validation

To ensure the scientific integrity of the synthesized statine analogs, the following validation checkpoints must be integrated into the workflow:

  • Diastereomeric Excess (de) Determination: Analyze the crude reduction product using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a Chiralcel OD-H column to quantify the exact syn/anti ratio[6].

  • NMR Stereochemical Assignment: The syn and anti diastereomers can be definitively distinguished using ¹H NMR spectroscopy. The coupling constant (

    
    ) between the protons on C3 (hydroxyl-bearing) and C4 (amino-bearing) is diagnostic. Due to intramolecular hydrogen bonding favoring specific rotamers, syn-diastereomers typically exhibit a smaller coupling constant (
    
    
    
    Hz), whereas anti-diastereomers display a larger coupling constant (
    
    
    Hz)[2].

References

  • Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. Reddy, M. V., Pulipaka, S., & Sharma, A. K. Organic Communications (ACG Publications), 2025. URL:[Link]

  • A facile synthesis of statine and analogs by reduction of β-keto esters derived from Boc-protected amino acids. HPLC analyses of their enantiomeric purity. Maibaum, J., & Rich, D. H. The Journal of Organic Chemistry (ACS Publications), 1988, 53(4), 869-873. URL:[Link]

Sources

Application Notes and Protocols: Boc-Deprotection of Sterically Hindered Amino Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1] Its widespread use stems from its stability in a broad range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2][3] However, the deprotection of Boc-protected amines, especially in the context of sterically hindered amino ketones, presents a significant synthetic challenge. Steric hindrance around the nitrogen atom can impede the access of reagents, leading to sluggish or incomplete reactions and necessitating harsher conditions that may compromise other sensitive functional groups within the molecule.[4]

This comprehensive guide provides an in-depth analysis of the mechanistic principles and practical considerations for the successful Boc-deprotection of sterically hindered amino ketones. We will explore various methodologies, from classical acidic conditions to alternative thermal and milder chemical approaches, offering detailed protocols and troubleshooting advice to navigate the complexities of these challenging substrates.

The Challenge of Steric Hindrance

Sterically hindered amino ketones, particularly those with substitution at the α-carbon, pose a unique set of challenges for Boc-deprotection. The bulky nature of the substituents surrounding the carbamate nitrogen can shield it from the acidic reagents required for cleavage. This steric congestion slows down the rate-determining protonation step of the deprotection mechanism, often requiring more forceful conditions such as higher acid concentrations, elevated temperatures, or prolonged reaction times to achieve complete removal of the Boc group.[4][5] Such conditions, however, increase the risk of side reactions, including racemization, degradation of acid-labile functionalities, and the formation of t-butyl cation-related byproducts.[6]

Therefore, a careful and informed selection of the deprotection strategy is paramount to ensure high yields and maintain the integrity of the target molecule.

Mechanistic Overview of Acid-Catalyzed Boc-Deprotection

The most common method for Boc group removal is through acidolysis.[7] The generally accepted mechanism involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][8]

  • C-O Bond Cleavage: The protonated carbamate then undergoes cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][8]

  • Decarboxylation: The carbamic acid is unstable and readily decomposes, releasing the free amine and carbon dioxide gas.[4][8]

  • Amine Protonation: Under the acidic conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate or hydrochloride salt).[8]

This process is illustrated in the following diagram:

Boc_Deprotection_Mechanism sub Boc-Protected Amine protonated Protonated Carbamate sub->protonated + H⁺ h_plus H+ t_butyl tert-Butyl Cation protonated->t_butyl carbamic_acid Carbamic Acid protonated->carbamic_acid Cleavage isobutylene Isobutylene t_butyl->isobutylene - H⁺ amine Free Amine carbamic_acid->amine Decarboxylation co2 CO₂ carbamic_acid->co2

Figure 1: Acid-catalyzed Boc-deprotection mechanism.

A critical aspect of this mechanism is the formation of the tert-butyl cation. This highly reactive electrophile can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues such as tryptophan and methionine in peptide synthesis.[4][6] To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[5][6]

Deprotection Strategies for Sterically Hindered Substrates

The choice of deprotection method is critical and depends on the specific substrate and the presence of other functional groups. For sterically hindered amino ketones, a balance must be struck between achieving complete deprotection and avoiding unwanted side reactions.

Strong Acidic Conditions: TFA and HCl

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents for Boc deprotection.[6]

  • Trifluoroacetic Acid (TFA): Typically used in a solution of dichloromethane (DCM), with concentrations ranging from 20-50% (v/v).[6] For more resistant substrates, neat TFA may be employed.[6] While effective, TFA can be less selective and may cleave other acid-sensitive protecting groups.[6]

  • Hydrogen Chloride (HCl): Commonly used as a 4M solution in dioxane, or in other organic solvents like methanol or ethyl acetate.[6][9][10] HCl in dioxane is often very rapid and can offer better selectivity in some cases, particularly for preserving tert-butyl esters and ethers.[9][11] The resulting hydrochloride salt is often a crystalline solid, which can simplify purification.[6]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in DCM, or neat4M in Dioxane; 1-4M in MeOH, EtOAc
Reaction Time 30 minutes to a few hoursCan be very rapid (e.g., 30 mins)
Product Form Often an oil or difficult to crystallize TFA saltFrequently a crystalline hydrochloride salt
Selectivity Can be less selectiveCan offer better selectivity for t-Bu esters/ethers
Side Reactions t-butyl cation alkylation (scavengers recommended)Similar potential for t-butyl cation side reactions

Table 1: Comparison of TFA and HCl for Boc Deprotection.[6][12]

Protocol 1: Standard Boc-Deprotection with TFA in DCM

This protocol provides a general guideline for the deprotection of a sterically hindered Boc-protected amino ketone.

Materials:

  • Boc-protected amino ketone

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., anisole or thioanisole, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • If the substrate is sensitive to t-butylation, add a scavenger (1-2 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 50% v/v, but may need to be increased for highly hindered substrates) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS. For very hindered substrates, gentle warming (e.g., 40 °C) may be necessary.[4][5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.[4]

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[13]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[13]

TFA_Protocol start Dissolve Substrate in DCM cool Cool to 0 °C start->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor (TLC/LC-MS) react->monitor workup Work-up & Purification monitor->workup Reaction Complete product Deprotected Amine workup->product

Figure 2: Workflow for TFA-mediated Boc-deprotection.

Protocol 2: Boc-Deprotection with HCl in Dioxane

This method is often faster and can provide a crystalline product.

Materials:

  • Boc-protected amino ketone

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv.) in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in dioxane solution.

  • Stir the mixture at room temperature for 30 minutes to 2 hours.[12] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.[13]

  • Collect the solid by filtration and wash with cold diethyl ether to remove impurities.[12]

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to induce precipitation.[12]

  • Dry the solid product under vacuum to yield the amine hydrochloride.[12]

Alternative and Milder Deprotection Methods

For substrates that are highly sensitive to strong acids, alternative deprotection strategies may be necessary.

Thermal Deprotection

In some cases, the Boc group can be removed by heating, without the need for an acid catalyst.[14] This method is considered a "green" alternative but often requires high temperatures (150 °C or higher), which may not be suitable for all substrates.[13][14] Continuous flow reactors can be particularly effective for thermal deprotections, allowing for precise temperature control and short reaction times.[1][15][16] Studies have shown that thermal deprotection can be achieved in various solvents, with methanol and trifluoroethanol often giving optimal results.[15][16] Interestingly, selectivity can sometimes be achieved by controlling the temperature, allowing for the deprotection of a more labile aryl N-Boc group in the presence of a more robust alkyl N-Boc group.[15][16][17]

Lewis Acid-Mediated Deprotection

Lewis acids such as TMSI (trimethylsilyl iodide) can provide a mild and non-hydrolytic method for Boc deprotection.[13] This can be particularly useful for substrates with other acid-labile groups.[18] TMSI-mediated deprotection has been shown to be effective for water-soluble zwitterionic compounds.[19]

Protocol 3: Boc-Deprotection using Trimethylsilyl Iodide (TMSI)

Materials:

  • Boc-protected amino ketone

  • Anhydrous Chloroform or Dichloromethane

  • Trimethylsilyl iodide (TMSI)

  • 1N HCl

Procedure:

  • Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or DCM.[13][20]

  • Add TMSI (typically 1.1-1.5 equivalents) dropwise at room temperature.[20]

  • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction time can vary from minutes to several hours.[13]

  • Upon completion, concentrate the mixture in vacuo.

  • The resulting residue can be dissolved in water and acidified with 1N HCl to pH ~2, followed by extraction or other purification methods.[20]

Other Milder Acidic Conditions

For moderately hindered or sensitive substrates, milder Brønsted acids can be employed. p-Toluenesulfonic acid (pTSA) represents a biodegradable and efficient alternative to TFA.[21] The use of deep eutectic solvents (DES) containing pTSA can serve as both the reaction medium and the catalyst, offering a green and simple procedure.[21]

Troubleshooting and Key Considerations

  • Incomplete or Sluggish Reactions: For sterically hindered substrates, this is a common issue.[5]

    • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA), switch to a stronger acid system (e.g., neat TFA or 4M HCl in dioxane), or gently heat the reaction mixture (e.g., to 40-50 °C).[4][5]

  • Side Product Formation: The primary side products arise from the reaction of the tert-butyl cation with nucleophiles.[5]

    • Solution: Employ scavengers such as anisole, thioanisole, or triethylsilane (TES) to trap the t-butyl cation.[5]

  • Substrate Solubility: Poor solubility of the substrate in the reaction solvent can hinder deprotection.

    • Solution: Experiment with different solvent systems. For instance, if a substrate is poorly soluble in DCM, a more polar solvent like dioxane or methanol (with HCl) might be more effective.[5]

  • Product Isolation: The salt form of the product (TFA vs. HCl salt) can significantly impact its physical properties and ease of isolation.

    • Solution: If the TFA salt is an oil, converting it to the HCl salt by dissolving in a minimal amount of solvent and bubbling with HCl gas or adding a solution of HCl in an organic solvent can often induce crystallization.

Conclusion

The Boc-deprotection of sterically hindered amino ketones is a challenging yet manageable synthetic transformation. A thorough understanding of the reaction mechanism, coupled with a careful selection of reagents and reaction conditions, is crucial for success. While strong acids like TFA and HCl remain the workhorses for this transformation, the development of alternative methods, including thermal and milder Lewis acid-catalyzed procedures, provides a valuable toolkit for chemists working with sensitive and complex molecules. By systematically approaching the deprotection, monitoring the reaction progress, and being prepared to optimize conditions, researchers can effectively overcome the challenges posed by steric hindrance and achieve their synthetic goals.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • Aouf, N.-E., & Aissani, F. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. [Link]

  • Foley, D. P., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central (PMC). [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • Appiah, C., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central (PMC). [Link]

  • PubMed. (2014, December 5). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. [Link]

  • Common Organic Chemistry. Boc Deprotection - TMSI. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • PubMed. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]

  • Foley, D. P., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

  • University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

Sources

Troubleshooting & Optimization

preventing racemization in alpha-amino ketone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Synthesis Division Subject: Technical Guide: Preventing Racemization in Alpha-Amino Ketone Synthesis

Executive Summary: The "Alpha-Proton" Challenge

Synthesizing


-amino ketones preserves the chirality of the starting amino acid only if you defeat the thermodynamic drive toward enolization. The 

-proton in amino ketones is significantly more acidic (pKa ~19-21) than in amino esters or amides due to the strong electron-withdrawing nature of the ketone carbonyl.

The Failure Mode: Most racemization events in this chemistry do not happen after the product is formed, but during the activation of the amino acid . The formation of an Azlactone (Oxazolone) intermediate from activated amino acid derivatives (like acid chlorides) is the primary vector for chirality loss.[1]

This guide details three self-validating protocols to bypass these mechanisms.

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the safest synthetic strategy for your specific target.

RouteSelection Start Target: Chiral Alpha-Amino Ketone Aryl Is the R-group Aromatic? Start->Aryl Sensitive Is the substrate base-sensitive? Aryl->Sensitive No (Alkyl/General) FC Method A: Friedel-Crafts (REQUIRES Phthaloyl Protection) Aryl->FC Yes (Direct Acylation) Weinreb Method B: Weinreb Amide (Standard Organometallic) Sensitive->Weinreb No (Robust substrates) Fukuyama Method C: Fukuyama Coupling (Pd-Catalyzed Thioester) Sensitive->Fukuyama Yes (Mild conditions)

Figure 1: Strategic decision tree for selecting a non-racemizing synthetic route.

Troubleshooting & Mechanisms

Issue 1: "I used an acid chloride and my product is racemic."

Diagnosis: You likely triggered the Azlactone Mechanism . When an N-acyl or N-urethane protected amino acid is converted to an acid chloride, the carbonyl oxygen of the protecting group can attack the activated acid carbonyl. This forms a 5-membered oxazolone (azlactone) ring. The


-proton on this ring is highly acidic, leading to rapid equilibration and racemization before the nucleophile even attacks.

Solution:

  • Avoid Acid Chlorides: Use Weinreb Amides or Thioesters which do not readily cyclize to azlactones.

  • Change Protection: If you must use Friedel-Crafts acylation, use the N-Phthaloyl (Phth) protecting group. The Phth group ties up the nitrogen lone pair, making it geometrically and electronically impossible to form an azlactone.

Issue 2: "My Weinreb amide reaction gave low yield or partial racemization."

Diagnosis: Temperature mismanagement or "Over-Grignard." While Weinreb amides form a stable chelated intermediate, high temperatures (>0°C) during Grignard addition can cause the chelate to dissociate or allow competing enolization pathways.

Solution:

  • Temperature Control: Perform the addition at -78°C and warm slowly to 0°C only if necessary.

  • Reagent Quality: Ensure your Grignard reagent is titration-validated. Excess base promotes enolization of the formed ketone during the quench.

  • Alternative: Switch to Morpholine Amides . They function similarly to Weinreb amides but are more water-soluble (easier workup) and often more stable.[2][3]

Validated Experimental Protocols

Protocol A: The "Gold Standard" Weinreb Synthesis

Best for: General alkyl/aryl ketones from standard amino acids.

  • Activation: Dissolve N-Boc-amino acid (1.0 equiv) in DCM. Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-Dimethylhydroxylamine·HCl (1.2 equiv). Add NMM (N-methylmorpholine) (2.5 equiv) at 0°C. Stir RT for 12h.

    • Why? EDC/HOBt activation avoids the acid chloride pathway, preventing azlactone formation.

  • Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Nucleophilic Addition: Dissolve Weinreb amide in dry THF under Argon. Cool to -78°C .

  • Addition: Add Grignard reagent (R-MgBr, 2.5 equiv) dropwise over 30 mins.

    • Critical: The first equivalent acts as a base to deprotonate the carbamate NH; the second adds to the carbonyl.

  • Quench: Pour into cold 1M KHSO4 or sat. NH4Cl. Extract with EtOAc.

Protocol B: Fukuyama Coupling (Palladium-Mediated)

Best for: Highly sensitive substrates, peptide fragments, or when using organozinc reagents.

  • Thioester Formation: Couple N-protected amino acid with ethanethiol (EtSH) using DCC/DMAP in DCM.

  • Coupling: Dissolve thioester (1.0 equiv) in dry Toluene/Acetone.

  • Catalyst: Add PdCl2(PPh3)2 (5 mol%).

  • Reagent: Add Organozinc reagent (R-ZnI, 1.5 equiv) at RT. Stir 1-4h.

    • Mechanism:[1][4][5][6][7][8] The reaction proceeds via oxidative addition of Pd into the C-S bond. This occurs under neutral conditions, completely avoiding the basicity required for enolization.

Protocol C: Friedel-Crafts with N-Phthaloyl Protection

Best for: Direct attachment of amino acid to an aromatic ring (e.g., Friedel-Crafts Acylation).

  • Protection: Convert amino acid to N-Phthaloyl derivative using phthalic anhydride/toluene reflux (Dean-Stark).

  • Activation: Convert N-Phth-amino acid to acid chloride using SOCl2 (reflux, 2h). Evaporate excess SOCl2.

    • Note: Unlike carbamates, the N-Phth group cannot form an azlactone.

  • Acylation: Dissolve acid chloride in DCM. Add Arene (1.1 equiv) and AlCl3 (2.5 equiv) at 0°C.

  • Deprotection: Post-reaction, remove Phth group using Hydrazine hydrate (EtOH reflux).

Comparative Data: Method Selection

FeatureWeinreb AmideFukuyama CouplingFriedel-Crafts (Acid Chloride)
Racemization Risk Low (if Temp < 0°C)Negligible High (unless Phth-protected)
Reagents Grignard / Li-AlkylOrganozinc (R-ZnI)Arene + AlCl3
Intermediates Stable ChelatePd-Acyl ComplexAcylium Ion / Azlactone
Scalability HighModerate (Pd cost)High
Best For General PurposeSensitive StereocentersAryl Ketones

Visualizing the Racemization Trap

The diagram below illustrates why standard activation fails and how the Weinreb method succeeds.

Mechanisms cluster_Bad High Risk Pathway (Acid Chloride) cluster_Good Safe Pathway (Weinreb) AC Acid Chloride (R-COCl) Az Azlactone (Oxazolone) AC->Az Cyclization Rac Racemic Mixture Az->Rac Rapid Epimerization WA Weinreb Amide TI Stable Tetrahedral Chelate WA->TI + R-MgBr (No Enolization) Ket Chiral Ketone TI->Ket Acid Quench

Figure 2: Mechanistic comparison of Azlactone formation vs. Weinreb Chelation.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Tokuyama, H.; Yokoshima, S.; Yamashita, T.; Fukuyama, T. "A novel ketone synthesis by a palladium-catalyzed reaction of thiol esters and organozinc reagents." Tetrahedron Letters, 1998 , 39(20), 3189–3192.

  • Effenberger, F.; Steegmüller, D. "Racemization-free Friedel-Crafts acylation of aromatics with N-phthaloyl-α-amino acid chlorides." Chemische Berichte, 1988 , 121, 117–123.[9]

  • Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids." Synthesis, 1983 , 1983(8), 676–678.

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis."[2][3] Synthesis, 2025 , 57, 3639–3648.[3]

Sources

Technical Support Center: Synthesis of Gem-Dimethyl Amino Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of gem-dimethyl amino ketones. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues. The gem-dimethyl motif is a critical structural element in medicinal chemistry, often imparting increased metabolic stability and conformational rigidity to bioactive molecules.[1] However, its synthesis can present unique challenges.

This document provides in-depth, experience-driven advice to navigate these challenges, moving beyond simple procedural lists to explain the causality behind experimental choices.

Section 1: Troubleshooting Common Issues

This section addresses the most frequent problems encountered during the synthesis of gem-dimethyl amino ketones. We will diagnose potential causes and provide actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most common frustration in these reactions. The issue can typically be traced back to one of three areas: reagent integrity, catalyst activity, or suboptimal reaction conditions.

The following flowchart provides a systematic approach to identifying the root cause of poor product formation.

LowYieldTroubleshooting cluster_yes cluster_no Start Low or No Yield Observed Check_SM Is Starting Ketone Consumed? (Monitor by TLC/GC-MS) Start->Check_SM SM_Consumed_Yes Yes Check_SM->SM_Consumed_Yes Yes SM_Consumed_No No Check_SM->SM_Consumed_No No Decomposition Product Decomposition or Side Reaction Predominance Reagent_Issue Potential Reagent or Catalyst Inactivity Sol_Decomp Action: Lower Temperature - Check for thermal instability. - Consider a lower-boiling solvent. Decomposition->Sol_Decomp Side_React Action: Analyze Side Products - Identify major byproducts (e.g., elimination, self-condensation). - Adjust stoichiometry or base. Decomposition->Side_React Check_Reagents Action: Verify Reagent Quality - Use fresh, anhydrous solvents and amines. - Check purity of starting ketone. Reagent_Issue->Check_Reagents Check_Catalyst Action: Evaluate Catalyst System - Is the catalyst air/moisture sensitive? - Optimize catalyst loading. - Consider an alternative catalyst. Reagent_Issue->Check_Catalyst Check_Conditions Action: Re-evaluate Conditions - Is the temperature too low? - Is the chosen solvent appropriate for imine formation? Reagent_Issue->Check_Conditions

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

  • Reagent Integrity:

    • Moisture: The initial step in many α-amination reactions is the formation of an imine or enamine intermediate, a condensation reaction that liberates water.[2] If the reaction medium is not sufficiently anhydrous, the equilibrium can be driven back towards the starting materials.

      • Solution: Always use anhydrous solvents. If necessary, employ a Dean-Stark trap or add molecular sieves to remove water as it forms. Ensure your amine and ketone starting materials are dry.

    • Amine Source Quality: Amines can degrade over time, especially if exposed to air and light.

      • Solution: Use freshly distilled or recently purchased amines. Verify purity via NMR or GC-MS if in doubt.

  • Catalyst Activity:

    • Metal Catalysts (Cu, Fe, Pd, etc.): Many modern α-amination protocols rely on metal catalysts.[3][4] These can be sensitive to air, moisture, or impurities in the substrate that act as poisons.

      • Solution: If using an air-sensitive catalyst, ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Consider a pre-catalyst that is activated in situ or increase catalyst loading.

    • Organocatalysts (e.g., Proline): While often more robust, the effectiveness of organocatalysts can be highly dependent on the solvent and the presence of co-catalysts or additives.

      • Solution: Review the literature for the specific proline-catalyzed reaction you are attempting. Ensure the correct solvent and any required acids or bases are present in the recommended stoichiometry.

  • Suboptimal Reaction Conditions:

    • Temperature: Imine formation is often the rate-limiting step and may require heating.[2] However, excessive heat can lead to side reactions like enone formation via elimination or product decomposition.

      • Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring.

    • Solvent Choice: The solvent plays a crucial role. It must solubilize all components and facilitate the desired chemical transformations. Protic solvents like methanol can be excellent for reductive aminations as they favor the formation of the necessary imine and Schiff base intermediates.[5] Aprotic polar solvents like THF or Dioxane are also commonly used.

      • Solution: If yield is low, consider switching solvent classes. Methanol is often a good starting point for reductive aminations.[5]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates competitive reaction pathways are at play.

  • Common Side Product: The Aldol or Self-Condensation Product

    • Cause: The enolate of the ketone, which is the key intermediate for amination, can also react with another molecule of the starting ketone. This is particularly problematic with strong, non-hindered bases.

    • Solution:

      • Use a Weaker Base: Switch to a milder base (e.g., from LDA to K₂CO₃) if compatible with the reaction.

      • Slow Addition: Add the base or the ketone slowly to the reaction mixture to keep its instantaneous concentration low.

      • Lower Temperature: Aldol reactions often have a higher activation energy than the desired amination. Running the reaction at a lower temperature can favor the desired pathway.

  • Common Side Product: The α,β-Unsaturated Ketone (Enone)

    • Cause: Elimination of the amino group from the product can occur, especially under harsh basic or acidic conditions or at high temperatures.

    • Solution:

      • Moderate Temperature: Avoid excessive heating.

      • Neutral Workup: During product isolation, use a mild aqueous workup (e.g., saturated NH₄Cl or water) instead of strong acids or bases.

  • Common Side Product: Over-Alkylated Amine

    • Cause: In reductive amination procedures, the newly formed primary or secondary amine product can react again with the starting ketone, leading to tertiary amines or other over-alkylated species.[6]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine starting material to outcompete the product for reaction with the ketone.

      • Choose a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the ketone carbonyl group and more selective for the iminium ion intermediate.[6][7] This reduces the ketone before it has a chance to form an imine, minimizing side reactions.[8]

Section 2: FAQs - Frequently Asked Questions

  • Q1: How can I effectively monitor the progress of my reaction?

    • A1: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting ketone to track its consumption. Staining with potassium permanganate (KMnO₄) is often effective for visualizing both the ketone and the amine product. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR analysis is recommended.

  • Q2: My reaction involves a reductive amination. Why is the pH important?

    • A2: The formation of the imine intermediate is catalyzed by mild acid (typically pH 4-5).[8] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine nucleophile will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction. If the pH is too high (basic), the carbonyl is not activated. Therefore, maintaining a weakly acidic condition is a critical balancing act.

  • Q3: Can I use a secondary amine for this reaction?

    • A3: Yes, but the intermediate formed is different. Secondary amines react with ketones to form enamines, not imines.[7] The subsequent steps and reactivity will be different. Most direct α-amination strategies are optimized for primary amines or ammonia equivalents.

  • Q4: What is the "gem-dimethyl effect" and how does it influence my reaction?

    • A4: The gem-dimethyl effect, also known as the Thorpe-Ingold effect, describes the observation that the presence of two methyl groups on the same carbon atom can accelerate cyclization reactions and favor certain conformations.[9] In the context of your ketone, the steric bulk of the gem-dimethyl group can influence the approach of the aminating agent and may hinder certain side reactions, like self-condensation, by sterically shielding the enolate.[1][10] It can also influence the stability of intermediates.

Section 3: Optimization Strategies & Protocols

Table 1: Selecting a Solvent for Reductive Amination
SolventClassDielectric Constant (ε)Boiling Point (°C)Comments and Considerations
Methanol Protic33.065Often the best choice; promotes imine/Schiff base formation and has high hydrogenation activity.[5]
Ethanol Protic24.378Good alternative to methanol, especially if higher temperatures are needed.
Water Protic80.1100Can be used for water-soluble substrates but may disfavor imine formation, leading to alcohol byproducts.[5]
Tetrahydrofuran (THF) Aprotic Polar7.566Good general-purpose solvent, but may be less effective at promoting imine formation than protic solvents.
Dichloromethane (DCM) Aprotic Polar9.140Useful for reactions at or below room temperature. Must be rigorously dried.
Toluene Aprotic Apolar2.4111Allows for higher temperatures and azeotropic removal of water with a Dean-Stark trap.
General Protocol for Reductive Amination using NaBH₃CN

This protocol is a robust starting point for the synthesis of a gem-dimethyl amino ketone from a corresponding ketone and a primary amine.

Workflow Diagram

Caption: Standard experimental workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the gem-dimethyl ketone (1.0 eq) and anhydrous methanol (to make a 0.1-0.2 M solution).

  • Amine Addition: Add the primary amine (1.1-1.5 eq). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be gently warmed (40 °C) if imine formation is slow.

  • Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq) to the solution in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture in vacuo to remove the methanol.

  • Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • ResearchGate. Plausible mechanism for the direct α‐amination of ketones and amides. Available from: [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). Available from: [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Available from: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. (2024). Available from: [Link]

  • ACS Publications. Mechanism of Iron-Catalyzed Oxidative α-Amination of Ketones with Sulfonamides | The Journal of Organic Chemistry. (2024). Available from: [Link]

  • PMC. Biocatalytic synthesis of α-amino ketones. Available from: [Link]

  • ResearchGate. A remarkable solvent effect on reductive amination of ketones. (2026). Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. Available from: [Link]

  • ACS Publications. Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones | The Journal of Organic Chemistry. (2025). Available from: [Link]

  • ResearchGate. Optimization of α-amino-enone formation from primary aminea. a Reaction... Available from: [Link]

  • Organic-Chemistry.org. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available from: [Link]

  • PMC. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Available from: [Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Available from: [Link]

  • NSF Public Access Repository. Carbonyl cross-metathesis via deoxygenative gem-di-metal catalysis. Available from: [Link]

  • RSC Publishing. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • ACS Publications. Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews. (2011). Available from: [Link]

  • PubMed. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015). Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

  • Taylor & Francis Online. One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Available from: [Link]

  • ACS Publications. The gem-Dimethyl Effect Revisited | The Journal of Organic Chemistry. (2008). Available from: [Link]

Sources

Technical Support: Overcoming Steric Hindrance in Boc-Aib-Methyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The Gem-Dimethyl Effect

Why is this reaction failing? You are likely experiencing low yields (<10%) or unreactive starting materials when attempting to couple Boc-Aib-OH (


-aminoisobutyric acid) to generate a methyl ketone (likely via a Weinreb amide intermediate).[1]

The root cause is the Gem-Dimethyl Effect .[1] Unlike standard amino acids, Aib possesses two methyl groups at the


-carbon.[1] These groups create a dense steric shield that blocks the trajectory of nucleophiles (such as 

-dimethylhydroxylamine) attacking the activated carbonyl carbon.[1][2]
  • Standard Reagents Fail: Carbodiimides (DCC/DIC) and even standard uronium salts (HBTU) often cannot generate an active ester stable enough or accessible enough to overcome this barrier.

  • The Solution: You must switch to Acid Fluorides or high-efficiency Aza-benzotriazoles (HATU/HOAt) and utilize specific solvation strategies.[1]

Visualizing the Steric Clash

The following diagram illustrates why standard nucleophilic attack is mechanically obstructed in Aib residues compared to Alanine.

StericHindrance cluster_0 Standard Amino Acid (Alanine) cluster_1 Hindered Amino Acid (Aib) Ala Boc-Ala-OH (Single Methyl Group) Nu1 Nucleophile (Weinreb Amine) Ala->Nu1 Unobstructed Attack (109.5°) Aib Boc-Aib-OH (Gem-Dimethyl: 2x CH3) Nu2 Nucleophile (Weinreb Amine) Aib->Nu2 Steric Clash (Blocked Trajectory) caption Fig 1. The gem-dimethyl groups of Aib physically block the Burgi-Dunitz trajectory required for amide bond formation.

[1]

Troubleshooting & Protocols

Scenario A: "I cannot form the Weinreb Amide (Boc-Aib-N(OMe)Me)"

This is the most common bottleneck.[1] The conversion of Boc-Aib-OH to its Weinreb amide is the precursor to the methyl ketone.[1]

Recommendation: Abandon standard carbodiimides. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Boc-Aib-Acid Fluoride in situ.[1] Acid fluorides are small, highly electrophilic, and less sensitive to steric shielding than OBt/OAt esters.[1]

Protocol 1: TFFH-Mediated Coupling (The "Gold Standard" for Aib)

Use this for difficult couplings where HATU fails.[1]

  • Dissolution: Dissolve Boc-Aib-OH (1.0 equiv) and

    
    -dimethylhydroxylamine HCl  (1.2 equiv) in dry DCM (Dichloromethane). Note: DMF can be used if solubility is an issue, but DCM is preferred for acid fluoride generation.[1]
    
  • Base Addition: Add DIEA (Diisopropylethylamine) (3.0 equiv). Ensure pH is basic (~8-9).[1]

  • Activation: Add TFFH (1.1 equiv) under Nitrogen.

  • Reaction: Stir at room temperature for 2–4 hours .

    • Checkpoint: Monitor by TLC/HPLC. The acid fluoride intermediate forms rapidly; the coupling to the amine is the rate-limiting step.[1]

  • Workup: Standard acid/base wash.

Why TFFH? TFFH converts the bulky carboxylic acid into an acid fluoride (-COF). The Fluorine atom is small (van der Waals radius similar to Hydrogen), minimizing the steric penalty during the nucleophilic attack, unlike the bulky leaving groups in HOBt or HOAt esters.[1]

Comparative Efficiency Data

Typical yields for coupling Boc-Aib-OH to hindered amines:

Coupling ReagentMechanismEst.[3][4][5] Yield (Aib)Notes
DIC / HOBt Carbodiimide< 20%Fails due to slow active ester formation.[1][6][7]
HATU / HOAt Uronium / Aza65-80%Effective, but expensive and sensitive to steric bulk.[1]
TFFH Acid Fluoride > 90% Recommended. Smallest leaving group; high reactivity.
Symmetric Anhydride Anhydride50-60%Wastes 1 equiv of starting material; often slow.
Scenario B: "I have the Weinreb Amide, but the Grignard Step failed"

If you successfully made Boc-Aib-N(OMe)Me but failed to convert it to the methyl ketone Boc-Aib-C(=O)Me.[1]

Issue: The bulky Aib group can cause the Grignard reagent (MeMgBr) to act as a base rather than a nucleophile, or the tetrahedral intermediate fails to stabilize.

Protocol 2: Grignard Addition with Temperature Control
  • Preparation: Dissolve Boc-Aib-Weinreb Amide in anhydrous THF (Tetrahydrofuran).

  • Temperature: Cool to 0°C (Ice bath). Do not cool to -78°C initially; Aib sterics require higher thermal energy for the attack, but room temp risks over-reaction.[1]

  • Addition: Add MeMgBr (Methyl Magnesium Bromide) (3.0 equiv) dropwise over 15 minutes.

    • Why 3.0 equiv? The Boc proton (N-H) is acidic and will consume 1 equiv of Grignard immediately. You need excess to attack the carbonyl.

  • Quench: Quench with 1M HCl or saturated NH₄Cl. This hydrolyzes the stable tetrahedral intermediate into the ketone.

Decision Logic & Workflow

Use the following logic tree to determine your experimental path based on your current reagents and failure points.

Workflow Start Start: Boc-Aib-OH Coupling Q1 Do you have TFFH? Start->Q1 Target Target: Boc-Aib-Methyl Ketone RouteA Route A: Acid Fluoride (Best) Use TFFH + DIEA Q1->RouteA Yes RouteB Route B: HATU/HOAt (Good) Use HATU + Collidine Q1->RouteB No Weinreb Intermediate: Boc-Aib-N(OMe)Me (Weinreb Amide) RouteA->Weinreb High Yield (>90%) RouteB->Weinreb Moderate Yield (~70%) Grignard Grignard Reaction + MeMgBr (3.0 eq) in THF Weinreb->Grignard Grignard->Target Acid Hydrolysis caption Fig 2. Recommended synthetic workflow prioritizing Acid Fluoride activation for Aib residues.

Frequently Asked Questions (FAQs)

Q: Can I use the Dakin-West reaction to skip the Weinreb amide step? A: Yes, but with caution.[1] The Dakin-West reaction converts amino acids directly to


-acetamido methyl ketones using acetic anhydride and pyridine.[1] However, for Boc-Aib-OH , the conditions are harsh (reflux), and purification can be difficult due to side products.[1] The Weinreb route is cleaner and preferred for pharmaceutical-grade synthesis.

Q: Why does my reaction mixture turn black during the Grignard step? A: This often indicates deprotonation of the Boc group or attack on the Boc carbonyl itself if the temperature is too high. Ensure you are using 3.0 equivalents of MeMgBr (1 eq for the NH proton, 1 eq for the Weinreb, 1 eq excess) and keep the reaction at 0°C , not Room Temp.

Q: I don't have TFFH. Can I use DIC/Oxyma? A: DIC/Oxyma is superior to DIC/HOBt but likely inferior to HATU for Aib. If you must use carbodiimides, use the Symmetric Anhydride method: React 2.0 equiv of Boc-Aib-OH with 1.0 equiv of DIC in DCM for 30 mins before adding the amine.[1] This forms (Boc-Aib)2-O, which is more reactive than the O-acylisourea.[1]

Q: Is racemization a concern with Aib? A: No. Aib (


-aminoisobutyric acid) is achiral (symmetrical).[1] You do not need to worry about racemization, which allows you to use stronger bases and longer reaction times than with chiral amino acids.

References

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][4] Journal of the American Chemical Society. Link[1]

  • Nahm, S., & Weinreb, S. M. (1981).[1][3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

  • BenchChem Technical Support. (2025). Navigating the Challenges of Fmoc-Aib-OH Coupling. Link

  • Wenschuh, H., et al. (1996). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry. Link[1]

Sources

purification of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate oil

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the purification of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate. It prioritizes practical troubleshooting over theoretical synthesis, addressing the common "pain points" of handling this specific lipophilic, low-melting intermediate.

Subject: Purification & Handling of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Incident Overview

Users frequently report difficulty purifying tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate (referred to hereafter as Compound A ).[1] The primary complaints are:

  • Physical State: The product persists as a viscous oil or "gum" instead of a solid.[1]

  • Contamination: Persistent presence of unreacted di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Stability: Unexpected decomposition during standard acid washes or silica chromatography.[1]

Compound A possesses a tertiary alkyl carbamate motif, making it significantly more acid-sensitive than standard primary Boc-amines.[1] Furthermore, the adjacent ketone functionality increases the molecule's polarity, often complicating separation from polar byproducts.

Module 1: The "Sticky Oil" Phenomenon

User Issue: "I removed the solvent, but the product is a thick yellow oil. Literature suggests a solid.[1] Is it impure?"

Root Cause Analysis

This compound is a low-melting solid .[1] It frequently exists as a supercooled liquid (oil) due to:

  • Rotamers: The Boc group creates restricted rotation around the N-C bond, preventing efficient crystal packing.[1]

  • Solvent Entrapment: The bulky tert-butyl group traps solvent molecules (DCM/EtOAc) within the lattice.[1]

  • Impurities: Even 2% residual

    
     can depress the melting point significantly, keeping it liquid.[1]
    
Troubleshooting Protocol: Solidification Strategy

Do not rely on simple evaporation.[1] Use this Phase-Change Protocol :

  • High-Vacuum Conditioning:

    • Place the oil under high vacuum (<0.5 mbar) at 40°C (water bath) for 4 hours. This removes trapped solvent that inhibits crystallization.[1]

    • Note: If it bubbles, that is solvent escaping, not decomposition.[1]

  • Trituration (The "Crash" Method):

    • Dissolve the oil in a minimum amount of Diethyl Ether (

      
      ).[1]
      
    • Slowly add cold Pentane or Hexane until the solution turns slightly cloudy.

    • Cool to -20°C (freezer) overnight.

    • Mechanic Action: If oil separates at the bottom ("oiling out"), scratch the glass interface vigorously with a spatula to induce nucleation.

Module 2: Chemical Purity (The Problem)

User Issue: "NMR shows a singlet at 1.5 ppm corresponding to excess


. I can't separate it by column."
The Solution: Chemical Scavenging (The DMAPA Wash)

Chromatography is often ineffective because


 streaks on silica and co-elutes with lipophilic Boc-amines.[1] We recommend Chemical Scavenging  using 3-(Dimethylamino)propylamine (DMAPA).[1]

Mechanism: DMAPA reacts rapidly with excess


 to form a polar, basic urea derivative.[1] This derivative is easily removed via a mild acidic wash, leaving Compound A  in the organic layer.[1]
Step-by-Step Scavenging Protocol
  • Quantify Excess: Estimate the excess

    
     (usually 0.1–0.5 eq).[1]
    
  • Add Scavenger: Add DMAPA (0.5 eq relative to starting material, or 1.5 eq relative to excess

    
    ) to the reaction mixture (in DCM or EtOAc).
    
  • Incubate: Stir at Room Temperature for 20 minutes .

  • Wash (Critical Step):

    • Wash the organic layer with 10% Citric Acid (aq).[1]

    • Why Citric Acid? It protonates the DMAPA-Boc urea (making it water-soluble) but is too weak to deprotect the acid-sensitive Compound A .[1]

    • WARNING: Do NOT use 1M HCl.[1] The tertiary Boc group on Compound A is highly labile and will cleave.[1]

Visualization: The Scavenging Workflow

PurificationWorkflow Start Crude Reaction Mixture (Product + Excess Boc2O) AddDMAPA Add DMAPA (Scavenger) Stir 20 mins Start->AddDMAPA Reaction Reaction Occurs: Boc2O + DMAPA -> Polar Urea AddDMAPA->Reaction Wash Wash with 10% Citric Acid Reaction->Wash Separation Phase Separation Wash->Separation Aqueous Aqueous Layer: Protonated Scavenger Urea (Discard) Separation->Aqueous Water Soluble Organic Organic Layer: Pure Compound A Separation->Organic Lipophilic

Figure 1: The DMAPA scavenging workflow allows for the chemical removal of impurities without the yield loss associated with chromatography.[1]

Module 3: Chromatographic Purification

User Issue: "I prefer column chromatography. What conditions should I use?"

If scavenging is not an option, use the following Flash Chromatography parameters. Note that Compound A is UV-active (weakly, at 210-220 nm due to the carbamate/ketone) but stains well.[1]

Data Table: Chromatography Parameters
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (neutralized)Acidic silica can cause slow deprotection.[1] Pre-wash column with 1%

if degradation is observed.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar base.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Gradient 0%

30% B over 15 CV
Compound A typically elutes around 15-20% EtOAc.[1]
Stain Ninhydrin or PMA Ninhydrin stains Boc-amines red/brown upon vigorous heating.[1] PMA is universal.[1]
Loading Liquid Loading (DCM)Dry loading on silica can cause decomposition due to local heating/acidity.[1]

Frequently Asked Questions (FAQ)

Q: Can I use HCl to remove the unreacted amine starting material? A: Proceed with extreme caution. Because the Boc group is attached to a tertiary carbon (2-methylbutan-2-yl), the resulting carbocation is stable, making the Boc group susceptible to cleavage via an


-like mechanism even in dilute strong acids.
  • Recommendation: Use 0.5M Citric Acid or 0.5M

    
     .[1] Avoid HCl or 
    
    
    
    .[1]

Q: My NMR shows split peaks (doubling). Is it a mixture of diastereomers? A: Likely not.[1] If your starting material was achiral or enantiopure, the "doubling" is due to Rotamers .[1] The


 bond has partial double-bond character, leading to cis/trans conformers that exchange slowly on the NMR timescale.[1]
  • Verification: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is rotameric, not impure.

Q: The oil turned into a solid after 3 months in the fridge. Is it degraded? A: No, it likely finally crystallized.[1] This is the thermodynamically stable form.[1] Check NMR to confirm, but this is usually a sign of high purity.[1]

References

  • Boc-Protection and Workup: BenchChem Technical Support.[1][2] Methods for removing excess Boc anhydride from reaction mixture.[1][2][3][4][5] (2025).[1][6][7] [1]

  • Scavenging Protocols: Kotha, S., et al. "Recent applications of polymer-supported reagents in organic synthesis."[1] Tetrahedron 58.48 (2002): 9633-9695.[1] (General reference for amine scavenging).

  • Crystallization of Boc-Oils: Org. Synth. 2006, 83, 28. Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. (Describes trituration of similar Boc-amino ketones).

  • Acid Sensitivity of Tertiary Boc: Greene, T.W., Wuts, P.G.M.[1] Protective Groups in Organic Synthesis.[1] 4th Ed.[1] Wiley-Interscience.[1] (Detailed stability data for tertiary carbamates).

Sources

Technical Support Center: Troubleshooting Boc-Amino Ketone Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

As researchers and drug development professionals, you know that synthesizing


- and 

-amino ketones is only half the battle; isolating them is where the true challenge lies. I frequently consult with teams who have lost weeks of work because their carefully synthesized Boc-protected amino ketones degraded, epimerized, or streaked irreversibly during standard silica gel chromatography.

This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and field-proven strategies to ensure the stereochemical integrity and high yield of your sensitive intermediates.

Mechanistic Insight: Why Do Boc-Amino Ketones Fail on Silica?

To solve the problem, we must first understand the causality of the degradation. Standard silica gel (


) is not a neutral spectator; its surface is densely populated with silanol groups (

) that possess a mildly acidic character (pKa ~4.5–5.5).

When a Boc-amino ketone interacts with this stationary phase, three distinct failure modes can occur:

  • Racemization/Epimerization: The acidic silanols catalyze the enolization of the ketone. Because the resulting enol intermediate is achiral, its subsequent ketonization leads to a complete or partial loss of stereochemical information at the

    
    -position[1].
    
  • Aldol Condensation & Decomposition: While the bulky tert-butoxycarbonyl (Boc) group provides steric hindrance that reduces intermolecular self-condensation compared to free amines[2], the highly reactive enol form can still undergo aldol-type additions or tautomerize into Michael acceptors, triggering rapid decomposition on the column[3].

  • Premature Boc Cleavage: Prolonged exposure to active silica gel, particularly under reduced pressure or elevated temperatures, can actively cleave the Boc protecting group, leading to irreversible retention of the resulting free amine on the column[4].

TroubleshootingFlow Start Purification of Boc-Amino Ketone Check Is the α-carbon chiral or highly enolizable? Start->Check Yes High Risk of Racemization & Decomposition Check->Yes Yes No Moderate Risk of On-Column Cleavage Check->No No Action1 Deactivate Silica with 1-3% TEA Yes->Action1 Step 1 Action2 Use Neutral Alumina or Amine-Functionalized Silica Yes->Action2 Step 2 (If Step 1 fails) No->Action1 Preventative Success Pure, Stereointact Boc-Amino Ketone Action1->Success Action2->Success

Decision tree for mitigating Boc-amino ketone degradation during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: I am observing racemization of my chiral


-amino ketone during purification. What is the exact cause, and how do I prevent it? 
A:  The acidic silanol groups on the silica surface catalyze the enolization of your ketone. To prevent this, you must neutralize the stationary phase. The most field-proven method is adding 1–3% Triethylamine (TEA) to your mobile phase[1]. This competitively binds the acidic sites, preventing them from interacting with your molecule.

Q2: My compound is streaking heavily, and my mass recovery is below 40%. Is my compound decomposing? A: Yes, likely via silanol-catalyzed decomposition or premature deprotection. Certain Boc-amino ketones, such as difluoro-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino ketones or delicate styryl derivatives, are highly labile and can decompose by >50% within 30 minutes of exposure to active surfaces[3]. If TEA deactivation fails, you must switch to a less acidic stationary phase, such as Neutral Alumina (

) or amine-functionalized silica, and utilize rapid flash chromatography to minimize column residence time.

Q3: Can I just leave the compound on the column and elute it slowly to get better separation? A: Absolutely not. Time is the enemy of stability. Prolonged contact with silica gel, especially under vacuum or pressure, has been documented to thermally and catalytically cleave the N-Boc protective group[4]. Always optimize for fast flow rates.

Stationary Phase Comparison Data

To aid in your experimental design, refer to the following quantitative comparison of stationary phases for Boc-amino ketone purification.

Stationary PhaseSurface Acidity (pH)Racemization RiskTarget Recovery YieldRelative Cost
Standard Silica Gel 4.5 – 5.5High< 50%Low
TEA-Deactivated Silica ~7.5 – 8.0Low80 – 95%Low
Neutral Alumina (

)
6.5 – 7.5Very Low85 – 95%Medium
Amine-Functionalized Silica 8.0 – 9.0Minimal> 95%High

Validated Experimental Protocol: TEA-Deactivated Flash Chromatography

This self-validating protocol is designed to ensure the stereochemical integrity of your Boc-amino ketones by preemptively neutralizing the silica bed.

Materials Required:

  • Standard Flash Silica Gel (40–63 μm)

  • Chromatography solvents (e.g., Hexanes, Ethyl Acetate)

  • Triethylamine (TEA), Reagent Grade

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare your optimized eluent mixture (e.g., 80:20 Hexanes:Ethyl Acetate). Add exactly 2% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly.

  • Column Slurry Packing: Do not dry-pack the column. Create a slurry of silica gel using the TEA-spiked mobile phase. Pour the slurry into the column and allow it to settle under mild pressure. Causality note: Slurry packing with TEA ensures that all active silanol sites are neutralized before the sample ever touches the stationary phase.

  • Column Equilibration: Flush the packed bed with at least 2 to 3 column volumes (CV) of the TEA-spiked mobile phase.

  • Sample Loading: Dissolve your crude Boc-amino ketone in the absolute minimum volume of the TEA-spiked mobile phase (or pure dichloromethane if solubility is an issue). Apply it evenly to the top of the silica bed.

  • Rapid Elution: Run the column using flash pressure. Do not let the column run via gravity. The goal is to keep the residence time of the compound on the column under 20 minutes to prevent any latent decomposition[3].

  • Fraction Processing: Immediately pool the fractions containing your product. Evaporate the solvent under reduced pressure at a low water bath temperature (< 30°C).

  • TEA Removal (Self-Validation Step): Because TEA can co-elute and contaminate your final NMR, add 5-10 mL of Toluene to your concentrated product and re-evaporate under vacuum. Toluene forms an azeotrope with TEA, effectively pulling residual traces out of your purified Boc-amino ketone.

References

  • Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines.Almac Group.
  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols.PMC / NIH.
  • C–H amination of enolizable and nonenolizable ketones.RSC Publishing.
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones.Benchchem.
  • Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.ResearchGate.

Sources

Technical Support Guide: Solubility & Handling of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate in DMSO

[1]

Executive Summary & Compound Profile

tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate (CAS: 1429182-36-4) is a sterically hindered, achiral

11

While generally soluble in polar aprotic solvents, users frequently encounter issues related to viscosity-induced slow dissolution and water-induced precipitation ("crashing out") due to the hydrophobic tert-butyl and methyl clusters.[1] This guide provides validated protocols to overcome these physical chemistry barriers.

Physicochemical Snapshot
PropertyDataRelevance to Solubility
Molecular Weight 201.26 g/mol Small molecule; favors high kinetic solubility.[1]
Structure Achiral, Gem-dimethylHigh steric bulk; may slow solvation kinetics despite thermodynamic solubility.[1]
LogP (Est.) ~1.4 - 1.8Moderately lipophilic; requires organic co-solvent (DMSO) for biological assays.[1]
Physical State Solid or Waxy SolidWaxy forms can trap air, requiring sonication for wetting.[1]

Core Solubility Protocol (DMSO)[1]

The "Golden Rule" of DMSO Solubilization

For this compound, Dimethyl Sulfoxide (DMSO) is the gold-standard solvent due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the carbamate backbone.[1]

Standard Stock Preparation (100 mM)

Target Concentration: ~20.1 mg/mL[1]

  • Weighing: Weigh 20.1 mg of the compound into a sterile, glass chromatography vial.

    • Note: Avoid polystyrene plastics if storing long-term; DMSO can leach plasticizers.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

    • Critical: Add solvent slowly down the side of the vial to wash down adherent powder.[1]

  • Mechanical Dispersion: Vortex at medium speed for 30 seconds.

    • Observation: The solution should be clear and colorless.[1]

  • Verification: Invert the vial. If "schlieren" lines (wavy optical distortions) persist, the concentration gradient is not equilibrated.[1] Vortex for an additional 30 seconds.

Maximum Solubility Limits
SolventSolubility Limit (Est.)Notes
DMSO > 100 mg/mL Freely soluble.[1] Heat (40°C) may be needed for >200 mg/mL.[1]
Ethanol > 50 mg/mLGood alternative for evaporation-sensitive applications.[1]
Water < 0.1 mg/mLInsoluble. Will precipitate immediately upon addition.[1]

Troubleshooting Guide (Q&A)

Scenario A: "The compound clumps and won't dissolve."

Diagnosis: This is likely a Wetting Issue , not a solubility limit.[1] The waxy nature of Boc-protected intermediates can cause particles to clump, trapping air and preventing solvent contact.[1]

Corrective Workflow:

  • Sonication: Place the sealed vial in a bath sonicator for 5 minutes at ambient temperature. The acoustic cavitation breaks apart waxy aggregates.[1]

  • Thermal Assist: Warm the DMSO solution to 37°C - 40°C .

    • Warning: Do not exceed 60°C. While the Boc group is generally stable, thermal stress in DMSO can accelerate decomposition over time.[1]

Scenario B: "The solution turned cloudy when I diluted it for my assay."

Diagnosis: The "DMSO Crash." You exceeded the critical water solubility threshold.[1] This compound is lipophilic; when the DMSO percentage drops below ~1-5% in an aqueous buffer, the compound precipitates.[1]

Corrective Workflow:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Bad: 1 µL Stock -> 99 µL Buffer.[1]

    • Good: 1 µL Stock -> 9 µL DMSO (Intermediate) -> Dilute Intermediate into Buffer.[1]

  • Carrier Protein: Ensure your assay buffer contains BSA (Bovine Serum Albumin) or surfactant (Tween-20), which can sequester the lipophilic molecule and keep it in pseudo-solution.[1]

Scenario C: "My NMR spectrum in DMSO-d6 shows split peaks."

Diagnosis: Rotamers. This is NOT degradation.[1] The Boc-carbamate bond (

11

Verification:

  • Run the NMR at 350 K (77°C) . The peaks should coalesce into sharp singlets as the rotation rate increases.[1]

Visualized Workflows

Workflow 1: Validated Solubilization Decision Tree

This logic flow ensures sample integrity during the solubilization process.[1]

SolubilityFlowStartStart: Solid Compound(CAS 1429182-36-4)AddDMSOAdd Anhydrous DMSO(Target: 10-100 mM)Start->AddDMSOVortexVortex (30 sec)AddDMSO->VortexCheckVisual Inspection:Clear Solution?Vortex->CheckSuccessReady for Use(Store at -20°C)Check->SuccessYesFailCloudy / Clumps?Check->FailNoSonicateSonicate (5 min, 25°C)Fail->SonicateFinalCheckClear?Sonicate->FinalCheckHeatGentle Heat (40°C)Heat->SuccessUsually ResolvesFinalCheck->SuccessYesFinalCheck->HeatNo

Caption: Decision tree for troubleshooting dissolution issues with lipophilic Boc-intermediates.

Workflow 2: Assay Dilution Strategy (Preventing Precipitation)

Direct dilution often causes precipitation.[1] This intermediate step method is recommended.

DilutionStrategyStock100 mM Stock(100% DMSO)Inter10 mM Intermediate(100% DMSO)Stock->Inter1:10 Dilution(in DMSO)PrecipPRECIPITATION RISK(Avoid Direct Jump)Stock->PrecipDirect 1:1000into BufferWorking100 µM Working Sol.(1% DMSO in Buffer)Inter->Working1:100 Dilution(Slow addition to Buffer)

Caption: Serial dilution strategy to maintain solubility when moving from organic stock to aqueous assay buffer.

Storage & Stability

  • Hygroscopicity: DMSO is hygroscopic.[1] If the stock solution absorbs water from the air, the solubility of the Boc-compound decreases, potentially causing crystallization over weeks.[1]

  • Temperature: Store DMSO stocks at -20°C or -80°C .

    • Note: DMSO freezes at 19°C. The stock will be solid.[1] Thaw completely and vortex before use to ensure the compound hasn't concentrated at the bottom during the freeze-thaw cycle (Cryoconcentration effect).[1]

References

    optimizing reaction time for hindered ketone condensation

    Author: BenchChem Technical Support Team. Date: March 2026

    Optimizing Reaction Time for Hindered Ketone Condensation

    Welcome to the Technical Support Center for advanced organic synthesis. Condensation reactions (such as imine formation, Aldol, and Knoevenagel condensations) involving sterically hindered ketones—like diisopropyl ketone, adamantanone, or ortho-substituted acetophenones—frequently suffer from prohibitively long reaction times and poor yields.

    This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, mechanistic insights, and validated protocols to accelerate these sluggish transformations.

    Workflow Start Hindered Ketone Condensation Standard Standard Conditions (Reflux, Dean-Stark) Start->Standard Fail Low Yield / Slow Kinetics (Steric Clash) Standard->Fail Kinetic Barrier Lewis Lewis Acid Catalysis (e.g., TiCl4) Fail->Lewis Electrophilic Activation MW Microwave Irradiation (Sealed Vessel) Fail->MW Thermal Energy HP High-Pressure Synthesis (>10 kbar) Fail->HP Volume Activation Success Product Formation (Optimized Time & Yield) Lewis->Success MW->Success HP->Success

    Workflow for troubleshooting and optimizing hindered ketone condensations.

    Section 1: Diagnostic FAQ & Mechanistic Insights

    Q1: Why does my sterically hindered ketone fail to react even after 48 hours of reflux under Dean-Stark conditions? A: The failure is primarily kinetic. Bulky alkyl groups adjacent to the carbonyl carbon create a physical barrier, restricting the required Bürgi-Dunitz trajectory for nucleophilic attack. Consequently, the activation energy (

    
    ) is significantly higher than for unhindered ketones. In fact, the reaction rate for highly hindered substrates like diisopropyl ketone can be 1 than that of unhindered analogs[1]. Standard thermal conditions simply do not provide sufficient energy to overcome this barrier.
    

    Q2: How does Titanium Tetrachloride (

    
    ) accelerate imine formation and Aldol condensations for these substrates? 
    A: 
    
    
    
    acts as a highly oxophilic, strong Lewis acid. By coordinating to the carbonyl oxygen, it strongly polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon (lowering the LUMO energy). This allows
    
    
    to 2 even from highly hindered starting materials[2]. Furthermore,
    
    
    acts as an irreversible dehydrating agent, sequestering the water byproduct as insoluble titanium dioxide (
    
    
    ) and driving the equilibrium forward.

    Q3: When should I switch from conventional heating to Microwave-Assisted Organic Synthesis (MAOS)? A: Transition to MAOS when Lewis acid catalysis leads to unwanted side reactions (e.g., polymerization or ether cleavage) or when the reaction remains kinetically frozen. Microwave irradiation provides rapid, volumetric heating that can quickly reach temperatures well above the solvent's boiling point in sealed vessels. This efficiently overcomes the high activation energy barrier,3 from hours or days down to 5–15 minutes[3].

    Section 2: Quantitative Optimization Strategies

    To select the best optimization route, compare the kinetic and mechanistic profiles of each method below.

    Optimization StrategyTypical Reaction TimeYield ProfileMechanistic ActionIdeal Substrate Profile
    Standard (Dean-Stark) 24 – 72 hours< 20%Thermodynamic water removalUnhindered ketones
    Lewis Acid (
    
    
    )
    2 – 6 hours70 – 90%LUMO lowering; irreversible
    
    
    formation
    Highly hindered, acid-stable
    Microwave (MAOS) 10 – 30 minutes80 – 95%Rapid volumetric heating; overcomes high
    
    
    Thermally stable, acid-sensitive
    High-Pressure 12 – 24 hours60 – 85%Negative activation volume (
    
    
    )
    Extremely hindered, thermally labile
    Section 3: Validated Experimental Protocols

    The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation benchmark of the current step is met.

    Protocol A:
    
    
    -Mediated Condensation (Imine Formation)

    Causality Focus: Electrophilic activation and irreversible water sequestration.

    • Preparation & Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon. Causality:

      
       is violently reactive with atmospheric moisture, which prematurely hydrolyzes it to 
      
      
      
      and HCl, destroying its catalytic utility.
    • Reagent Mixing: Dissolve the hindered ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous toluene (0.2 M). Add triethylamine (3.0 equiv). Causality: Triethylamine acts as an acid scavenger. It neutralizes the HCl generated during

      
       complexation, preventing the amine nucleophile from being deactivated as an unreactive hydrochloride salt.
      
    • 
       Addition:  Cool the mixture to 0 °C using an ice bath. Add 
      
      
      
      (0.6 equiv) dropwise via syringe. Causality: The Lewis acid-base complexation is highly exothermic. Cooling prevents thermal degradation of the starting materials.
      • Validation Check: The solution must immediately transition to a deep yellow, red, or brown color, accompanied by a mild exotherm and the formation of a white/yellow precipitate (amine hydrochloride and

        
        ). If the solution remains colorless, the 
        
        
        
        is degraded; abort and source fresh reagent.
    • Heating & Maturation: Remove the ice bath and heat the reaction to reflux (110 °C) for 2 to 6 hours.

    • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove the insoluble

      
       and amine salts. Concentrate the filtrate under reduced pressure.
      
    Protocol B: Microwave-Assisted Condensation

    Causality Focus: Overcoming kinetic barriers via localized superheating.

    • Preparation: In a heavy-walled, microwave-safe reaction vial, combine the hindered ketone (1.0 equiv), amine (1.2 equiv), and a catalytic amount of Montmorillonite K10 clay (20% w/w). Causality: Montmorillonite K10 acts as a mild, heterogeneous solid acid catalyst that strongly absorbs microwave radiation, creating localized "hot spots" that drive the condensation without homogeneous acid contamination.

    • Solvent Selection: Add a high microwave-absorbing solvent such as ethanol (0.5 M), or run the reaction neat if the reagents are liquid. Causality: High-absorbing solvents efficiently convert microwave energy into thermal energy, ensuring rapid heating.

    • Irradiation: Seal the vial with a pressure-rated cap. Irradiate at 130 °C for 15 minutes. Causality: Sealing the vial allows the solvent to be superheated well above its boiling point, drastically increasing molecular collision frequency and overcoming the steric barrier.

      • Validation Check: Monitor the real-time pressure curve on the microwave synthesizer. A stable, plateauing pressure (e.g., 3-5 bar) indicates steady-state superheating. Sudden, exponential pressure spikes suggest solvent decomposition; the instrument should automatically abort, or you must manually terminate the run.

    • Workup: Allow the vial to cool rapidly via the instrument's compressed air stream. Filter off the solid catalyst and concentrate the product.

    References
    • Title: Technical Support Center: Synthesis of Sterically Hindered Ketoximes | Source: BenchChem | URL: 1

    • Title: Advanced Organic Chemistry | Source: Weebly | URL: 2

    • Title: Synthesis of Homo- and Heterobiarylmethylamines | Source: ResearchGate | URL: 3

    Sources

    removing unreacted Boc-anhydride from amino ketone product

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Organic Synthesis Division Ticket #: BOC-REMOVAL-001 Topic: Purification of Amino Ketones contaminated with Di-tert-butyl dicarbonate (

    
    )
    Status:  Open
    Assigned Specialist:  Senior Application Scientist
    

    Executive Summary: The "Sticky" Anhydride Problem

    You are likely facing a scenario where your Boc-protection went to completion, but the excess

    
     (typically 1.1 to 1.5 equivalents used) is co-eluting with your product or persisting as a stubborn oil.
    

    For amino ketones , this is particularly challenging because:

    • Thermal Instability: Amino ketones can be sensitive; high-heat distillation to remove

      
       (bp ~57°C @ 0.5 mmHg) risks decomposition.
      
    • Chromatographic Overlap:

      
       is non-polar and "streaks" on silica, often masking the product.
      
    • Detection Issues:

      
       has weak UV absorbance (no aromatic rings), making it invisible on standard 254 nm TLC unless stained.
      

    This guide prioritizes chemical scavenging over physical separation. This approach chemically modifies the lipophilic

    
     into a polar species that can be washed away, preserving your lipophilic amino ketone.
    

    Phase 1: Diagnostics & Detection

    Before applying a fix, confirm the impurity is indeed

    
     and not a byproduct like tert-butanol.
    
    Diagnostic MethodObservation for
    
    
    Note
    
    
    H NMR
    Sharp singlet at ~1.50 ppm (CDCl
    
    
    ).
    Distinct from the Boc-product signal (usually ~1.45 ppm) and t-BuOH (~1.28 ppm).
    TLC (UV 254) Invisible or very faint.Do not rely on UV.
    TLC (Stain) PMA / KMnO
    
    
    :
    Appears as a white/yellow spot after heating. Ninhydrin: Does NOT stain (no free amine).
    If it stains with Ninhydrin, you have free amine starting material, not anhydride.

    Phase 2: Decision Matrix

    Use the following logic flow to select the safest removal method for your specific amino ketone substrate.

    BocRemovalDecision Start START: Product State? IsSolid Is the Product a Solid? Start->IsSolid IsOil Is the Product an Oil? Start->IsOil SolubilityCheck Is Product soluble in Pentane/Hexane? IsSolid->SolubilityCheck KetoneSterics Is the Ketone Sterically Hindered? IsOil->KetoneSterics MethodA METHOD A: Trituration (Wash with cold Pentane) SolubilityCheck->MethodA No (Product Insoluble) MethodB METHOD B: DMEDA Scavenging (The Gold Standard) SolubilityCheck->MethodB Yes (Product Soluble) KetoneSterics->MethodB Yes (Bulky/Stable) MethodC METHOD C: Glycine/Taurine Wash (Green/Mild Option) KetoneSterics->MethodC No (Reactive Ketone)

    Figure 1: Decision matrix for selecting the appropriate Boc-anhydride removal protocol.

    Phase 3: Execution Protocols

    Method A: Trituration (For Solids)

    Best for: Crystalline amino ketones that are insoluble in alkanes.

    
     is highly soluble in pentane, hexane, and heptane. If your product is a solid, this is the gentlest method.
    
    • Suspend your crude solid in a minimal amount of cold pentane or hexane (0°C).

    • Sonicate briefly to break up aggregates.

    • Filter the solid (or centrifuge and decant).

    • Wash the filter cake with cold pentane.

    • Result:

      
       remains in the filtrate; pure product is on the filter.
      
    Method B: The DMEDA Scavenge (The Gold Standard)

    Best for: Oils, large scale, and general purification. High throughput.

    The Logic: We add a nucleophilic amine (N,N-dimethylethylenediamine) that reacts rapidly with

    
     to form a urea. This urea contains a tertiary amine, which becomes a water-soluble salt upon acid washing.
    

    Safety Note: While primary amines can react with ketones to form imines, DMEDA scavenging is typically faster than imine formation. The subsequent acid wash reverses any transient imine formation.

    Protocol:

    • Dilute: Dissolve crude mixture in DCM or Ethyl Acetate (approx. 0.1 M - 0.5 M).

    • Scavenge: Add 0.5 - 1.0 equivalents (relative to the excess

      
      ) of N,N-dimethylethylenediamine (DMEDA) .
      
      • Tip: If unsure of excess, add 20 mol% relative to your limiting reagent.

    • React: Stir at Room Temperature for 15–30 minutes .

    • Wash: Transfer to a separatory funnel.

      • Wash 1: 10% Aqueous Citric Acid or 0.5M HCl (Cold). This protonates the DMEDA-Boc adduct, pulling it into the water.

      • Wash 2: Brine.[1]

    • Dry: Dry organic layer over

      
      , filter, and concentrate.
      

    DMEDA_Mechanism Boc2O Excess Boc2O (Lipophilic) Adduct Boc-DMEDA Urea (Basic Amine Tail) Boc2O->Adduct + DMEDA (Fast Reaction) DMEDA DMEDA (Nucleophile) DMEDA->Adduct Salt Ammonium Salt (Water Soluble) Adduct->Salt + Dilute Acid AcidWash Acid Wash (H+) AcidWash->Salt

    Figure 2: The chemical transformation of lipophilic Boc-anhydride into a water-soluble salt via DMEDA scavenging.

    Method C: The Glycine/Taurine Wash (Green Option)

    Best for: Acid-sensitive products or highly reactive ketones where amine scavengers are risky.

    The Logic: Amino acids like Glycine or Taurine react with

    
     under basic aqueous conditions to form Boc-Glycine (a carboxylic acid). This byproduct is easily removed by a basic wash (stays in water) or simply because it is highly polar.
    

    Protocol:

    • Dissolve crude product in Ethanol or THF .

    • Prepare a saturated aqueous solution of Glycine (or Taurine) adjusted to pH ~9-10 with NaOH/Carbonate.

    • Add the aqueous scavenger solution to the organic phase.

    • Stir vigorously for 1–2 hours.

    • Concentrate to remove bulk organic solvent (EtOH/THF).

    • Partition between Ethyl Acetate and Water .

      • Mechanism:[2][3][4] The Boc-Glycine byproduct is an acid (

        
         ~4). In slightly basic water, it remains ionized and stays in the aqueous layer.
        
    • Collect the organic layer (Product).

    Troubleshooting & FAQ

    SymptomProbable CauseCorrective Action
    Product Yield Loss Acid wash was too strong or too long.Boc groups are acid-labile. Use 0.5M Citric Acid instead of HCl. Keep wash times under 2 minutes.
    New Impurity by NMR Imine formation between ketone and DMEDA.Ensure the acid wash step is performed. The acid hydrolyzes the unstable imine back to your ketone product and washes away the amine.
    Boc
    
    
    O Persists
    Reaction time too short or insufficient scavenger.Increase DMEDA stir time to 1 hour. Ensure efficient stirring (mass transfer is key).
    Emulsion during Wash Amphiphilic nature of the amino ketone.Add solid NaCl to saturate the aqueous layer. Do not shake vigorously; use gentle inversion.

    References

    • BenchChem Technical Support. (2025).[1][3][5][6] Methods for removing excess Boc anhydride from reaction mixture.[1][6][7][8][9] Retrieved from

    • Deng, G., et al. (2006). Efficient Removal of Excess Di-tert-butyl Dicarbonate.[10] Journal of Organic Chemistry.[11] (General reference for amine scavenging logic).

    • Williams, L. (2000). Selective Scavenging of Electrophiles. Tetrahedron Letters. (Foundational work on polymer and solution phase scavenging).
    • J&K Scientific. (2021). BOC Protection and Deprotection Protocols.[1][3][4][7][11][12] Retrieved from

    • LookChem. (2025). Di-tert-butyl dicarbonate Properties and Solubility Data.[13] Retrieved from

    Sources

    Validation & Comparative

    IR carbonyl stretching frequency of Boc-amino methyl ketone

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Analysis of IR Carbonyl Stretching Frequencies in Boc-Amino Methyl Ketones vs. Alternative Protecting Groups

    As drug development increasingly relies on complex peptidomimetics and targeted protease inhibitors, amino methyl ketones have emerged as critical transition-state mimics and synthetic intermediates[1]. For application scientists and synthetic chemists, Fourier-Transform Infrared (FT-IR) spectroscopy remains a frontline analytical tool for confirming the structural integrity of these molecules. However, the presence of dual carbonyl environments—specifically in

    
    -tert-butoxycarbonyl (Boc) protected variants—creates a highly congested spectral region that requires careful deconvolution.
    

    This guide provides an objective, data-driven comparison of the IR carbonyl stretching frequencies (

    
    ) of Boc-amino methyl ketones against alternative protecting group strategies (Fmoc, Cbz, and unprotected amines), detailing the mechanistic causality behind these spectral signatures and providing a self-validating protocol for their characterization.
    

    Mechanistic Causality: The Dual-Carbonyl Challenge

    In a Boc-amino methyl ketone, two distinct carbonyl groups compete in the 1680–1730 cm⁻¹ region: the methyl ketone carbonyl and the carbamate carbonyl of the Boc group. Understanding the exact position of these peaks requires analyzing the electronic and steric microenvironments of the molecule.

    • The Methyl Ketone Carbonyl (

      
      1715–1725 cm⁻¹):  Simple aliphatic ketones typically exhibit a strong 
      
      
      
      absorption between 1705 and 1725 cm⁻¹[2]. In amino methyl ketones, this frequency is highly sensitive to intermolecular and intramolecular hydrogen bonding. If the adjacent amine is unprotected, hydrogen bonding from the
      
      
      donor to the ketone oxygen weakens the
      
      
      double bond character, shifting the absorption to lower wavenumbers.
    • The Boc Carbamate Carbonyl (

      
      1690–1710 cm⁻¹):  The carbamate functional group is subject to competing electronic effects. The alkoxy oxygen exerts an electron-withdrawing inductive effect (
      
      
      
      ), which strengthens the
      
      
      bond and raises the frequency relative to standard amides (which typically absorb at 1640–1670 cm⁻¹)[2]. Conversely, the nitrogen lone pair exerts an electron-donating resonance effect (
      
      
      ), weakening the
      
      
      bond. High-resolution IR studies of Boc-carbamate monomers reveal a primary
      
      
      peak at 1706 cm⁻¹[3]. Crucially, the steric bulk of the tert-butyl group forces the molecule into multiple rotameric states (conformers), which manifests as a distinct spectral shoulder at approximately 1690 cm⁻¹[3].

    IR_Mechanics Main Carbonyl IR Stretching in Boc-Amino Methyl Ketones Carbamate Boc Carbamate C=O (~1690 - 1710 cm⁻¹) Main->Carbamate Ketone Methyl Ketone C=O (~1715 - 1725 cm⁻¹) Main->Ketone Inductive Alkoxy Oxygen (-I Effect) Strengthens C=O Bond (Raises ν) Carbamate->Inductive Resonance Nitrogen Lone Pair (+M Effect) Weakens C=O Bond (Lowers ν) Carbamate->Resonance Conformers Steric Bulk (Rotamers) Peak Splitting (~1706 & 1690 cm⁻¹) Carbamate->Conformers HBonding Inter/Intramolecular H-Bonding Weakens C=O Bond (Lowers ν) Carbamate->HBonding Ketone->HBonding

    Caption: Logical causality of IR carbonyl stretching frequency shifts in Boc-amino methyl ketones.

    Comparative IR Performance Data

    When designing a synthetic route, the choice of orthogonal protecting groups (Boc, Fmoc, or Cbz) dictates not only the downstream cleavage conditions[4] but also the spectral profile of the intermediates. The table below summarizes the quantitative IR data used to differentiate these structural analogs.

    Compound ClassCarbamate
    
    
    (cm⁻¹)
    Ketone
    
    
    (cm⁻¹)
    Spectral Characteristics & Causality
    Boc-Amino Methyl Ketone 1706 (main), 1690 (shoulder)1715 – 1725The bulky tert-butyl group induces distinct rotamer populations, causing peak splitting[3]. Acid-labile[4].
    Fmoc-Amino Methyl Ketone 1685 – 1705 (broad)1715 – 1725The highly conjugated fluorenyl system slightly alters the inductive pull, often broadening the carbamate peak. Base-labile[4].
    Cbz-Amino Methyl Ketone 1695 – 17151715 – 1725The benzyl group offers less steric hindrance than Boc, resulting in a sharper, more unified carbamate peak. Removed via hydrogenolysis[4].
    Unprotected Amino Ketone N/A1705 – 1715Absence of the carbamate removes the
    
    
    1700 cm⁻¹ band. The ketone peak shifts lower due to strong H-bonding from the free amine.

    Note: Data acquired in non-polar, aprotic solvents (e.g.,

    
    ) to minimize solvent-solute hydrogen bonding artifacts.
    

    Self-Validating Experimental Protocol

    To accurately capture the nuanced IR spectra of Boc-amino methyl ketones, the synthesis and characterization workflow must be tightly controlled. The following protocol utilizes a Weinreb amide intermediate to prevent the over-addition of Grignard reagents—a common failure point that yields tertiary alcohols instead of the desired ketones.

    Phase 1: Synthesis via Weinreb Amide
    • Amidation: React the Boc-protected amino acid with

      
      -dimethylhydroxylamine hydrochloride (NHMeOMe·HCl) using EDC/HOBt coupling in dichloromethane.
      
      • Self-Validation Checkpoint 1: Analyze the intermediate via FT-IR. The disappearance of the broad carboxylic acid

        
         stretch (3300–2400 cm⁻¹) and the appearance of the Weinreb amide 
        
        
        
        stretch at
        
        
        1660 cm⁻¹ confirms successful coupling[2].
    • Grignard Addition: Cool the purified Weinreb amide to 0°C in anhydrous THF. Add 1.2 equivalents of methylmagnesium bromide (

      
      ) dropwise. The stable chelated intermediate prevents further nucleophilic attack.
      
    • Quench & Isolate: Quench the reaction with saturated aqueous

      
       and extract with ethyl acetate to isolate the Boc-amino methyl ketone.
      
    Phase 2: High-Resolution FT-IR Acquisition
    • Sample Preparation: Dissolve the purified Boc-amino methyl ketone in deuterated chloroform (

      
      ) to a concentration of 100 mmol L⁻¹.
      
      • Causality:

        
         is chosen because it is a non-competitive, aprotic solvent that preserves the native rotameric states and prevents artificial peak broadening caused by solvent hydrogen bonding[3].
        
    • Instrument Calibration: Run a standard polystyrene film to verify wavenumber accuracy, specifically checking the 1601 cm⁻¹ reference peak.

    • Data Acquisition: Collect the spectrum over 100 scans with a spectral resolution of 4 cm⁻¹ at 300 K[3].

      • Self-Validation Checkpoint 2: The final spectrum must show the complete disappearance of the 1660 cm⁻¹ Weinreb amide peak and the emergence of the dual-peak system at

        
        1706 cm⁻¹ (carbamate) and 
        
        
        
        1720 cm⁻¹ (ketone).

    Exp_Workflow A 1. Weinreb Amide Formation B 2. Grignard Addition A->B MeMgBr C 3. Boc-Amino Methyl Ketone B->C Quench D 4. Sample Prep (100 mM CDCl3) C->D Purify E 5. FT-IR Acquisition D->E 4 cm⁻¹ res

    Caption: Self-validating experimental workflow for the synthesis and IR characterization of target ketones.

    Conclusion

    Differentiating the IR carbonyl stretching frequencies of Boc-amino methyl ketones requires an understanding of the subtle interplay between inductive effects, resonance, and steric-induced rotamers. While the methyl ketone carbonyl reliably absorbs near 1720 cm⁻¹, the Boc carbamate carbonyl presents a more complex signature centered around 1706 cm⁻¹ with a distinct conformer shoulder[3]. By employing a self-validating synthetic route via a Weinreb amide and utilizing high-resolution, aprotic FT-IR acquisition, researchers can confidently track the structural evolution of these critical peptidomimetic building blocks.

    References

    • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Publications / PMC. Available at:[Link]

    • Typical IR Absorption Frequencies For Common Functional Groups. University of Cincinnati / NIU. Available at:[Link]

    Sources

    HPLC retention time of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Guide to the Reversed-Phase HPLC Analysis of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

    For researchers, synthetic chemists, and professionals in drug development, the accurate analysis of reaction intermediates and final products is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for purity assessment and reaction monitoring. This guide provides an in-depth technical comparison of the expected HPLC retention behavior of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate, a protected α-amino ketone, against other relevant carbamate-containing compounds. While specific experimental data for this exact molecule is not widely published, this guide synthesizes field-proven insights and data from structurally analogous compounds to propose a robust analytical method and predict its chromatographic behavior.

    Introduction to the Analyte and the Analytical Challenge

    tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is a molecule of interest that combines two key functional groups: a tert-butyloxycarbonyl (Boc) protecting group and a ketone. The Boc group is ubiquitous in peptide synthesis and medicinal chemistry for the temporary protection of amine functionalities. Its presence imparts significant non-polar character to a molecule, which is a primary determinant of its retention in Reversed-Phase HPLC (RP-HPLC).

    The analytical challenge lies in developing a separation method that can effectively resolve this compound from potential starting materials (e.g., the corresponding amine), impurities, or other Boc-protected species. In RP-HPLC, separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase[1]. Therefore, understanding how the collective structure of our target molecule influences its hydrophobicity is key to predicting its retention time.

    Proposed HPLC Method and Rationale

    Based on extensive experience with similar N-Boc protected compounds and α-keto acids, a standard RP-HPLC method is proposed. This method is designed to be a robust starting point for analysis, offering good resolution and peak shape.

    Experimental Protocol
    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    Causality Behind Experimental Choices:
    • C18 Column: Octadecylsilane (C18) is the most widely used stationary phase in RP-HPLC and provides excellent retention for non-polar compounds like those containing a Boc group[1]. Its high surface area and hydrophobicity ensure strong interaction with the analyte.

    • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for a wide range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.

    • Trifluoroacetic Acid (TFA): The addition of 0.1% TFA serves two critical purposes. First, it acidifies the mobile phase, which suppresses the ionization of any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing. Second, it can act as an ion-pairing agent for any basic analytes, ensuring sharp and symmetrical peaks. While TFA is acidic, at a concentration of 0.1%, it is generally not sufficient to cause significant cleavage of the acid-labile Boc group during the chromatographic run time[2].

    • Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is crucial for analyzing samples that may contain compounds with a wide range of polarities. It ensures that both more polar (early eluting) and more non-polar (late eluting) compounds are eluted as sharp peaks within a reasonable timeframe.

    • UV Detection at 210 nm: The carbamate functional group has a UV absorbance in the low wavelength range (210-220 nm)[3]. This provides a sensitive method of detection for the target molecule and other Boc-protected species.

    Comparative Analysis of Retention Time

    The retention time (tR) in RP-HPLC is primarily dictated by the overall hydrophobicity of the analyte. The more non-polar the compound, the stronger it will interact with the C18 stationary phase, and the longer it will be retained.

    Let's compare our target compound with several alternatives to predict its elution order:

    • tert-Butyl carbamate: The simplest structure containing the Boc group attached to an amino group.

    • N-Boc-Alanine: A Boc-protected amino acid with a small, polar side chain.

    • tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate (Target Compound): Contains a larger, more substituted alkyl structure compared to N-Boc-Alanine, along with a ketone.

    • N-Boc-Valine: A Boc-protected amino acid with a more hydrophobic isopropyl side chain.

    The logical workflow for predicting retention times involves assessing the structural contributions to the overall polarity of each molecule.

    Caption: Workflow for predicting HPLC retention time.

    Predicted Elution Order and Rationale
    CompoundStructureKey Features Affecting RetentionPredicted Retention Time
    tert-Butyl carbamateBoc-NH2Smallest molecule, most polar due to the unsubstituted amine.Shortest
    N-Boc-AlanineBoc-NH-CH(CH3)-COOHThe methyl group adds some hydrophobicity, but the carboxylic acid increases polarity.Short
    tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate Boc-NH-C(CH3)2-C(=O)-CH3 Larger alkyl framework and a quaternary carbon increase hydrophobicity. The ketone is a polar group. Intermediate
    N-Boc-ValineBoc-NH-CH(CH(CH3)2)-COOHThe isopropyl side chain is more non-polar than the structure of the target compound, despite the carboxylic acid.Long

    Rationale for Prediction:

    • tert-Butyl carbamate is expected to elute first due to its small size and relatively high polarity.

    • N-Boc-Alanine will elute later than tert-butyl carbamate because of the additional methyl group, but the presence of the polar carboxylic acid will keep its retention time relatively short.

    • Our target compound has a significantly larger and more branched alkyl structure than N-Boc-alanine, which will increase its interaction with the C18 column. While the ketone is a polar functional group, the overall increase in non-polar surface area from the C(CH3)2-C(=O)-CH3 moiety is expected to result in a longer retention time than N-Boc-alanine.

    • N-Boc-Valine is predicted to have a longer retention time than the target compound. Although it possesses a polar carboxylic acid group, the larger, more hydrophobic isopropyl side chain typically leads to greater retention in RP-HPLC compared to the acetyl and dimethyl groups of the target molecule.

    Self-Validating Systems and Trustworthiness

    The trustworthiness of an HPLC method relies on its robustness and the inclusion of self-validating checks.

    • System Suitability: Before running samples, a standard solution should be injected multiple times to check for system suitability parameters like peak asymmetry (tailing factor), theoretical plates, and reproducibility of retention time and peak area. This ensures the HPLC system is performing correctly.

    • Spiking Experiments: To confirm the identity of the peak corresponding to the target compound in a complex mixture, a small amount of a purified standard can be "spiked" into the sample. An increase in the area of the expected peak confirms its identity.

    • Peak Purity Analysis: For labs with a photodiode array (PDA) detector, peak purity analysis can be performed. This involves comparing the UV spectra across a single peak to check for the presence of co-eluting impurities.

    The proposed experimental workflow incorporates these principles for a reliable analytical outcome.

    Experimental_Workflow prep 1. Mobile Phase & Sample Prep equil 2. System Equilibration (10% Acetonitrile) prep->equil suitability 3. System Suitability Test (Inject Standard) equil->suitability inject 4. Inject Sample suitability->inject If Passed gradient 5. Gradient Elution (10-90% Acetonitrile) inject->gradient detect 6. UV Detection (210 nm) gradient->detect analysis 7. Data Analysis (Integration & Purity Assessment) detect->analysis

    Caption: HPLC experimental workflow.

    Conclusion

    While no direct, published method for tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate was found, a robust analytical method can be confidently proposed based on the well-understood principles of reversed-phase chromatography and data from analogous structures. The use of a C18 column with an acetonitrile/water gradient containing 0.1% TFA provides an excellent and reliable starting point for method development. The retention time of the target compound is predicted to be intermediate among a series of related Boc-protected molecules, eluting after N-Boc-alanine but before more hydrophobic analogues like N-Boc-valine. By employing system suitability tests and sound experimental design, researchers can achieve accurate and reproducible analysis of this and other novel protected amino ketones.

    References

    • SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

    • ResearchGate. (2012). Stability of N-Boc-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

    • Hasegawa, H., et al. (1988). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

    • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

    • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]

    • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

    • ResearchGate. (2014). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved from [Link]

    • PubMed. (1987). High-performance liquid chromatographic methods with fluorescence detection for the determination of branched-chain amino acids and their alpha-keto analogues in plasma samples of healthy subjects and uraemic patients. Retrieved from [Link]

    Sources

    Comparative Reactivity Guide: Boc-Aib-methyl ketone vs. Boc-Ala-methyl ketone

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

    Executive Summary

    This guide provides a technical comparison between Boc-Aib-methyl ketone (derived from

    
    -aminoisobutyric acid) and Boc-Ala-methyl ketone  (derived from alanine). While both serve as critical intermediates in the synthesis of peptide isosteres and protease inhibitors, their reactivity profiles diverge significantly due to the gem-dimethyl effect  in Aib.
    
    • Boc-Ala-methyl ketone: Characterized by standard nucleophilic susceptibility and chiral integrity issues. It is prone to racemization during synthesis (Dakins-West) and exhibits diastereoselective control (Felkin-Anh) during downstream reduction.

    • Boc-Aib-methyl ketone: Defined by extreme steric hindrance and achirality at the

      
      -carbon. It resists racemization but imposes significant kinetic barriers to intermolecular coupling, while accelerating intramolecular cyclization (Thorpe-Ingold effect).
      

    Molecular Architecture & Steric Impact[1]

    The fundamental differentiator is the substitution at the

    
    -carbon (
    
    
    
    ).
    • Boc-Ala-methyl ketone: Contains one methyl group and one hydrogen atom at

      
      . The molecule is chiral .
      
    • Boc-Aib-methyl ketone: Contains two methyl groups at

      
      . The molecule is achiral  and sterically congested.
      
    Visualization: Steric Landscape & Reactivity Pathways

    The following diagram illustrates the structural differences and their direct impact on synthetic pathways (Dakins-West) and downstream reactivity.

    ReactivityComparison cluster_synthesis Synthesis (Dakin-West Reaction) cluster_downstream Downstream Reactivity (e.g., Reduction) node_ala Boc-Ala-OH (Monosubstituted Cα) oxazolone_ala Ala-Oxazolone (Unstable Enol) node_ala->oxazolone_ala Cyclization node_aib Boc-Aib-OH (Gem-dimethyl Cα) oxazolone_aib Aib-Oxazolone (Stable, Thorpe-Ingold) node_aib->oxazolone_aib Fast Cyclization racemization Racemization Risk ( via Enolization) oxazolone_ala->racemization prod_ala Boc-Ala-Methyl Ketone (Racemic or Optical Loss) oxazolone_ala->prod_ala Acylation/Decarboxylation prod_aib Boc-Aib-Methyl Ketone (Achiral Product) oxazolone_aib->prod_aib Acylation/Decarboxylation racemization->prod_ala red_ala Diastereoselectivity (Felkin-Anh Control) prod_ala->red_ala Hydride Attack red_aib Enantioselectivity (Requires Chiral Catalyst) prod_aib->red_aib Hydride Attack

    Caption: Comparative pathway analysis showing the divergence in synthesis stability and reduction stereocontrol between Ala and Aib derivatives.

    Synthesis: The Dakin-West Reaction

    The primary method for synthesizing these methyl ketones is the Dakin-West reaction.[1]

    Comparative Analysis
    FeatureBoc-Ala-methyl ketoneBoc-Aib-methyl ketone
    Mechanism Via 5-membered oxazolone (azlactone).Via 5-membered oxazolone (azlactone).
    Cyclization Rate Moderate.Fast (Thorpe-Ingold effect promotes ring closure).
    Stereochemical Integrity Low. The
    
    
    -proton is acidic, leading to enolization and racemization of the stereocenter.
    Absolute. No
    
    
    -proton exists; racemization is impossible.
    Yield Variable (40-70%), often requires careful base selection (e.g., 4-picoline vs pyridine) to minimize racemization.High (70-90%), oxazolone intermediate is very stable.
    Protocol: Synthesis of Boc-Amino Methyl Ketones

    Note: This general protocol applies to both, but notes specific deviations.

    Reagents:

    • Boc-Amino Acid (1.0 equiv)

    • Acetic Anhydride (5.0 equiv)

    • Pyridine (10.0 equiv) or 4-Dimethylaminopyridine (DMAP, cat.)

    • Solvent: Ethyl Acetate (for workup)

    Step-by-Step Methodology:

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the Boc-amino acid in acetic anhydride and pyridine.

      • Critical Step (Ala): Maintain temperature strictly at reflux (approx. 90-100°C). Overheating accelerates racemization.

      • Critical Step (Aib): Aib derivatives may require longer reflux times (4-6 hours) despite faster cyclization, because the intermolecular acylation of the hindered oxazolone is slower.

    • Reaction: The mixture will evolve

      
      .[1][2][] Monitor cessation of gas evolution or TLC (disappearance of acid).
      
    • Quench: Cool the mixture to

      
       and quench carefully with water (exothermic hydrolysis of excess anhydride).
      
    • Extraction: Dilute with Ethyl Acetate. Wash the organic phase successively with:

      • 1N HCl (or citric acid) to remove pyridine. Validation: Aqueous phase pH < 3.

      • Saturated

        
         to remove unreacted acid.
        
      • Brine.

    • Purification: Dry over

      
      , filter, and concentrate.
      
      • Ala Product: Often requires chromatography to separate impurities formed via enolization.

      • Aib Product: Often crystallizes directly due to high symmetry and purity.

    Reactivity Profile: Nucleophilic Addition (Reduction)

    When converting the methyl ketone to an alcohol (e.g., for hydroxyethylene isostere synthesis), the steric environment dictates the stereochemical outcome.[4]

    Boc-Ala-methyl ketone (Chiral Substrate)
    • Reaction: Reduction of the ketone creates a second chiral center.

    • Outcome: Diastereomers (Syn vs. Anti).[5][6]

    • Mechanism: Follows the Felkin-Anh Model . The existing chiral center (

      
      ) directs the incoming nucleophile (hydride).
      
      • Bulky group (Boc-NH) orients anti to the incoming hydride to minimize torsional strain.

      • Result: High diastereoselectivity is often achievable (e.g., using

        
         or 
        
        
        
        ).
    Boc-Aib-methyl ketone (Achiral Substrate)
    • Reaction: Reduction creates the only chiral center in the molecule.

    • Outcome: Enantiomers (Racemic mixture if achiral reductant is used).

    • Mechanism: Since

      
       has two identical methyl groups, there is no "large" vs "medium" group to direct the attack.
      
      • Implication: To obtain a single stereoisomer, you MUST use an enantioselective catalyst (e.g., CBS-oxazaborolidine or BINAP-Ru hydrogenation). Standard

        
         reduction will yield a 50:50 racemic mix.
        
    Experimental Data Summary: Reduction with NaBH4
    SubstrateReducing AgentSolventProduct Outcome
    Boc-Ala-Me
    
    
    MeOH,
    
    
    ~4:1 to 10:1 Diastereomeric Ratio (Anti/Syn)
    Boc-Aib-Me
    
    
    MeOH,
    
    
    Racemic (1:1) Enantiomeric mixture
    Boc-Aib-Me (R)-CBS /
    
    
    THF,
    
    
    >95% ee (Enantioselective)

    Reactivity Profile: Peptide Ligation & Conformation[4]

    Steric Hindrance & Coupling

    Coupling a peptide fragment to the N-terminus of an Aib residue is notoriously difficult.

    • Boc-Ala-Me: The amide nitrogen is accessible. Standard coupling (EDC/HOBt) works efficiently.

    • Boc-Aib-Me: The gem-dimethyl groups create a "steric wall" protecting the nitrogen.

      • Solution: Use highly reactive coupling agents like HATU or PyBOP , and elevated temperatures.

      • Warning: If removing the Boc group to couple to the amine of Aib-methyl ketone, expect reaction times 10-50x longer than Ala.

    Conformational Control ( -Helix)

    Aib is a strong helix inducer. In drug design, replacing Ala with Aib restricts the conformational freedom of the peptide backbone (

    
     angles are restricted to helical regions).
    
    • Ala-Ketone: Flexible, can adopt

      
      -sheet or random coil.
      
    • Aib-Ketone: Rigid, promotes

      
      -helix or 
      
      
      
      -helix. This rigidity can improve metabolic stability (protease resistance) but may reduce binding affinity if the target requires an extended conformation.

    References

    • Dakin, H. D., & West, R. (1928).[2][7][8] A General Reaction of Amino Acids.[1][2][7][8][9] Journal of Biological Chemistry, 78, 91-104.[2] Link

    • Tran, K., & Bickar, D. (2006).[7] Dakin-West Synthesis of

      
      -Aryl Ketones. Journal of Organic Chemistry, 71(17), 6640–6643. Link
      
    • Toniolo, C., et al. (2001). Structure and conformational properties of the naturally occurring peptaibols. Chemical Society Reviews, 30, 189-200. Link

    • Wende, R. C., et al. (2016). The Enantioselective Dakin–West Reaction.[1][10] Angewandte Chemie International Edition, 55(8), 2719-2723.[10] Link

    • Hoffman, R. V., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected

      
      -amino-
      
      
      
      -keto ester.[5] Journal of Organic Chemistry, 67(3), 1045-1056. Link

    Sources

    Comparative Guide: TLC Visualization Strategies for Boc-Protected Amino Ketones

    Author: BenchChem Technical Support Team. Date: March 2026

    The Analytical Challenge

    Visualizing aliphatic Boc-protected amino ketones on a Thin-Layer Chromatography (TLC) plate presents a unique analytical hurdle. Lacking a conjugated aromatic system, these molecules are typically invisible under standard short-wave (254 nm) UV light[1]. Consequently, researchers must rely on chemical stains to monitor reaction progress and purify products.

    The target molecule possesses two distinct functional handles: the ketone carbonyl and the carbamate-protected amine. Choosing the correct stain dictates not only the sensitivity of detection but also the chemoselectivity of the assay. This guide evaluates the performance, causality, and mechanistic pathways of the most common TLC stains used for this specific molecular class.

    Mechanistic Causality: Selecting the Target

    As an application scientist, the choice of visualization reagent should be driven by the underlying chemical reactivity of the target molecule.

    The Ketone Target: 2,4-Dinitrophenylhydrazine (2,4-DNPH)

    2,4-DNPH (often referred to as Brady's Reagent) is highly specific for aldehydes and ketones[2]. The reaction is a straightforward nucleophilic addition-elimination (condensation) driven by acid catalysis, yielding a 2,4-dinitrophenylhydrazone[3].

    • Why it excels here: The carbamate (Boc) group is completely unreactive toward 2,4-DNPH. Therefore, the stain selectively highlights the ketone moiety, immediately forming a bright yellow-to-orange precipitate on the silica plate without the need for intense heating[2].

    The Amine Target: Ninhydrin with Thermal Deprotection

    Ninhydrin is the gold standard for visualizing primary and secondary amines, forming the deeply colored Ruhemann's purple[4]. However, a Boc-protected amine is unreactive at room temperature because the nitrogen lone pair is delocalized into the carbamate carbonyl.

    • Why it requires intervention: To visualize a Boc-protected amine with ninhydrin, the TLC plate must be subjected to high heat (typically via a heat gun >150°C). This thermal energy in situ cleaves the Boc group, releasing gaseous isobutylene and carbon dioxide to expose the free amine[5],[6]. Only after this thermal deprotection can the ninhydrin condensation occur.

    G Start Boc-Protected Amino Ketone on TLC Plate Q1 Target Functional Group? Start->Q1 Ketone Ketone (C=O) Q1->Ketone Amine Masked Amine (NH-Boc) Q1->Amine DNPH 2,4-DNPH Stain (Immediate Reaction) Ketone->DNPH Ninhydrin Ninhydrin Stain (Requires High Heat) Amine->Ninhydrin Result1 Yellow/Orange Spot (Hydrazone Formation) DNPH->Result1 Result2 Thermal Deprotection -> Brown/Purple Spot Ninhydrin->Result2

    Workflow for selecting the optimal TLC stain for Boc-protected amino ketones.

    Performance Comparison

    To objectively compare these visualization strategies, we evaluate them against a universal stain (Phosphomolybdic Acid, PMA) commonly used as a fallback.

    Parameter2,4-DNPH (Ketone Targeted)Ninhydrin (Amine Targeted)PMA (Generalist)
    Target Moiety KetoneThermally freed amineGeneral Organics
    Chemoselectivity High (Carbonyls only)Medium (Amines)Low (Universal)
    Heating Required No (Optional mild warming)Yes (Intense heat for Boc cleavage)Yes (Moderate to High)
    Spot Color Yellow / OrangeBrown / PurpleBlue-Black
    Background Pale YellowWhite / Pale YellowYellow-Green
    Risk of Charring LowHigh (due to thermal deprotection)High

    Data synthesized from standard chromatographic visualization protocols[7],,[2].

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Always co-spot starting materials to verify that the colorimetric change is specific to the product's functional group evolution.

    Protocol A: 2,4-DNPH Staining (Recommended)

    Safety Note: 2,4-DNPH is shock-sensitive when dry. Always handle it wet and keep it away from ignition sources[3].

    Reagent Preparation:

    • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 80 mL of distilled water and 200 mL of 95% ethanol,[2].

    • Slowly and carefully add 60 mL of concentrated sulfuric acid (

      
      ) while stirring continuously in an ice bath.
      
    • Store in a wide-mouth amber glass bottle away from direct sunlight.

    Execution:

    • Develop the TLC plate in the appropriate solvent system and allow it to dry completely in a fume hood.

    • Briefly dip the plate into the 2,4-DNPH solution using forceps.

    • Wipe the excess stain from the back of the plate using a paper towel.

    • Observation: Boc-amino ketones will immediately appear as bright yellow or orange spots against a pale yellow background[2].

    • Validation Check: Spot a known ketone (e.g., acetone or cyclohexanone) as a positive control alongside your experimental lanes.

    Protocol B: Ninhydrin Staining with Thermal Deprotection

    Reagent Preparation:

    • Dissolve 1.5 g of Ninhydrin in 100 mL of n-butanol[5].

    • Add 3 mL of glacial acetic acid to mildly acidify the solution, which stabilizes the reagent and improves spot resolution[5].

    • Store at room temperature in a dark bottle.

    Execution:

    • Develop and thoroughly dry the TLC plate to ensure no residual eluent (especially acidic or basic modifiers) interferes with the stain.

    • Dip the plate into the ninhydrin solution and wipe the back.

    • Thermal Deprotection: Using a heat gun, apply intense heat (>150°C) evenly across the plate. Watch carefully to prevent the silica background from charring.

    • Observation: The Boc group will thermally cleave, and the resulting free amine will react with ninhydrin to form a brown or purple spot[5],[6].

    • Validation Check: Spot a free amine (e.g., benzylamine) as a positive control (which should stain purple immediately upon mild warming) and a standard Boc-protected amine (which will require prolonged intense heat).

    G cluster_0 2,4-DNPH Pathway cluster_1 Ninhydrin Pathway BocKetone Boc-Amino Ketone DNPH_Reagent 2,4-DNPH + H+ BocKetone->DNPH_Reagent RT Heat Heat (>150°C) BocKetone->Heat Thermal Cleavage Hydrazone 2,4-Dinitrophenylhydrazone (Yellow/Orange) DNPH_Reagent->Hydrazone Condensation FreeAmine Free Amine + CO2 + Isobutylene Heat->FreeAmine Nin_Reagent Ninhydrin FreeAmine->Nin_Reagent Purple Ruhemann's Purple/Brown Nin_Reagent->Purple Condensation

    Mechanistic comparison of 2,4-DNPH condensation versus Ninhydrin thermal deprotection.

    Conclusion and Expert Recommendation

    For the routine monitoring and purification of Boc-protected amino ketones, 2,4-DNPH is objectively superior . It provides rapid, chemoselective confirmation of the ketone moiety without the destructive, high-temperature thermal cleavage required to visualize the masked amine with ninhydrin. While ninhydrin remains an indispensable tool in the organic chemist's arsenal, its use for Boc-protected substrates should be reserved as a secondary confirmatory stain or utilized specifically after the global deprotection step in the synthetic sequence.

    References

    • TLC Stains Preparation - ChemicalDesk.Com (blogspot.com). Available at: 5

    • VanVeller Lab Resources - Department of Chemistry (iastate.edu). Available at: 7

    • TLC Stains - University of Liverpool (liv.ac.uk). Available at:

    • TLC Staining solutions - Org Prep Daily (wordpress.com). Available at: 6

    • How can I detect the hydrocarbon products such as alcohol, ketone, etc.? - ResearchGate (researchgate.net). Available at: 2

    • TLC monitoring of N-Boc-D-proline protection and deprotection reactions - Benchchem (benchchem.com). Available at: 4

    • Brady's test for aldehydes and ketones | Class experiment - RSC Education (rsc.org). Available at: 3

    • How to Purify Compound with no UV Active Component? - r/OrganicChemistry (reddit.com). Available at: 1

    Sources

    distinguishing N-Boc-3-amino-3-methyl-2-butanone from isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    N-Boc-3-amino-3-methyl-2-butanone (often referred to as the N-Boc-Aib methyl ketone) is a critical intermediate in the synthesis of conformationally restricted peptides and protease inhibitors. Its gem-dimethyl group induces a specific helical turn (the Thorpe-Ingold effect) that linear isomers cannot replicate.

    However, distinguishing this compound from its constitutional isomers—specifically N-Boc-3-amino-2-pentanone (the isoleucine/norvaline analog) and N-Boc-4-amino-2-pentanone —is a frequent analytical challenge. These isomers share the exact molecular formula (

    
    ) and similar polarity, making low-resolution MS and standard TLC insufficient for validation.
    

    This guide provides a definitive analytical workflow to distinguish the target molecule based on unique NMR signatures (the "All-Singlet" rule) and specific fragmentation patterns.

    Structural Landscape & Isomer Analysis

    To solve the identification problem, we must first define the structural candidates. All three compounds below have a molecular weight of ~201.26 Da and the formula

    
    .
    
    FeatureTarget Molecule Isomer A (The "Ethyl" Analog) Isomer B (The "Linear" Analog)
    Name N-Boc-3-amino-3-methyl-2-butanoneN-Boc-3-amino-2-pentanoneN-Boc-4-amino-2-pentanone
    Core Scaffold
    
    
    -Amino Ketone (Branched)
    
    
    -Amino Ketone (Linear chain)
    
    
    -Amino Ketone
    Key Substituent Gem-dimethyl at C3Ethyl group at C3Methyl at C4, Spacer at C3
    Chirality Achiral (Symmetric)Chiral (Racemic or Enantiopure)Chiral
    Conformation Restricted (Rigid)FlexibleFlexible
    Visualizing the Structural Divergence

    The following diagram illustrates the connectivity differences that dictate the spectroscopic strategy.

    IsomerStructures Target TARGET N-Boc-3-amino-3-methyl-2-butanone (Gem-dimethyl) Feat1 Singlet (6H) No Coupling Target->Feat1 1H NMR IsomerA ISOMER A N-Boc-3-amino-2-pentanone (Ethyl Group) Feat2 Triplet (3H) Multiplets IsomerA->Feat2 1H NMR IsomerB ISOMER B N-Boc-4-amino-2-pentanone (Methylene Spacer) Root Molecular Formula: C10H19NO3 MW: 201.26 Root->Target C3 Disubstitution Root->IsomerA C3 Monosubstitution Root->IsomerB C4 Substitution

    Caption: Structural divergence of C10H19NO3 isomers highlighting the substitution patterns that drive NMR differentiation.

    Comparative Analytical Data

    Method 1: Proton NMR ( H NMR)

    This is the definitive test. The target molecule is unique because it possesses no protons capable of vicinal coupling on the carbon skeleton (excluding the NH).

    • The "All-Singlet" Rule: If you see a doublet, triplet, or multiplet in the alkyl region (0.8 – 3.0 ppm), you do not have the target.

    Table 1:

    
    H NMR Chemical Shift Comparison (
    
    
    
    , 400 MHz)
    Proton TypeTarget Molecule (
    
    
    ppm)
    Isomer A (
    
    
    ppm)
    Isomer B (
    
    
    ppm)
    Ketone Methyl 2.15 (s, 3H) 2.18 (s, 3H)2.15 (s, 3H)
    Side Chain 1.50 (s, 6H) (Gem-dimethyl)0.92 (t, 3H), 1.6-1.9 (m, 2H) (Ethyl group)1.20 (d, 3H) (Methyl group)
    
    
    -Proton
    None (Quaternary C)4.35 (m, 1H)2.60 (dd, 2H) (Methylene)
    Boc Group 1.44 (s, 9H)1.44 (s, 9H)1.44 (s, 9H)
    Amide NH ~5.10 (br s)~5.20 (br d)~4.90 (br s)

    Critical Insight: In the target molecule, the signal at ~1.50 ppm is a sharp singlet integrating to 6 protons. In Isomer A, the corresponding region contains multiplets. In Isomer B, you will see a distinct doublet at ~1.2 ppm and a methylene signal at ~2.6 ppm.

    Method 2: Carbon-13 NMR ( C NMR) & DEPT

    The presence of a quaternary carbon at the

    
    -position is the "smoking gun" for the target.
    

    Table 2:

    
    C NMR Comparison 
    
    Carbon TypeTarget Molecule Isomer A Isomer B
    Ketone (C=O) ~209 ppm~208 ppm~207 ppm
    
    
    -Carbon
    ~58 ppm (Quaternary) ~59 ppm (Methine, CH)~48 ppm (Methylene, CH2)
    DEPT-135 Signal Disappears Signal Positive (Up)Signal Negative (Down)

    Experimental Protocol: The Validation Workflow

    To rigorously confirm the identity of N-Boc-3-amino-3-methyl-2-butanone, follow this self-validating protocol.

    Reagents & Equipment
    • Solvent:

      
       (99.8% D) with 0.03% TMS (Internal Standard).
      
    • Instrument: 400 MHz NMR (minimum) required for clear resolution of Boc vs. Gem-dimethyl signals.

    • Concentration: 10-15 mg sample in 0.6 mL solvent.

    Step-by-Step Procedure
    • Sample Preparation:

      • Dissolve 15 mg of the crude/purified solid in

        
        .
        
      • Note: Ensure the solution is clear. Suspension indicates poor solubility or inorganic salts.

    • Acquisition (

      
      H): 
      
      • Set relaxation delay (

        
        ) to 2.0 seconds to ensure accurate integration of methyl singlets.
        
      • Scans: 16.

    • Acquisition (

      
      C DEPT-135): 
      
      • This is crucial. Run a DEPT-135 sequence.

      • Target Result: The peak at ~58 ppm must vanish .

      • Isomer Result: If the peak at ~50-60 ppm points UP , it is Isomer A (CH). If it points DOWN , it is Isomer B (

        
        ).
        
    Decision Logic Diagram

    ValidationWorkflow Start Start: Purified Sample (White Solid) NMR_H Step 1: 1H NMR (CDCl3) Check Alkyl Region (0.8 - 1.8 ppm) Start->NMR_H Decision1 Are there Doublets or Triplets? NMR_H->Decision1 Isomer REJECT: Isomer Detected (Isomer A or B) Decision1->Isomer Yes NextStep Step 2: Check Singlets 1.44 (Boc) + 1.50 (Gem-Me) Decision1->NextStep No (All Singlets) NMR_C Step 3: 13C DEPT-135 NMR Analyze peak at ~58 ppm NextStep->NMR_C Result_Target CONFIRMED: Target Molecule (Peak Disappears = Quaternary C) NMR_C->Result_Target No Signal Result_Fail REJECT: Methine Detected (Peak Positive = Isomer A) NMR_C->Result_Fail Positive Signal

    Caption: Logical workflow for validating N-Boc-3-amino-3-methyl-2-butanone using NMR spectroscopy.

    Troubleshooting & Common Pitfalls

    • Rotamers: N-Boc compounds often exhibit rotamers (cis/trans isomers around the carbamate bond) in NMR.

      • Symptom:[1][2] You may see "shadow" peaks or split singlets (e.g., a small singlet at 1.40 next to the main 1.44 Boc peak).

      • Differentiation: Rotamers appear as duplicate singlets, not multiplets. If you see splitting (

        
        -coupling), it is a structural isomer, not a rotamer.
        
      • Fix: Run the NMR at 50°C (323 K) in DMSO-

        
        . Rotamer peaks will coalesce into single sharp peaks; structural isomers will remain split.
        
    • Boc Overlap: The gem-dimethyl signal (~1.50 ppm) is very close to the Boc signal (~1.44 ppm). In low-field NMR (300 MHz), they may merge into a massive singlet.

      • Fix: Use

        
         (Benzene-
        
        
        
        ) instead of Chloroform. The magnetic anisotropy of the benzene ring typically shifts the Boc group upfield relative to the gem-dimethyls, resolving the peaks.

    References

    • Synthesis of N-Boc-Aib derivatives: ChemicalBook. "Boc-Aib-OH synthesis and properties." Accessed Oct 2023.

    • NMR of Amino Ketones: Purdue University Chemistry. "1H NMR Prediction and Data for 3-methyl-2-butanone derivatives."

    • Gem-Dimethyl Effect in Peptides:National Institutes of Health (NIH). "Conformational restriction in peptidomimetics using

      
      -disubstituted amino acids." 
      
    • General NMR Shifts: University of Colorado Boulder. "Characteristic Proton NMR Shifts Table."

    • Isomer Definitions: Michigan State University. "Constitutional Isomers and Stereoisomers in Carbonyl Compounds."

    Sources

    Resolving Structural Complexity: A Comparative Guide to Spectroscopic Platforms for Hindered Amino Ketones

    Author: BenchChem Technical Support Team. Date: March 2026

    Sterically hindered amino ketones—encompassing critical pharmaceutical scaffolds such as cathinone derivatives, piperidones, and ketamine analogs—present unique challenges in analytical chemistry. The synthesis of these molecules, often achieved via complex reductive amination pathways where catalyst hydroxyl groups facilitate imine generation and reduction[1], yields structures with extreme steric crowding.

    For the analytical scientist, this steric bulk manifests as dynamic conformational exchange in solution and atypical gas-phase fragmentation. This guide objectively compares the performance of standard versus advanced spectroscopic platforms (NMR and Mass Spectrometry) in resolving the structural complexities of hindered amino ketones, providing actionable, self-validating protocols for drug development professionals.

    Structural Elucidation: High-Field VT-NMR vs. Benchtop NMR

    The primary challenge in the NMR characterization of hindered amino ketones is the dynamic behavior of the molecule. With sterically hindered secondary and tertiary amines, restricted bond rotation and the slow interconversion of the nitrogen center cause severe line broadening or the appearance of pseudo-rotameric signal splitting in both

    
    H and 
    
    
    
    C NMR spectra at room temperature[2].
    Platform Comparison
    • Benchtop NMR (60–80 MHz): While highly cost-effective and suitable for high-throughput reaction monitoring, benchtop systems lack the spectral dispersion required for hindered amino ketones. The broadened peaks caused by slow nitrogen inversion overlap heavily with complex multiplet structures (J-coupling), rendering structural assignment nearly impossible.

    • High-Field NMR (600+ MHz) with Variable Temperature (VT): High-field systems provide the necessary dispersion to separate overlapping signals. More importantly, the integration of VT capabilities allows the operator to heat the sample, increasing the rate of conformational exchange until the rotameric peaks coalesce into a single, sharp time-averaged signal.

    Causality & Experimental Choice

    The choice to utilize VT-NMR is driven by the need to distinguish between true chemical impurities and conformational isomers (rotamers). If a benchtop system shows multiple unexpected peaks, the analyst cannot confidently verify product purity. High-field VT-NMR proves causality: thermal energy overcomes the rotational energy barrier imposed by the steric hindrance, proving the "impurities" are actually dynamic states of a single molecule.

    Molecular Weight & Fragmentation: HRMS vs. QqQ LC-MS

    Mass spectrometry is essential for confirming the exact mass and structural connectivity of amino ketones. However, hindered aryl

    
    -primary amino ketones exhibit a highly unusual fragmentation anomaly.
    
    Platform Comparison
    • Triple Quadrupole (QqQ) LC-MS: QqQ systems operating at unit mass resolution are the industry standard for quantitative bioanalysis. However, they rely heavily on predictive even-electron fragmentation rules. In tandem mass spectrometry (MS/MS), protonated molecules (even-electron ions) are expected to dissociate into even-electron product ions.

    • High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF): HRMS platforms offer sub-ppm mass accuracy. This is critical because collision-induced dissociation (CID) of protonated aryl

      
      -primary amino ketones frequently violates the even-electron rule, yielding highly abundant odd-electron product ions (radical cations)[3].
      
    Causality & Experimental Choice

    A standard QqQ system cannot easily distinguish between an even-electron fragment and an isobaric odd-electron radical cation, leading to incorrect structural assignments or false negatives in library matching. HRMS must be employed because its resolving power (often >100,000 FWHM) allows the analyst to calculate exact mass defects and utilize isotopic fine structure to definitively identify the presence of these unexpected radical cations[3].

    Quantitative Data Presentation

    The following table summarizes the comparative performance of these analytical platforms based on simulated experimental data for a highly hindered

    
    -amino ketone (e.g., a substituted cathinone analog).
    
    Analytical PlatformPrimary Utility for Hindered Amino KetonesResolution / AccuracyRotamer Coalescence CapabilityOdd-Electron Fragment DetectionCost / Throughput Profile
    80 MHz Benchtop NMR Rapid reaction screening~1.2 Hz linewidthNo (Ambient temp only)N/ALow Cost / High Throughput
    600 MHz VT-NMR Definitive 3D structural elucidation<0.1 Hz linewidthYes (Up to 373 K)N/AHigh Cost / Low Throughput
    QqQ LC-MS/MS Target quantificationUnit mass (0.7 Da)N/ALow Confidence (Isobaric overlap)Medium Cost / High Throughput
    Orbitrap LC-HRMS Radical cation identification & exact mass< 2 ppm mass errorN/AHigh Confidence (Exact mass defect)High Cost / Medium Throughput

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the experiment inherently proves the reliability of its own result.

    Protocol A: VT-NMR for Rotamer Resolution

    Objective: Differentiate between synthesis impurities and rotameric splitting caused by steric hindrance.

    • Preparation: Dissolve 15 mg of the hindered amino ketone in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

      
       or Toluene-
      
      
      
      ).
    • Baseline Acquisition: Acquire standard 1D

      
      H and 
      
      
      
      C spectra at 298 K. Note any severe line broadening or unexpected peak doubling.
    • Thermal Titration: Increment the probe temperature in 10 K steps up to 373 K. Allow 5 minutes of equilibration at each step before acquiring a

      
      H spectrum.
      
    • Coalescence Observation: Identify the temperature at which the broadened/split peaks merge into sharp singlets (the coalescence temperature,

      
      ).
      
    • Self-Validation Step: Return the probe temperature to 298 K and re-acquire the baseline spectrum.

      • Validation: If the spectrum perfectly matches the initial 298 K data, the splitting was definitively caused by reversible dynamic exchange. If the spectrum has changed, thermal degradation occurred, and the high-temperature data is invalid.

    Protocol B: LC-HRMS/MS for Radical Cation Identification

    Objective: Confidently identify odd-electron fragmentation pathways in aryl

    
    -amino ketones.
    
    • Calibration: Calibrate the HRMS instrument (e.g., Orbitrap) using standard tuning mix to ensure mass accuracy is < 2 ppm.

    • Ionization & Isolation: Infuse the sample via Heated Electrospray Ionization (HESI) in positive mode. Isolate the

      
       precursor ion in the quadrupole.
      
    • Fragmentation: Apply a Normalized Collision Energy (NCE) sweep from 10 to 40 eV to induce CID.

    • Self-Validation Step: Analyze the resulting MS/MS spectrum for major product ions.

      • Validation: Calculate the exact mass defect of the fragments. Compare the observed exact mass of the suspected radical cation against the theoretical exact mass of both the odd-electron formula and the nearest even-electron isobaric formula. A mass error of < 3 ppm for the odd-electron formula, combined with a matching

        
        C/
        
        
        
        C isotopic ratio, validates the departure from the even-electron rule.

    Spectroscopic Workflow Visualization

    The following decision tree dictates the optimal analytical pathway when characterizing a newly synthesized hindered amino ketone.

    G Start Novel Hindered Amino Ketone Step1 Initial Screen (Benchtop NMR & QqQ MS) Start->Step1 Dec1 Broad NMR Peaks / Rotamers? Step1->Dec1 NMR High-Field VT-NMR (600+ MHz) Dec1->NMR Yes Dec2 Atypical MS Fragmentation? Dec1->Dec2 No NMR_Res Coalescence Analysis NMR->NMR_Res NMR_Res->Dec2 MS LC-HRMS/MS (Orbitrap) Dec2->MS Yes End Validated Structural Profile Dec2->End No MS_Res Radical Cation Identification MS->MS_Res MS_Res->End

    Analytical workflow for resolving structural complexity in hindered amino ketones.

    References

    1.[3] Fornal, E. (2013). "Formation of odd-electron product ions in collision-induced fragmentation of electrospray-generated protonated cathinone derivatives: aryl α-primary amino ketones." Rapid Communications in Mass Spectrometry. URL:[Link] 2.[2] Canadian Science Publishing. "New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses." Canadian Journal of Chemistry. URL:[Link] 3.[1] MDPI (2022). "Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine." Catalysts. URL:[Link]

    Sources

    Safety Operating Guide

    Personal protective equipment for handling tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate

    Author: BenchChem Technical Support Team. Date: March 2026

    An authoritative, self-validating Standard Operating Procedure (SOP) for the handling, processing, and disposal of tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate (CAS: 1429182-36-4).

    This compound is a highly specialized Boc-protected amino ketone, primarily utilized as a critical intermediate in the synthesis of Prolylcarboxypeptidase (PrCP) inhibitors for metabolic disease research [1]. Because this compound is almost exclusively handled during synthetic sequences requiring aggressive solvents and strong acids (specifically Dichloromethane and Trifluoroacetic Acid), this guide integrates the PPE and operational protocols required not just for the isolated powder, but for its active synthetic workflow.

    Physicochemical Hazard Profile

    Before selecting Personal Protective Equipment (PPE), you must understand the physical and chemical behavior of the material.

    Table 1: Physicochemical Properties & Operational Implications

    Property / HazardSpecificationOperational Implication
    CAS Number 1429182-36-4Unique identifier for EHS inventory tracking.
    Molecular Formula C10H19NO3 (MW: 201.26 g/mol )Determines stoichiometric calculations for deprotection.
    Physical State Solid / PowderHigh risk of aerosolization; mandates anti-static handling.
    Storage 2-8°C, Inert Atmosphere (Ar/N₂)Thermally sensitive; prone to premature degradation if exposed to ambient moisture.
    Primary Hazards Skin/Eye Irritant, SensitizerMandates strict barrier protection to prevent epidermal absorption and respiratory sensitization.

    Personal Protective Equipment (PPE) Matrix

    Safety protocols are only effective when the causality behind them is understood. Do not default to standard laboratory PPE when processing this intermediate; the reagents required to utilize it dictate a higher level of protection.

    • Hand Protection (Dynamic Requirement) :

      • Dry Handling: Standard Nitrile gloves (minimum 0.11 mm thickness) are sufficient for weighing the dry powder.

      • Solution Handling (Critical): When the compound is dissolved in Dichloromethane (DCM) or Trifluoroacetic Acid (TFA) for Boc-deprotection, Fluorinated Rubber (Viton) or PVA gloves (0.38 mm+) MUST be worn over nitrile inner gloves.

      • Causality: DCM is a highly aggressive solvent that permeates standard nitrile in under 3 minutes. If nitrile is used during a spill, the DCM acts as a carrier solvent, driving the dissolved amino ketone directly through the glove and into the epidermal layer, causing severe chemical burns and systemic exposure.

    • Eye & Face Protection :

      • Requirement: ANSI Z87.1-compliant chemical splash goggles. A polycarbonate face shield is required when handling volumes >100 mL of the TFA/DCM reaction mixture.

      • Causality: The compound is a severe eye irritant. Furthermore, splashes involving TFA cause immediate, irreversible corneal protein coagulation. Standard safety glasses lack the orbital seal required to prevent vapor or splash ingress.

    • Respiratory Protection :

      • Requirement: All handling must occur within a certified chemical fume hood (face velocity 80-100 fpm). If a fume hood is unavailable (e.g., during a large-scale spill cleanup), a NIOSH-approved half-mask respirator with combination P100/Organic Vapor (OV) cartridges is mandatory.

      • Causality: Aerosolized powders of Boc-protected amino ketones can cause respiratory sensitization. Additionally, the standard solvents used with this compound (DCM) are volatile and classified as suspect carcinogens.

    • Body Protection :

      • Requirement: Flame-retardant (FR) lab coat (Nomex or 100% cotton) with knit cuffs.

      • Causality: Synthetic blends (e.g., polyester) will melt and fuse to the skin if exposed to strong acids like TFA or in the event of a solvent flash fire.

    Operational Workflow: Boc-Deprotection Protocol

    The most common operational procedure involving tert-butyl N-(2-methyl-3-oxobutan-2-yl)carbamate is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the reactive amine for subsequent peptide coupling [2].

    Workflow Storage 1. Storage & Retrieval (2-8°C, Argon/N2) Weighing 2. Weighing & Transfer (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Reaction 3. Boc-Deprotection (DCM + TFA, 0°C to RT) Weighing->Reaction Dissolve in DCM Workup 4. Workup & Neutralization (Aqueous NaHCO3 Extr.) Reaction->Workup Reaction Completion Waste 5. Waste Segregation (Halogenated / Aqueous) Workup->Waste Phase Separation

    Workflow for the handling and Boc-deprotection of the amino ketone intermediate.

    Step-by-Step Methodology
    • Equilibration : Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

      • Causality: Prevents atmospheric moisture condensation on the cold powder, which can cause premature hydrolysis or side reactions during the acid-catalyzed deprotection.

    • Dissolution : In a fume hood, weigh the required mass using an anti-static scoop. Dissolve 1.0 equivalent of the carbamate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Acid Addition : Cool the reaction flask to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.

      • Causality: The cleavage reaction is exothermic; cooling prevents solvent boil-off and suppresses the formation of tert-butyl cation-derived polymeric byproducts.

    • Cleavage Execution : Remove the ice bath and stir the mixture at room temperature for 1 to 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain until the starting material is completely consumed.

    • Concentration & Neutralization : Evaporate the volatiles under reduced pressure. Redissolve the crude residue in fresh DCM and wash with saturated aqueous

      
       until the aqueous layer pH is strictly >7.
      
      • Causality: Complete removal and neutralization of TFA is mandatory. Residual acid will protonate the newly freed amine, rendering it unreactive in subsequent amide coupling steps.

    Spill Response & Disposal Plan

    A self-validating safety system requires pre-planned responses for loss of containment.

    Emergency Spill Response

    • Evacuate & Assess : Clear the immediate area. Identify if the spill is dry powder or a solvent solution.

    • Dry Spill : Do NOT dry sweep. Lightly mist the powder with water to suppress dust generation. Use a dedicated anti-static scoop to transfer the material into a compatible hazardous waste container.

    • Liquid Spill (DCM/TFA mixture) : Don a respirator (OV/P100) and Viton gloves. Apply a neutralizing absorbent (e.g., sodium bicarbonate powder) to neutralize the TFA. Once bubbling ceases, cover with an inert absorbent like vermiculite.

    • Decontamination : Wash the affected surface with a 5% aqueous sodium carbonate solution, followed by a thorough water rinse.

    Waste Disposal Plan

    • Halogenated Organic Waste : Any reaction mixtures, filtrates, or first-pass rinses containing DCM must be segregated into clearly labeled halogenated waste carboys.

      • Causality: Mixing halogenated solvents with non-halogenated waste can cause exothermic reactions and complicates incineration, leading to toxic dioxin emissions.

    • Aqueous Acidic Waste : Aqueous layers from the

      
       workup that still contain residual TFA salts must be verified as pH 6-8 before being routed to general aqueous waste (subject to local institutional EHS guidelines).
      
    • Solid Waste : Contaminated gloves, Kimwipes, and empty vials must be disposed of in solid hazardous waste bins, never in general municipal trash.

    References

    • Design and Synthesis of Prolylcarboxypeptidase (PrCP) Inhibitors To Validate PrCP As A Potential Target for Obesity Journal of Medicinal Chemistry URL:[Link]

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